molecular formula C18H21FN2O6S B610046 PF-5081090 CAS No. 1312473-63-4

PF-5081090

Cat. No.: B610046
CAS No.: 1312473-63-4
M. Wt: 412.4 g/mol
InChI Key: DNVUWHWBCMGQLU-GOSISDBHSA-N
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Description

PF-5081090 is a potent, pyridone methylsulfone hydroxamate-based inhibitor of the enzyme LpxC (UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase) . As a zinc-dependent metalloenzyme, LpxC catalyzes the first committed step in the biosynthesis of lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria . Inhibition of LpxC disrupts the production of lipid A, which is essential for bacterial viability and outer membrane integrity . This mechanism makes LpxC a highly promising target for novel antibacterial development, as it is highly conserved across Gram-negative pathogens and has no homology to mammalian proteins . In research settings, this compound has demonstrated significant utility as a tool compound for investigating Gram-negative antibacterial strategies. It exhibits broad-spectrum activity against problematic pathogens such as Pseudomonas aeruginosa and Escherichia coli . A key research application for this compound is in combination studies, where it is used to potentiate the effects of existing antibiotics. By inhibiting lipid A biosynthesis, this compound increases bacterial cell permeability, which in turn significantly enhances susceptibility to several drug classes, including rifampin, vancomycin, azithromycin, imipenem, and amikacin . This makes it a valuable compound for studying synergistic effects and overcoming permeability-mediated resistance in multidrug-resistant organisms like Acinetobacter baumannii . Its role in facilitating the entry of other antibiotics provides a compelling research pathway for addressing the critical threat of antimicrobial resistance.

Properties

IUPAC Name

(2R)-4-[4-(2-fluoro-4-methoxyphenyl)-2-oxopyridin-1-yl]-N-hydroxy-2-methyl-2-methylsulfonylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O6S/c1-18(17(23)20-24,28(3,25)26)7-9-21-8-6-12(10-16(21)22)14-5-4-13(27-2)11-15(14)19/h4-6,8,10-11,24H,7,9H2,1-3H3,(H,20,23)/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNVUWHWBCMGQLU-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCN1C=CC(=CC1=O)C2=C(C=C(C=C2)OC)F)(C(=O)NO)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@](CCN1C=CC(=CC1=O)C2=C(C=C(C=C2)OC)F)(C(=O)NO)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20719182
Record name (2R)-4-[4-(2-Fluoro-4-methoxyphenyl)-2-oxopyridin-1(2H)-yl]-N-hydroxy-2-(methanesulfonyl)-2-methylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20719182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1312473-63-4
Record name (2R)-4-[4-(2-Fluoro-4-methoxyphenyl)-2-oxopyridin-1(2H)-yl]-N-hydroxy-2-(methanesulfonyl)-2-methylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20719182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of PF-05081090

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-05081090 is a potent, broad-spectrum antibacterial agent that demonstrates rapid bactericidal activity against a range of clinically significant Gram-negative pathogens. Its mechanism of action centers on the specific and potent inhibition of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), an essential enzyme in the lipid A biosynthetic pathway. By targeting LpxC, PF-05081090 disrupts the integrity of the outer membrane of Gram-negative bacteria, leading to cell death and, in some cases, increased susceptibility to other antibiotics. This technical guide provides a comprehensive overview of the mechanism of action of PF-05081090, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways.

Introduction: The LpxC Target

Gram-negative bacteria are characterized by an outer membrane that serves as a formidable barrier against many antibiotics. A crucial component of this outer membrane is lipopolysaccharide (LPS), with its hydrophobic anchor, lipid A, being essential for bacterial viability.[1][2] The biosynthesis of lipid A is a multi-step process known as the Raetz pathway, and the enzyme LpxC catalyzes the first committed and irreversible step in this pathway.[2][3]

LpxC is a zinc-dependent metalloenzyme that deacetylates UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine.[4][5] This enzymatic step is critical for the subsequent reactions in the lipid A synthesis cascade. The essential nature of LpxC and its conservation across a wide range of Gram-negative bacteria make it an attractive target for the development of novel antibacterial agents.[6][7]

Molecular Mechanism of Action of PF-05081090

PF-05081090 is a pyridone methylsulfone hydroxamate-based inhibitor of LpxC.[8] Its mechanism of action is the targeted inhibition of LpxC, leading to the disruption of lipid A biosynthesis. This inhibition has several downstream consequences for the bacterial cell:

  • Disruption of Outer Membrane Integrity: By blocking the production of lipid A, PF-05081090 prevents the formation of a functional outer membrane. This compromises the structural integrity of the bacterium, making it more susceptible to osmotic stress and the host immune system.[9]

  • Bactericidal Activity: The disruption of the outer membrane is ultimately lethal to the bacteria, resulting in the observed bactericidal effects of PF-05081090.[10]

  • Increased Permeability: Inhibition of LpxC can lead to increased permeability of the outer membrane, which can potentiate the activity of other antibiotics that are typically excluded.[8]

Studies have shown that PF-05081090 binds to and stabilizes the LpxC enzyme. A thermal shift assay demonstrated that PF-05081090 increased the melting point of E. coli LpxC to 59.5 °C, indicating direct binding and stabilization of the protein.[11]

Quantitative Data

The potency and antibacterial spectrum of PF-05081090 have been characterized through various in vitro assays.

Table 1: In Vitro Inhibitory Activity of PF-05081090 against LpxC
Target OrganismIC50 (nM)
Pseudomonas aeruginosa1.1[10][12]
Klebsiella pneumoniae0.069[10]
Acinetobacter baumannii183[13]
Table 2: In Vitro Antibacterial Activity of PF-05081090 (MIC)
Bacterial SpeciesMIC90 (μg/mL)
Pseudomonas aeruginosa1[10]
Klebsiella pneumoniae1[10]
Escherichia coli0.25[10]
Enterobacter spp.0.5[10]
Stenotrophomonas maltophilia2[10]
Acinetobacter baumannii≥256[8]
Table 3: Potentiation of Antibiotic Activity by PF-05081090 in Acinetobacter baumannii
AntibioticFold Reduction in MIC in the presence of 32 mg/L PF-05081090
Rifampin>1000
Vancomycin8-16
Azithromycin8-16 (in most strains)

Experimental Protocols

LpxC Inhibition Assay (IC50 Determination)

The inhibitory activity of PF-05081090 against purified LpxC can be determined using a coupled-enzyme assay.

  • Enzyme and Substrate Preparation: Purified LpxC enzyme and its substrate, UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine, are prepared in a suitable buffer (e.g., Tris-HCl with 0.1% Triton X-100).

  • Reaction Mixture: The reaction is initiated by adding the substrate to a mixture containing the LpxC enzyme, a coupling enzyme (e.g., malate dehydrogenase), NADH, and varying concentrations of PF-05081090.

  • Detection: The deacetylation of the substrate by LpxC releases acetate. The subsequent reactions catalyzed by the coupling enzymes lead to the oxidation of NADH to NAD+, which can be monitored by the decrease in absorbance at 340 nm.

  • Data Analysis: The initial reaction rates are plotted against the inhibitor concentration, and the IC50 value is calculated by fitting the data to a dose-response curve.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of PF-05081090 against various bacterial strains is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Bacterial Inoculum Preparation: Bacterial strains are grown overnight, and the culture is diluted to a standardized concentration (e.g., 5 x 105 CFU/mL) in Mueller-Hinton broth.

  • Serial Dilution of PF-05081090: The compound is serially diluted in a 96-well microtiter plate.

  • Inoculation and Incubation: The standardized bacterial inoculum is added to each well, and the plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Checkerboard Assay for Antibiotic Synergy

This assay is used to assess the synergistic effect of PF-05081090 with other antibiotics.

  • Plate Setup: A two-dimensional checkerboard pattern is created in a 96-well plate with serial dilutions of PF-05081090 along the x-axis and another antibiotic along the y-axis.

  • Inoculation and Incubation: Each well is inoculated with a standardized bacterial suspension and incubated.

  • Data Analysis: The fractional inhibitory concentration (FIC) index is calculated to determine synergy (FIC ≤ 0.5), additivity (0.5 < FIC ≤ 4), or antagonism (FIC > 4).

Time-Kill Assay

This assay evaluates the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

  • Experimental Setup: Bacterial cultures at a starting concentration of ~5 x 105 CFU/mL are treated with different concentrations of PF-05081090 (e.g., at multiples of the MIC).

  • Sampling and Plating: Aliquots are taken at various time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), serially diluted, and plated on agar plates.

  • Data Analysis: The number of viable bacteria (CFU/mL) is determined at each time point and plotted against time. A ≥3-log10 reduction in CFU/mL is typically considered bactericidal.[8]

Visualizations

Lipid A Biosynthesis Pathway (Raetz Pathway)

Lipid_A_Biosynthesis UDP_GlcNAc UDP-GlcNAc UDP_3_O_acyl_GlcNAc UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc UDP_GlcNAc->UDP_3_O_acyl_GlcNAc LpxA UDP_3_O_acyl_GlcN UDP-3-O-(R-3-hydroxymyristoyl)-GlcN UDP_3_O_acyl_GlcNAc->UDP_3_O_acyl_GlcN LpxC Lipid_X Lipid X UDP_3_O_acyl_GlcN->Lipid_X LpxD Disaccharide Disaccharide-1-P Lipid_X->Disaccharide LpxH Kdo2_Lipid_IVA Kdo2-Lipid IVA Disaccharide->Kdo2_Lipid_IVA LpxB, LpxK, WaaA Lipid_A Lipid A Kdo2_Lipid_IVA->Lipid_A LpxL, LpxM LpxC LpxC

Caption: The Raetz pathway of lipid A biosynthesis in Gram-negative bacteria.

Mechanism of LpxC Inhibition by PF-05081090

LpxC_Inhibition cluster_LpxC LpxC Enzyme LpxC Active Site (with Zn2+) Product UDP-3-O-(R-3-hydroxymyristoyl)-GlcN + Acetate LpxC->Product Catalysis No_Lipid_A No Lipid A Synthesis LpxC->No_Lipid_A Inhibition PF_05081090 PF-05081090 (Hydroxamate Inhibitor) PF_05081090->LpxC Binds to Active Site Substrate UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc Substrate->LpxC Normal Substrate Binding Cell_Death Bacterial Cell Death No_Lipid_A->Cell_Death

Caption: PF-05081090 inhibits LpxC, blocking lipid A synthesis and causing cell death.

Conclusion

PF-05081090 represents a promising class of antibiotics that target an essential and previously unexploited pathway in Gram-negative bacteria. Its potent inhibition of LpxC leads to the disruption of the bacterial outer membrane and rapid cell death. The detailed understanding of its mechanism of action, supported by robust quantitative data and established experimental protocols, provides a solid foundation for further preclinical and clinical development. The ability of PF-05081090 to potentiate the activity of other antibiotics against challenging multidrug-resistant pathogens highlights its potential to address the growing threat of antimicrobial resistance.

References

PF-5081090 as an Inhibitor of Lipid A Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-5081090 is a potent, broad-spectrum inhibitor of the enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), a critical component in the lipid A biosynthesis pathway of Gram-negative bacteria. Lipid A is an essential structural element of the outer membrane, and its inhibition leads to bacterial cell death. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its evaluation, and its efficacy in preclinical models.

Introduction to Lipid A Biosynthesis and LpxC Inhibition

The outer membrane of Gram-negative bacteria is a formidable barrier, contributing significantly to their intrinsic resistance to many antibiotics. A key component of this membrane is lipopolysaccharide (LPS), with its hydrophobic anchor, lipid A, being essential for bacterial viability. The biosynthesis of lipid A is a conserved pathway, making its enzymes attractive targets for the development of new antibacterial agents.

One of the most promising targets in this pathway is LpxC, a zinc-dependent metalloenzyme that catalyzes the second and committed step in lipid A synthesis: the deacetylation of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine. Inhibition of LpxC halts the production of lipid A, leading to a dysfunctional outer membrane, increased cell permeability, and ultimately, bacterial cell death. This compound is a hydroxamate-based inhibitor that chelates the active site zinc ion of LpxC, effectively blocking its catalytic activity.[1]

Quantitative Data

The inhibitory and bactericidal activities of this compound have been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound
Target/OrganismAssay TypeValueReference
P. aeruginosa LpxCIC501.1 nM[2]
K. pneumoniae LpxCIC500.069 nM[2]
P. aeruginosaMIC901 µg/mL[2]
K. pneumoniaeMIC901 µg/mL[2]
E. coliMIC900.25 µg/mL[2]
Enterobacter spp.MIC900.5 µg/mL[2]
S. maltophiliaMIC902 µg/mL[2]
Table 2: In Vivo Efficacy of this compound in Murine Infection Models
ModelPathogenEfficacy Endpoint (ED50)Reference
Acute SepticemiaP. aeruginosa PA-19507.4 - 55.9 mg/kg[2]
PneumoniaP. aeruginosa PA-1950<25 mg/kg[2]
Neutropenic ThighP. aeruginosa PA-195016.8 mg/kg[2]
Table 3: Synergistic Activity of this compound with Other Antibiotics against Acinetobacter baumannii
AntibioticStrainFICIInterpretationReference
AzithromycinATCC 196060.25Synergy[3][4]
RifampinATCC 196060.15Synergy[3][4]
VancomycinATCC 196060.18Synergy[3][4]
AzithromycinAb-1080.25Synergy[4]
RifampinAb-1080.14Synergy[4]
VancomycinAb-1080.25Synergy[4]
AzithromycinAb-1760.25Synergy[4]
RifampinAb-1760.14Synergy[4]
VancomycinAb-1760.25Synergy[4]
AzithromycinAb-310.18Synergy[4]
RifampinAb-310.15Synergy[4]
VancomycinAb-310.18Synergy[4]

FICI (Fractional Inhibitory Concentration Index): ≤0.5 indicates synergy.

Signaling Pathways and Experimental Workflows

Lipid A Biosynthesis Pathway and LpxC Inhibition

The following diagram illustrates the initial steps of the lipid A biosynthesis pathway in Gram-negative bacteria and the point of inhibition by this compound.

LipidA_Pathway UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA Acyl_ACP R-3-hydroxymyristoyl-ACP Acyl_ACP->LpxA LpxD LpxD Acyl_ACP->LpxD UDP_3_acyl_GlcNAc UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc LpxC LpxC UDP_3_acyl_GlcNAc->LpxC UDP_3_acyl_GlcN UDP-3-O-(R-3-hydroxymyristoyl)-GlcN UDP_3_acyl_GlcN->LpxD Lipid_X Lipid X Pathway Further steps to Lipid A Lipid_X->Pathway LpxA->UDP_3_acyl_GlcNAc LpxC->UDP_3_acyl_GlcN LpxD->Lipid_X PF5081090 This compound PF5081090->LpxC LpxC_Assay_Workflow start Start prepare_reagents Prepare Assay Buffer, LpxC Enzyme, and Substrate (UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc) start->prepare_reagents incubate_enzyme_inhibitor Pre-incubate LpxC with this compound prepare_reagents->incubate_enzyme_inhibitor prepare_inhibitor Prepare Serial Dilutions of this compound prepare_inhibitor->incubate_enzyme_inhibitor initiate_reaction Initiate Reaction by Adding Substrate incubate_enzyme_inhibitor->initiate_reaction incubate_reaction Incubate at 37°C initiate_reaction->incubate_reaction stop_reaction Stop Reaction incubate_reaction->stop_reaction detect_product Detect Product Formation (e.g., HPLC, radioactivity, or coupled assay) stop_reaction->detect_product calculate_ic50 Calculate IC50 Value detect_product->calculate_ic50 end End calculate_ic50->end Sepsis_Model_Workflow start Start animal_acclimation Acclimatize Mice (e.g., CD-1) start->animal_acclimation prepare_inoculum Prepare Bacterial Inoculum (e.g., P. aeruginosa) animal_acclimation->prepare_inoculum induce_infection Induce Sepsis via Intraperitoneal Injection of Bacteria prepare_inoculum->induce_infection administer_treatment Administer this compound or Vehicle Control (e.g., Subcutaneously) induce_infection->administer_treatment monitor_animals Monitor Survival and Clinical Signs administer_treatment->monitor_animals collect_samples Collect Blood/Tissues for Bacterial Load Determination (Optional) monitor_animals->collect_samples analyze_data Analyze Survival Data and Calculate ED50 collect_samples->analyze_data end End analyze_data->end

References

The Gatekeeper of the Gram-Negative Outer Membrane: LpxC as a Critical Target for Novel Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The rise of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge to global public health. With conventional antibiotic pipelines dwindling, there is an urgent need to identify and exploit novel bacterial targets. One of the most promising of these is the enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase, or LpxC. This essential enzyme catalyzes the first committed and irreversible step in the biosynthesis of lipid A, the anchor of lipopolysaccharide (LPS) that forms the outer leaflet of the Gram-negative outer membrane.[1][2][3][4][5] Due to its critical role and high conservation across species, LpxC has become a focal point for the development of a new class of antibiotics specifically targeting these challenging pathogens.[3][4]

The Indispensable Role of LpxC in Lipid A Biosynthesis

The structural integrity of the Gram-negative outer membrane is paramount for bacterial survival, acting as a selective permeability barrier against environmental threats, including many antibiotics.[1] This barrier is primarily constructed from lipopolysaccharide (LPS), a complex glycolipid. The hydrophobic anchor of LPS, known as lipid A (or endotoxin), is essential for the viability of most Gram-negative bacteria.[1][3][6]

The biosynthesis of lipid A, often referred to as the Raetz pathway, is a conserved nine-step enzymatic process.[6][7][8] LpxC performs the second step in this pathway: the deacetylation of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine. This reaction is the first irreversible step, making LpxC the gatekeeper for the entire pathway.[3][4] Inhibition of LpxC halts the production of lipid A, leading to a dysfunctional outer membrane, cessation of bacterial growth, and ultimately, cell death.[2][3][9] The enzyme is a zinc-dependent metalloamidase and shares no structural or sequence homology with mammalian proteins, making it an ideal and highly specific antibacterial target.[1][3][10]

Lipid_A_Pathway cluster_dimerization Dimerization & Cleavage UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA R-3-hydroxymyristoyl-ACP UDP_acyl_GlcNAc UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc LpxC LpxC (Target) UDP_acyl_GlcNAc->LpxC Acetate UDP_acyl_GlcN UDP-3-O-(R-3-hydroxymyristoyl)-GlcN LpxD LpxD UDP_acyl_GlcN->LpxD R-3-hydroxymyristoyl-ACP LpxB LpxB UDP_acyl_GlcN->LpxB Lipid_X Lipid X LpxH LpxH Lipid_X->LpxH Disaccharide Disaccharide-1-P LpxK LpxK Disaccharide->LpxK ATP Lipid_IVA Lipid IVA WaaA WaaA (KdtA) Lipid_IVA->WaaA 2x Kdo Kdo2_Lipid_IVA Kdo2-Lipid IVA Late_acylation Late Acylation (LpxL, LpxM) Kdo2_Lipid_IVA->Late_acylation Lipid_A Mature Lipid A Late_acylation->Lipid_A LpxA->UDP_acyl_GlcNAc LpxC->UDP_acyl_GlcN LpxD->Lipid_X LpxB->Disaccharide LpxK->Lipid_IVA WaaA->Kdo2_Lipid_IVA

Caption: The Raetz Pathway of Lipid A Biosynthesis. LpxC is the target.

LpxC Inhibitors: Potency and Spectrum of Activity

Significant research has led to the discovery of potent LpxC inhibitors, many of which are hydroxamic acid derivatives that chelate the catalytic zinc ion.[1][10] These compounds have demonstrated impressive in vitro and in vivo efficacy against a range of pathogenic Gram-negative bacteria, including Pseudomonas aeruginosa and members of the Enterobacteriaceae family.

Quantitative Data on Key LpxC Inhibitors

The following tables summarize the in vitro potency (IC50) and antibacterial activity (Minimum Inhibitory Concentration, MIC) of several well-characterized LpxC inhibitors.

Table 1: In Vitro LpxC Enzyme Inhibition (IC50)

CompoundBacterial Source of LpxCIC50 (nM)Reference(s)
L-161,240 E. coli30[5]
BB-78485 E. coli160[5]
ACHN-975 P. aeruginosa< 10[11]
ACHN-975 Enterobacteriaceae0.02[12]
LPC-058 P. aeruginosa3.6[13][14]
LPC-233 E. coli0.22 (KI)[2]

Table 2: Antibacterial Activity (MIC) of LpxC Inhibitors

CompoundOrganismMIC50 (µg/mL)MIC90 (µg/mL)Reference(s)
L-161,240 E. coli-1-3[5]
BB-78485 E. coli-1[5]
BB-78485 P. aeruginosa->32[5]
ACHN-975 P. aeruginosa0.060.25[11][12]
ACHN-975 Enterobacteriaceae0.51-2[4][12]
LPC-058 Enterobacteriaceae-0.12[15]
LPC-058 P. aeruginosa-0.5[15]
LPC-233 Enterobacteriaceae (MDR)0.0640.125[2]
LPC-233 P. aeruginosa (MDR)0.51.0[2]

Note: MIC50/90 values represent the concentrations required to inhibit 50% and 90% of tested isolates, respectively.

Key Experimental Methodologies

The discovery and characterization of LpxC inhibitors rely on a set of robust biochemical and microbiological assays. The workflows generally involve screening for enzyme inhibition, assessing whole-cell activity, and confirming the mechanism of action.

Experimental_Workflow Screening Compound Library Screening EnzymeAssay LpxC Enzymatic Assay (Determine IC50) Screening->EnzymeAssay HitConfirm Hit Confirmation & Validation EnzymeAssay->HitConfirm Potent Hits MIC_Test Broth Microdilution (Determine MIC) SAR Structure-Activity Relationship (SAR) Studies MIC_Test->SAR Cell-Active Hits HitConfirm->MIC_Test Validated Hits LeadOpt Lead Optimization SAR->LeadOpt LeadOpt->EnzymeAssay New Analogs ADMET In Vivo & ADMET Studies LeadOpt->ADMET Optimized Leads Candidate Preclinical Candidate ADMET->Candidate

Caption: General workflow for LpxC-targeted drug discovery.
LpxC Enzymatic Activity Assay (Fluorescence-Based)

This protocol describes a common method to measure the enzymatic activity of LpxC and determine the IC50 values of inhibitory compounds. The assay detects the free amine product of the deacetylation reaction.[16]

  • Reagents and Materials:

    • Purified recombinant LpxC enzyme (e.g., from E. coli or P. aeruginosa).

    • Substrate: UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine.

    • Assay Buffer: 40 mM MES buffer (pH 6.0), 0.02% Brij 35, 80 µM DTT.

    • Stop Solution: 0.625 M Sodium Hydroxide (NaOH).

    • Neutralization/Detection Buffer: 0.625 M Acetic Acid, 0.1 M Borax (pH 9.5).

    • Detection Reagent: o-phthaldialdehyde (OPA) with 2-mercaptoethanol.

    • 96-well black microplates.

    • Fluorescence plate reader (Excitation: 340 nm, Emission: 460 nm).

  • Procedure:

    • Prepare reaction mixtures in the microplate wells to a final volume of 100 µL. Each well should contain assay buffer, 25 µM substrate, and the test inhibitor at various concentrations (typically in a DMSO vehicle, final concentration ≤2%).

    • Initiate the reaction by adding LpxC enzyme (e.g., ~1.5 nM final concentration).

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction by adding 40 µL of NaOH Stop Solution. Incubate for a further 10 minutes at 37°C to hydrolyze the 3-O-acyl ester.

    • Add 40 µL of the acetic acid/borax buffer.

    • Add 120 µL of the OPA detection reagent to each well to react with the primary amine of the deacetylated product.

    • Measure the fluorescence using the plate reader.

    • Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This is the standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium, following Clinical and Laboratory Standards Institute (CLSI) guidelines.[2][6][17]

  • Reagents and Materials:

    • Test bacterial strain (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853).

    • Cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Test compound stock solution (e.g., in DMSO).

    • Sterile 96-well microtiter plates.

    • Spectrophotometer.

  • Procedure:

    • Prepare a bacterial inoculum by suspending colonies from an overnight agar plate in broth to match the turbidity of a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

    • In the 96-well plate, prepare two-fold serial dilutions of the test compound in CAMHB. The final volume in each well is typically 100 µL. Include a growth control well (no drug) and a sterility control well (no bacteria).

    • Inoculate each well (except the sterility control) with 100 µL of the diluted bacterial suspension, bringing the final volume to 200 µL.

    • Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

    • Determine the MIC by visual inspection. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.

Protein Expression, Purification, and Crystallization

Obtaining high-resolution crystal structures of LpxC in complex with inhibitors is crucial for structure-based drug design.

  • Expression and Purification:

    • The lpxC gene from the desired species (e.g., P. aeruginosa) is cloned into an expression vector.

    • The protein is overexpressed in a suitable E. coli strain, such as BL21(DE3).

    • Cells are harvested, lysed, and the protein is purified using a series of chromatography steps, often including affinity chromatography (e.g., Ni-NTA if His-tagged) and size-exclusion chromatography.[8]

  • Crystallization:

    • Purified, concentrated LpxC protein (~2-10 mg/mL) is mixed with the inhibitor.

    • Crystallization is typically performed using the sitting or hanging drop vapor diffusion method.[18][19] A drop containing the protein-inhibitor complex and a precipitant solution is equilibrated against a larger reservoir of the precipitant solution.

    • An example condition for A. aeolicus LpxC involves a protein solution [2.2 mg/ml LpxC, 25 mM Hepes (pH 7.0), 50 mM NaCl] equilibrated against a reservoir of 0.8 M NaCl/0.1 M Hepes (pH 7.0).[8]

    • Crystals are grown over several days, then cryo-protected and flash-frozen in liquid nitrogen for X-ray diffraction analysis.

Conclusion and Future Directions

LpxC stands validated as a prime target for combating multidrug-resistant Gram-negative pathogens. The development of potent, broad-spectrum inhibitors like ACHN-975 and LPC-233 demonstrates the feasibility of this approach. While early clinical trials have highlighted challenges, such as off-target cardiovascular effects, ongoing research is focused on designing new generations of inhibitors with improved safety profiles.[13][14] The detailed methodologies and quantitative data presented here provide a foundational guide for researchers dedicated to advancing this critical area of antibiotic discovery. The continued exploration of LpxC inhibitors holds significant promise for delivering a much-needed novel class of antibiotics to the clinical front lines.

References

Initial Characterization of the LpxC Inhibitor PF-5081090: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth characterization of PF-5081090, a potent inhibitor of the enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC). LpxC catalyzes the first committed and essential step in the biosynthesis of lipid A, the anchor of lipopolysaccharide (LPS) in the outer membrane of most Gram-negative bacteria.[1][2] Inhibition of this pathway disrupts membrane integrity, leading to bacterial cell death.[2] this compound, also known as LpxC-4, has been identified as a rapidly bactericidal agent with a broad spectrum of activity against clinically relevant Gram-negative pathogens.[3][4]

Mechanism of Action and In Vitro Potency

This compound is a hydroxamic acid-based inhibitor that targets the Zn²⁺ ion in the active site of LpxC.[2] Its potent inhibitory activity is demonstrated by low nanomolar IC50 values against LpxC from various Gram-negative species. This enzymatic inhibition translates to potent, broad-spectrum antibacterial activity.

Table 1: In Vitro Inhibitory Activity of this compound
Target Organism/EnzymeAssay TypeValueUnit
Pseudomonas aeruginosa LpxCIC501.1nM[3][5]
Klebsiella pneumoniae LpxCIC500.069nM[3]
Acinetobacter baumannii LpxCIC50183nM[6]
Table 2: Antibacterial Spectrum of this compound (MIC90)
Bacterial SpeciesMIC90 (μg/mL)
Escherichia coli0.25[3]
Pseudomonas aeruginosa1[3]
Klebsiella pneumoniae1[3]
Enterobacter spp.0.5[3]
Stenotrophomonas maltophilia2[3]
Acinetobacter baumannii≥32[6]

The following diagram illustrates the position of LpxC in the lipid A biosynthesis pathway and the inhibitory action of this compound.

LipidA_Pathway cluster_pathway Lipid A Biosynthesis (Raetz Pathway) cluster_inhibition Inhibition UDP_GlcNAc UDP-GlcNAc Product_A UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc UDP_GlcNAc->Product_A LpxA Product_B UDP-3-O-(R-3-hydroxymyristoyl)-glucosamine Product_A->Product_B LpxC Product_C Lipid X Product_B->Product_C LpxD Kdo2_Lipid_A Kdo2-Lipid A (LPS Precursor) Product_C->Kdo2_Lipid_A ...multiple steps PF5081090 This compound PF5081090->Product_A Inhibits LpxC

Caption: Inhibition of the Lipid A Biosynthesis Pathway by this compound.

Bactericidal Activity and Cellular Effects

This compound demonstrates sustained bactericidal activity. Studies have shown that at a concentration of 0.25 μg/mL, it maintains its killing effect against strains of P. aeruginosa and K. pneumoniae for up to 50 hours.[3] In Acinetobacter baumannii, a species for which this compound has a high MIC, the compound still effectively inhibits lipid A biosynthesis at a concentration of 32 mg/L.[7][8] This inhibition leads to a significant increase in outer membrane permeability.[7][8]

This disruption of the outer membrane can also potentiate the activity of other antibiotics. For example, in A. baumannii, the presence of 32 mg/L this compound significantly increases susceptibility to antibiotics like rifampicin, vancomycin, and azithromycin.[7][8]

The logical flow from target inhibition to cellular consequences is depicted below.

Cellular_Effects PF5081090 This compound LpxC LpxC Enzyme PF5081090->LpxC Binds and Inhibits LipidA_Synth Lipid A Synthesis Blocked LpxC->LipidA_Synth LPS_Transport LPS Transport to Outer Membrane Disrupted LipidA_Synth->LPS_Transport OM_Integrity Outer Membrane Integrity Compromised LPS_Transport->OM_Integrity Permeability Increased Cell Permeability OM_Integrity->Permeability Bactericidal Bactericidal Effect OM_Integrity->Bactericidal Synergy Antibiotic Synergy Permeability->Synergy

Caption: Cellular Consequences of LpxC Inhibition by this compound.

In Vivo Efficacy and Pharmacokinetics

This compound has demonstrated significant efficacy in various murine models of infection. Following subcutaneous administration in mice, the compound exhibits linear, dose-proportional exposure.[3]

Table 3: Pharmacokinetic Parameters of this compound in Mice (Single Subcutaneous Dose)
Dose (mg/kg)Cmax (μg/mL)AUC (μg·h/mL)
8.75Data not specifiedData not specified
75Data not specifiedData not specified
300Data not specifiedData not specified
Note: The source indicates that Cmax and AUC increased proportionally with the dose, but specific values are not provided.[3]
Table 4: In Vivo Efficacy of this compound in Murine Infection Models
Infection ModelPathogenED50 (mg/kg)
Acute SepticemiaP. aeruginosa & K. pneumoniae7.4 - 55.9[3]
PneumoniaP. aeruginosa PA-1950<25[3]
Neutropenic ThighP. aeruginosa PA-195016.8[3]

Resistance Profile

The frequency of spontaneous resistance to this compound has been reported to be low, at <5.0 × 10⁻¹⁰ for P. aeruginosa and 9.6 × 10⁻⁸ for K. pneumoniae.[6] Resistance mechanisms identified in P. aeruginosa include mutations in efflux pump repressor genes, leading to overexpression of efflux pumps.[6] The susceptibility of such mutants could be restored by co-treatment with an efflux pump inhibitor like PAβN.[6] Another observed resistance mechanism involves a C-to-A mutation 11 base pairs upstream of the lpxC start codon, which is thought to increase LpxC activity.[6]

Experimental Protocols

Detailed experimental procedures for the characterization of this compound are based on established standards and published methodologies.

LpxC Enzyme Inhibition Assay

A standard biochemical assay is used to determine the IC50 value. The protocol generally involves:

  • Reagents: Purified LpxC enzyme, substrate (e.g., UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine), buffer, and this compound at various concentrations.

  • Procedure: The enzyme, substrate, and inhibitor are incubated together. The reaction progress is monitored by detecting the product formation or substrate depletion, often using methods like HPLC or a coupled-enzyme assay that results in a colorimetric or fluorescent readout.

  • Analysis: The rate of reaction at each inhibitor concentration is measured. The IC50 value is calculated by fitting the dose-response curve to a suitable equation.

Minimum Inhibitory Concentration (MIC) Assay

MIC values were determined according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[2] The broth microdilution method is standard.

  • Preparation: A two-fold serial dilution of this compound is prepared in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL).

  • Incubation: Plates are incubated at 37°C for 18-24 hours.[9]

  • Reading: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Cell Permeability Assay

Increased cell permeability in A. baumannii was assessed by measuring the accumulation of ethidium bromide.[7]

  • Cell Preparation: Bacterial cells are grown to a specific optical density, harvested, and washed.

  • Treatment: Cells are resuspended in buffer and treated with this compound (e.g., at 32 mg/L) or left untreated as a control.

  • Fluorescence Measurement: Ethidium bromide is added to the cell suspensions. Ethidium bromide fluoresces weakly in an aqueous solution but strongly upon intercalating with DNA. An increase in fluorescence, measured with a fluorometer, indicates that the compound has permeabilized the membranes, allowing the dye to enter the cell and bind to DNA.

The general workflow for characterizing a novel antibacterial agent like this compound is outlined below.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Characterization cluster_resistance Resistance Studies Enzyme_Assay Enzyme Inhibition Assay (IC50 Determination) MIC_Assay Antibacterial Spectrum (MIC Determination) Enzyme_Assay->MIC_Assay PK_Studies Pharmacokinetics (Mouse, SC Dosing) Enzyme_Assay->PK_Studies Time_Kill Bactericidal Activity (Time-Kill Kinetics) MIC_Assay->Time_Kill Resistance_Freq Frequency of Resistance MIC_Assay->Resistance_Freq Cell_Effects Cellular Effects (e.g., Permeability Assay) Time_Kill->Cell_Effects Efficacy_Models Efficacy Models (Sepsis, Thigh, Pneumonia) PK_Studies->Efficacy_Models Resistance_Mech Mechanism Identification Resistance_Freq->Resistance_Mech

Caption: General Experimental Workflow for this compound Characterization.

References

Unraveling the Bactericidal Action of PF-5081090: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the bactericidal effects of PF-5081090, a potent and rapidly bactericidal agent with broad-spectrum activity against Gram-negative pathogens.[1][2] this compound targets a crucial enzyme in the biosynthesis of the bacterial outer membrane, representing a promising avenue for combating multidrug-resistant infections. This document synthesizes available quantitative data, details key experimental protocols, and visualizes complex pathways and workflows to offer a comprehensive resource for the scientific community.

Core Mechanism of Action: Inhibition of LpxC

This compound exerts its bactericidal effect by potently inhibiting UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase, commonly known as LpxC.[3] LpxC is a zinc-dependent metalloenzyme that catalyzes the first committed and irreversible step in the biosynthesis of Lipid A.[3][4] Lipid A is the hydrophobic anchor of lipopolysaccharide (LPS), an essential component of the outer membrane of most Gram-negative bacteria.[4][5] By blocking LpxC, this compound effectively halts the production of Lipid A, leading to a disruption of the outer membrane's integrity, increased cell permeability, and ultimately, cell death.[1][4][6]

The following diagram illustrates the simplified Lipid A biosynthesis pathway and the critical inhibitory role of this compound.

G UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA UDP_acyl_GlcNAc UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc LpxC LpxC UDP_acyl_GlcNAc->LpxC Lipid_X Lipid X LpxD LpxD Lipid_X->LpxD Multiple Steps Kdo2_Lipid_IVA Kdo2-Lipid IVA LpxB LpxB Kdo2_Lipid_IVA->LpxB Multiple Steps Lipid_A Lipid A WaaA WaaA Lipid_A->WaaA LPS Lipopolysaccharide (LPS) (Outer Membrane Component) LpxA->UDP_acyl_GlcNAc LpxC->Lipid_X LpxD->Kdo2_Lipid_IVA Multiple Steps LpxB->Lipid_A Multiple Steps Late_stage_enzymes Late-stage enzymes WaaA->Late_stage_enzymes Late_stage_enzymes->LPS PF5081090 This compound PF5081090->LpxC Inhibition

Figure 1: Inhibition of Lipid A Biosynthesis by this compound.

In Vitro Antibacterial Potency

This compound demonstrates potent activity against a wide range of Gram-negative pathogens. Its efficacy is quantified by the half-maximal inhibitory concentration (IC50) against the LpxC enzyme and the minimum inhibitory concentration required to inhibit the growth of 90% of organisms (MIC90).

Parameter Organism Value Reference
IC50 Pseudomonas aeruginosa1.1 nM[1]
Klebsiella pneumoniae0.069 nM[1]
Acinetobacter baumannii183 nM[7]
MIC90 Pseudomonas aeruginosa1 µg/mL[1]
Klebsiella pneumoniae1 µg/mL[1]
Escherichia coli0.25 µg/mL[1]
Enterobacter spp.0.5 µg/mL[1]
Stenotrophomonas maltophilia2 µg/mL[1]

Synergistic Activity and Enhanced Susceptibility

While this compound shows poor intrinsic activity against Acinetobacter baumannii (MIC of 256 mg/L for all strains tested), it significantly increases the bacterium's susceptibility to other classes of antibiotics.[4][8] By inhibiting LpxC and disrupting the outer membrane, this compound enhances the permeability of the cell, allowing other antibiotics to reach their intracellular targets more effectively.[4][6] This synergistic effect has been observed with several antibiotics, potentiating their action against multidrug-resistant strains.

Antibiotic Fold Reduction in MIC in the presence of 32 mg/L this compound Bacterial Strains Reference
Rifampin >1,000-fold for some strainsA. baumannii (including multidrug-resistant clinical isolates)[4]
Vancomycin 8- to 16-foldA. baumannii (including multidrug-resistant clinical isolates)[4]
Azithromycin 8- to 16-fold (with one exception at 2-fold)A. baumannii (including multidrug-resistant clinical isolates)[4]
Imipenem 2- to 8-foldA. baumannii[6][8]
Amikacin 2- to 8-foldA. baumannii[6][8]

Notably, this potentiating effect was not observed for ciprofloxacin and tigecycline.[4][8]

Detailed Experimental Protocols

The characterization of this compound's bactericidal effects relies on a suite of standardized microbiological and biochemical assays. Below are the detailed methodologies for key experiments.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Protocol:

  • Bacterial Suspension Preparation: Prepare an inoculum of the test organism in a suitable broth (e.g., Mueller-Hinton Broth) and adjust its turbidity to match a 0.5 McFarland standard.

  • Drug Dilution: Perform serial two-fold dilutions of this compound in the broth within a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial suspension to each well, achieving a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • Result Determination: The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.

Time-Kill Assay

This dynamic assay evaluates the rate and extent of bactericidal activity of an antimicrobial agent over time.

Protocol:

  • Culture Preparation: Grow an overnight culture of the test organism and dilute it to a starting concentration of approximately 5 x 10^5 CFU/mL in fresh broth.

  • Drug Addition: Add this compound at a specified concentration (e.g., a multiple of its MIC). A growth control without the drug is run in parallel.

  • Sampling and Plating: At various time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw aliquots from the cultures.[4]

  • Colony Counting: Perform serial dilutions of the aliquots and plate them on agar. After incubation, count the number of viable colonies (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL against time to visualize the killing kinetics. A ≥3-log10 decrease in CFU/mL from the initial inoculum is considered bactericidal.

The workflow for a typical time-kill assay is depicted below.

G cluster_prep Preparation cluster_exp Experiment cluster_sampling Sampling and Plating cluster_analysis Analysis start Start with Overnight Culture adjust Adjust to 5x10^5 CFU/mL in Mueller-Hinton Broth start->adjust add_drug Add this compound (e.g., at 32 mg/L) adjust->add_drug incubate Incubate at 37°C add_drug->incubate sampling Take Aliquots at 0, 2, 4, 8, 12, 24, 48h incubate->sampling dilute_plate Perform Serial Dilutions and Plate on Agar sampling->dilute_plate count Incubate Plates and Count CFU/mL dilute_plate->count plot Plot log10(CFU/mL) vs. Time count->plot end Determine Bactericidal Activity plot->end

Figure 2: Experimental Workflow for a Time-Kill Assay.
Checkerboard Assay for Synergy

This method is used to assess the interaction between two antimicrobial agents.

Protocol:

  • Plate Setup: Prepare a 96-well plate with serial dilutions of this compound along the x-axis and a second antibiotic (e.g., rifampin) along the y-axis. This creates a matrix of concentration combinations.

  • Inoculation: Inoculate the plate with a standardized bacterial suspension as described for the MIC assay.

  • Incubation and Reading: Incubate the plate and determine the MIC of each drug alone and in combination.

  • FIC Index Calculation: Calculate the Fractional Inhibitory Concentration (FIC) index. Synergy is typically defined as an FIC index of ≤ 0.5.

LPS Extraction and Silver Staining

This protocol is used to visualize the effect of this compound on LPS production.

Protocol:

  • Bacterial Culture: Grow bacteria (e.g., A. baumannii ATCC 19606) in the presence and absence of this compound (e.g., 32 mg/L) until they reach an OD600 of 0.5.[4][8]

  • LPS Extraction: Harvest the cells and extract LPS using a commercial kit according to the manufacturer's instructions.[4]

  • Electrophoresis: Separate the extracted LPS samples on an SDS-PAGE gel.

  • Silver Staining: Stain the gel with a silver stain to visualize the LPS bands. A reduction in band intensity in the treated sample indicates inhibition of LPS biosynthesis.

Endotoxin Measurement (Limulus Amebocyte Lysate Assay)

This quantitative assay measures the amount of endotoxin (a component of LPS) present.

Protocol:

  • Sample Preparation: Culture bacteria in the presence or absence of this compound.

  • Assay: Use a commercial Limulus Amebocyte Lysate (LAL) assay kit (e.g., QCL-1000) and follow the manufacturer's protocol to measure endotoxin levels in the bacterial cultures.[4] A reduction in endotoxin units in the treated sample confirms inhibition of LPS biosynthesis.

Cell Permeability Assay (Ethidium Bromide Accumulation)

This assay measures the integrity of the bacterial outer membrane.

Protocol:

  • Cell Preparation: Prepare a suspension of bacteria treated with or without this compound.

  • Fluorescence Measurement: Add ethidium bromide to the cell suspensions. Ethidium bromide fluoresces upon intercalating with DNA but is generally excluded by an intact outer membrane.

  • Data Acquisition: Measure the increase in fluorescence over time using a fluorometer.[6] A more rapid and higher increase in fluorescence in the this compound-treated cells indicates increased cell permeability.[4][6]

In Vivo Efficacy in Animal Models

This compound has demonstrated significant efficacy in various mouse models of Gram-negative infections, validating its in vitro activity.

Infection Model Pathogen Efficacy (ED50) Reference
Acute Septicemia P. aeruginosa PA-19507.4 - 55.9 mg/kg[1]
Pneumonia P. aeruginosa PA-1950<25 mg/kg[1]
Neutropenic Thigh P. aeruginosa PA-195016.8 mg/kg[1]

Mechanisms of Resistance

Resistance to this compound has been observed in laboratory studies. In P. aeruginosa, a primary mechanism of resistance is the overexpression of efflux pumps, which actively transport the drug out of the bacterial cell.[7] The susceptibility to this compound can be restored by the co-administration of an efflux pump inhibitor like PAβN.[7][9]

The logical relationship between LpxC inhibition, its downstream effects, and potential resistance is outlined below.

G PF This compound LpxC LpxC Enzyme PF->LpxC Inhibits Efflux Efflux Pump Overexpression PF->Efflux is exported by LPS_Bio LPS Biosynthesis Inhibited LpxC->LPS_Bio OM_Disrupt Outer Membrane Disrupted LPS_Bio->OM_Disrupt Perm_Inc Cell Permeability Increased OM_Disrupt->Perm_Inc Bactericidal Bactericidal Effect Perm_Inc->Bactericidal Synergy Synergy with Other Antibiotics Perm_Inc->Synergy Resistance Resistance Efflux->Resistance

Figure 3: Logical Flow of this compound Action and Resistance.

Conclusion

This compound is a potent LpxC inhibitor with significant bactericidal activity against a broad spectrum of clinically relevant Gram-negative pathogens. Its novel mechanism of action, which involves the disruption of the bacterial outer membrane, not only leads to direct bacterial killing but also synergistically enhances the efficacy of other antibiotics, particularly against challenging pathogens like Acinetobacter baumannii. The comprehensive data on its in vitro potency, in vivo efficacy, and well-characterized mechanism of action underscore the potential of this compound and other LpxC inhibitors as a new class of therapeutics in the fight against antimicrobial resistance. Further research and development in this area are critical for addressing the growing threat of multidrug-resistant Gram-negative infections.

References

The Impact of PF-5081090 on the Outer Membrane Integrity of Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of PF-5081090, a potent inhibitor of the enzyme LpxC, on the outer membrane integrity of Gram-negative bacteria. By elucidating its mechanism of action and impact on antibiotic susceptibility, this document serves as a valuable resource for scientists engaged in antimicrobial research and the development of novel therapeutic strategies.

Core Mechanism of Action: Inhibition of Lipopolysaccharide Biosynthesis

This compound targets and inhibits LpxC, the UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase, which catalyzes the first committed step in the biosynthesis of lipid A.[1] Lipid A is the hydrophobic anchor of lipopolysaccharide (LPS), an essential component of the outer membrane of most Gram-negative bacteria.[1][2] The inhibition of LpxC disrupts the production of LPS, leading to a compromised outer membrane, which in turn increases the permeability of the bacterial cell to other compounds.[3][4][5][6] This disruption of the outer membrane barrier is a key factor in the bactericidal activity of this compound and its ability to potentiate the effects of other antibiotics.[3][4]

Quantitative Analysis of this compound's Activity

The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data regarding its inhibitory concentrations, impact on antibiotic susceptibility, and in vivo potency.

Table 1: In Vitro Inhibitory Activity of this compound against Various Gram-Negative Pathogens

Bacterial SpeciesIC50 (nM)MIC90 (µg/mL)
Pseudomonas aeruginosa1.11
Klebsiella pneumoniae0.0691
Escherichia coliNot Reported0.25
Enterobacter spp.Not Reported0.5
Stenotrophomonas maltophiliaNot Reported2
Acinetobacter baumannii183>32

Data sourced from[7][8]

Table 2: Potentiation of Antibiotic Activity against Acinetobacter baumannii by this compound (32 mg/L)

AntibioticFold Reduction in MIC
Rifampicin>1000
Vancomycin8 - 16
Azithromycin8 - 16 (in most strains)
Imipenem2 - 8
Amikacin2 - 8
CiprofloxacinNo effect
TigecyclineNo effect
ColistinIncreased Resistance

Data sourced from[3][4]

Table 3: In Vivo Efficacy of this compound in Murine Infection Models against P. aeruginosa

Infection ModelEffective Dose (ED50) (mg/kg)
Acute Septicemia7.4 - 55.9
Pneumonia<25
Neutropenic Thigh16.8

Data sourced from[7]

Experimental Protocols

This section details the methodologies for key experiments used to evaluate the impact of this compound on bacterial outer membrane integrity.

Determination of Minimum Inhibitory Concentration (MIC)

MIC assays are performed according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Bacterial Inoculum: A 0.5 McFarland standard of the bacterial suspension is prepared in a suitable broth, such as Mueller-Hinton Broth (MHB).

  • Drug Dilution Series: A serial dilution of this compound is prepared in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension to achieve a final concentration of approximately 5 x 105 CFU/mL.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Checkerboard Assay for Synergy

This assay is used to assess the synergistic effect of this compound with other antibiotics.

  • Plate Setup: A two-dimensional checkerboard dilution is prepared in a 96-well plate. Serial dilutions of this compound are made along the x-axis, and serial dilutions of the partner antibiotic are made along the y-axis.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension as described for the MIC assay.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Analysis: The Fractional Inhibitory Concentration (FIC) index is calculated to determine synergy.

Outer Membrane Permeability Assay (Ethidium Bromide Uptake)

This assay measures the uptake of the fluorescent dye ethidium bromide to assess outer membrane permeability.

  • Cell Preparation: Bacterial cells are grown to a specific optical density (e.g., OD600 of 0.2), harvested by centrifugation, and washed.

  • Treatment: The cell suspension is incubated with this compound (e.g., 32 mg/L) for a defined period (e.g., 10 minutes) at 37°C.[3]

  • Dye Addition: Ethidium bromide is added to the cell suspension.

  • Fluorescence Measurement: The increase in fluorescence due to the binding of ethidium bromide to intracellular nucleic acids is monitored over time using a fluorometer. A significant increase in fluorescence in treated cells compared to untreated cells indicates increased membrane permeability.[3]

Lipopolysaccharide (LPS) Extraction and Silver Staining

This method is used to visualize the effect of this compound on LPS biosynthesis.

  • Bacterial Culture: Bacteria are grown in the presence or absence of this compound.[4][6]

  • LPS Extraction: LPS is extracted from the bacterial pellets using a commercial LPS extraction kit.[4][6]

  • Electrophoresis: The extracted LPS samples are separated by SDS-PAGE.

  • Silver Staining: The gel is stained using a carbohydrate-specific silver staining protocol to visualize the LPS bands.[4] A reduction in the intensity of the LPS bands in treated samples indicates inhibition of LPS biosynthesis.

Endotoxin Measurement (Limulus Amebocyte Lysate Assay)

This assay quantifies the amount of endotoxin (a component of LPS) present.

  • Sample Preparation: Bacterial cultures are grown with and without this compound. The cell lysates are prepared.

  • LAL Assay: The QCL-1000 limulus amebocyte lysate (LAL) assay is performed according to the manufacturer's instructions.[3][5]

  • Quantification: The endotoxin levels are measured using a spectrophotometer. A decrease in endotoxin levels in treated cells confirms the inhibition of LPS biosynthesis.[3][5]

Visualizing the Impact of this compound

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for assessing its effect on outer membrane integrity.

G cluster_0 Mechanism of Action of this compound This compound This compound LpxC LpxC This compound->LpxC Inhibits Lipid A Biosynthesis Lipid A Biosynthesis LpxC->Lipid A Biosynthesis Blocks LPS Assembly LPS Assembly Lipid A Biosynthesis->LPS Assembly Disrupts Outer Membrane Integrity Outer Membrane Integrity LPS Assembly->Outer Membrane Integrity Compromises Increased Permeability Increased Permeability Outer Membrane Integrity->Increased Permeability Leads to Antibiotic Potentiation Antibiotic Potentiation Increased Permeability->Antibiotic Potentiation Enables

Mechanism of action of this compound.

G cluster_1 Experimental Workflow: Assessing Outer Membrane Permeability Start Start Bacterial Culture Bacterial Culture Start->Bacterial Culture Treatment Treatment Bacterial Culture->Treatment Expose to this compound Permeability Assay Permeability Assay Treatment->Permeability Assay e.g., Ethidium Bromide Uptake Data Analysis Data Analysis Permeability Assay->Data Analysis Measure fluorescence Conclusion Conclusion Data Analysis->Conclusion Determine impact on permeability

Workflow for outer membrane permeability assessment.

Conclusion

This compound demonstrates a potent and broad-spectrum activity against a range of Gram-negative pathogens by inhibiting LpxC, a key enzyme in lipopolysaccharide biosynthesis. This mode of action leads to a significant disruption of the outer membrane integrity, which not only has a direct bactericidal effect but also lowers the barrier for other antibiotics to reach their intracellular targets. The synergistic effect of this compound with existing antibiotics, particularly against multi-drug resistant strains like Acinetobacter baumannii, highlights its potential as a valuable component of combination therapies. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development of LpxC inhibitors as a novel class of antimicrobial agents.

References

PF-5081090: A Technical Guide to a Novel LpxC Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: PF-5081090, also known as LpxC-4, is a potent and rapidly bactericidal inhibitor of the enzyme LpxC, demonstrating broad-spectrum activity against a range of Gram-negative pathogens.[1][2] As a regulator of lipid A biosynthesis, this compound represents a promising agent in the development of new antibiotics, particularly for combating multidrug-resistant infections.[1][3] This technical guide provides an in-depth overview of the basic properties, chemical structure, mechanism of action, and key experimental data related to this compound.

Core Properties and Chemical Structure

This compound is a pyridone methylsulfone hydroxamate-based compound.[4] Its fundamental chemical and physical properties are summarized below.

PropertyValue
Synonyms LpxC-4[1][2][4]
CAS Number 1312473-63-4[5]
Molecular Formula C18H21FN2O6S[5]
Molecular Weight 412.43 g/mol [5]
IUPAC Name (αR)-4-(2-Fluoro-4-methoxyphenyl)-N-hydroxy-α-methyl-α-(methylsulfonyl)-2-oxo-1(2H)-pyridineacetamide[5]
Purity ≥98% (HPLC)[5]

Mechanism of Action: Targeting Lipid A Synthesis

This compound functions as a potent antibacterial agent by inhibiting UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), a crucial metalloenzyme in Gram-negative bacteria.[5][6] LpxC catalyzes the first committed step in the biosynthesis of lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) that makes up a significant portion of the outer membrane.[3][7]

By inhibiting LpxC, this compound effectively blocks the entire lipid A biosynthetic pathway.[1][3] This disruption prevents the assembly of LPS, leading to a compromised outer membrane, increased cell permeability, and ultimately, bacterial cell death.[1][8] This targeted mechanism of action is specific to Gram-negative bacteria, as LpxC is a highly conserved and essential enzyme in these organisms.[2][6]

Lipid_A_Pathway cluster_pathway Lipid A Biosynthetic Pathway UDP_GlcNAc UDP-GlcNAc UDP_HMA UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc UDP_GlcNAc->UDP_HMA LpxA Deacetylated UDP-3-O-(R-3-hydroxymyristoyl)-GlcN UDP_HMA->Deacetylated LpxC Lipid_X Lipid X Deacetylated->Lipid_X LpxD Kdo2_Lipid_IVA Kdo2-Lipid IVA Lipid_X->Kdo2_Lipid_IVA LpxH, LpxB, LpxK, WaaA LPS Lipopolysaccharide (LPS) Kdo2_Lipid_IVA->LPS Late-stage enzymes Inhibitor This compound Inhibitor->Deacetylated Inhibition

Figure 1: The Lipid A biosynthetic pathway and the inhibitory action of this compound on the LpxC enzyme.

Biological and Pharmacological Activity

This compound exhibits potent activity against a wide array of Gram-negative pathogens. Its efficacy has been quantified through both in vitro assays and in vivo animal models.

In Vitro Activity

The inhibitory and bactericidal concentrations of this compound against various species are detailed below.

ParameterOrganismValue
IC50 Pseudomonas aeruginosa1.1 nM[1][5]
Klebsiella pneumoniae0.069 nM[1]
Acinetobacter baumannii183 nM[2]
MIC90 P. aeruginosa1 µg/mL[1]
K. pneumoniae1 µg/mL[1]
Escherichia coli0.25 µg/mL[1]
Enterobacter spp.0.5 µg/mL[1]
Stenotrophomonas maltophilia2 µg/mL[1]
MIC Acinetobacter baumannii256 mg/L[4]
In Vivo Efficacy

Studies in murine models of infection have demonstrated the potent efficacy of this compound.

Infection ModelPathogenEfficacy (ED50)
Acute Septicemia P. aeruginosa PA-19507.4 - 55.9 mg/kg[1]
Pneumonia P. aeruginosa PA-1950<25 mg/kg[1]
Neutropenic Thigh P. aeruginosa PA-195016.8 mg/kg[1]

Pharmacokinetic assessments in mice have shown that subcutaneous administration of this compound at doses of 8.75, 75, and 300 mg/kg results in a linear and dose-proportional increase in exposure, as measured by AUC and Cmax.[1]

Experimental Protocols

The characterization of this compound has involved several key experimental methodologies to determine its activity and mechanism.

Lipid A Biosynthesis Inhibition Assay: The direct impact on the target pathway is confirmed by measuring lipid A levels. This is achieved through silver staining of bacterial lysates and quantifying endotoxin levels using the QCL-1000 limulus amebocyte lysate assay following cell growth in the presence or absence of this compound.[4][8]

Cell Permeability Assay: The downstream effect of LpxC inhibition is an increase in outer membrane permeability. This is quantified by measuring the accumulation of ethidium bromide within the bacterial cells. Increased fluorescence, corresponding to higher ethidium bromide uptake, indicates greater cell permeability.[8]

Checkerboard and Time-Kill Assays: To assess synergistic potential with other antibiotics, checkerboard assays are performed.[4] These assays help determine the fractional inhibitory concentration (FIC) index. The bactericidal kinetics and synergy are further characterized using time-kill assays, where bacterial colony-forming units (CFU/ml) are monitored over time (e.g., 0 to 48 hours) after exposure to this compound alone or in combination with other antibiotics.[4][8]

Experimental_Workflow start_node Start: Prepare Bacterial Culture (e.g., A. baumannii) treatment_node Treatment Groups start_node->treatment_node control_group Control (No Drug) treatment_node->control_group pf_group This compound treatment_node->pf_group abx_group Antibiotic X (e.g., Rifampin) treatment_node->abx_group combo_group This compound + Antibiotic X treatment_node->combo_group incubation Incubate at 37°C control_group->incubation pf_group->incubation abx_group->incubation combo_group->incubation data_collection Data Collection incubation->data_collection mic_assay Determine MIC (Broth Microdilution) data_collection->mic_assay For Synergy (Checkerboard) time_kill Time-Kill Assay (Plate aliquots at 0, 2, 4, 8... hrs) data_collection->time_kill For Bactericidal Kinetics analysis Analyze Results (Calculate FICI, Plot Kill Curves) mic_assay->analysis time_kill->analysis

Figure 2: Generalized workflow for assessing the synergistic antibacterial activity of this compound.

Conclusion

This compound is a highly potent, broad-spectrum inhibitor of LpxC with demonstrated in vitro and in vivo efficacy against clinically relevant Gram-negative pathogens. Its mechanism of disrupting the essential lipid A biosynthetic pathway makes it a valuable candidate for further drug development. Furthermore, its ability to potentiate the activity of existing antibiotics highlights its potential as part of a combination therapy strategy to combat multidrug-resistant bacterial infections.[4][8]

References

Preliminary studies on PF-5081090 efficacy

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Preliminary Efficacy of PF-5081090

Introduction

This compound is a potent, broad-spectrum inhibitor of the enzyme LpxC, which is essential for the biosynthesis of lipid A in most Gram-negative bacteria.[1][2] Lipid A is the hydrophobic anchor of lipopolysaccharide (LPS), a critical component of the outer membrane of Gram-negative bacteria that is vital for their survival.[2][3] By targeting the first committed step in the lipid A pathway, this compound exhibits rapid bactericidal activity against a range of pathogenic species.[1][2] This document provides a technical overview of the preliminary efficacy studies of this compound, detailing its mechanism of action, in vitro and in vivo data, and the experimental protocols used in its evaluation.

Mechanism of Action: Inhibition of LpxC

The antibacterial effect of this compound is derived from its function as a regulator of lipid A biosynthesis through the inhibition of the zinc-dependent deacetylase LpxC.[1][4] This enzyme catalyzes the conversion of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine to its deacetylated product, which is the first committed step in the lipid A biosynthetic pathway.[2] Inhibition of LpxC disrupts the formation of LPS, leading to the loss of outer membrane integrity, increased cell permeability, and ultimately, cell death.[1][4][5]

UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA Product1 UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc LpxA->Product1 R-3-hydroxymyristoyl-ACP LpxC LpxC Product1->LpxC Product2 UDP-3-O-(R-3-hydroxymyristoyl)-GlcN LpxC->Product2 Deacetylation LpxD LpxD Product2->LpxD Downstream Further Steps... (LpxH, LpxB, KdtA, etc.) LpxD->Downstream LipidA Lipid A Downstream->LipidA LPS Lipopolysaccharide (LPS) LipidA->LPS OM Outer Membrane Integrity LPS->OM Inhibitor This compound Inhibitor->LpxC Inhibition

Caption: Mechanism of Action of this compound in the Lipid A Biosynthesis Pathway.

In Vitro Efficacy

This compound has demonstrated potent activity against a broad spectrum of Gram-negative pathogens. Its efficacy is highlighted by low IC50 and Minimum Inhibitory Concentration (MIC) values.

Potency Against Key Pathogens

Studies have shown strong inhibitory action against several clinically relevant bacteria.[1]

Pathogen IC50 (nM) MIC90 (µg/mL)
P. aeruginosa1.11
K. pneumoniae0.0691
E. coli-0.25
Enterobacter spp.-0.5
S. maltophilia-2
Data sourced from MedChemExpress.[1]
Activity in Acinetobacter baumannii

While this compound alone exhibits a high MIC against A. baumannii (256 mg/L), it significantly increases the susceptibility of this pathogen to other antibiotics when used in combination.[4][5] At a concentration of 32 mg/L, this compound potentiates the activity of several antibiotics, representing a potential strategy for treating multidrug-resistant infections.[4][5]

Antibiotic MIC Reduction Factor with this compound (32 mg/L)
Rifampin>1000-fold
Vancomycin8 to 16-fold
Azithromycin8 to 16-fold
Amikacin2 to 8-fold
Imipenem2 to 8-fold
Data compiled from studies on multidrug-resistant A. baumannii.[4]

In Vivo Efficacy

Preclinical animal models have confirmed the in vivo efficacy of this compound against multiple Gram-negative pathogens in various infection models, including septicemia and neutropenic thigh infections.[2][6]

Pharmacokinetics in Mice

Pharmacokinetic assessments in mice following a single subcutaneous dose demonstrated linear, dose-proportional exposure.[1]

Dose (mg/kg, s.c.) Cmax (ng/mL) AUC (ng*h/mL)
8.75Data not specifiedData not specified
75Data not specifiedData not specified
300Data not specifiedData not specified
Note: The source states that Cmax and AUC increased proportionally with the dose, but specific values were not provided.[1]

Experimental Protocols

The evaluation of this compound efficacy has relied on standardized and robust methodologies.

In Vitro Protocol: Antimicrobial Susceptibility Testing
  • MIC Assays : Minimum Inhibitory Concentration assays were performed following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[2] This involves challenging a standardized bacterial inoculum with serial dilutions of this compound in microtiter plates to determine the lowest concentration that inhibits visible growth.

  • Checkerboard Assays : To assess synergistic effects, checkerboard assays were conducted.[4] This method involves a two-dimensional array of serial dilutions of this compound and a second antibiotic to identify combinations that are more effective than either agent alone.

  • Time-Kill Assays : Sustained bactericidal activity was evaluated using time-kill curve studies.[5] Bacteria were exposed to a fixed concentration of this compound (e.g., 0.25 µg/mL), and the number of viable cells was quantified at various time points over a period of up to 50 hours.[1]

  • Cell Permeability Assay : The effect on bacterial cell permeability was measured by quantifying the accumulation of ethidium bromide within the cells, often using fluorescence-based methods.[5]

In Vivo Protocol: Murine Infection Models

Efficacy in living systems was evaluated using established mouse models of infection, such as neutropenic thigh and septicemia models.[6]

A Pathogen Preparation (e.g., P. aeruginosa) C Infection (e.g., intramuscular injection in thigh) A->C B Induce Neutropenia in Mice (e.g., cyclophosphamide) B->C D Administer this compound (e.g., 300 mg/kg, s.c.) C->D E Control Group (Vehicle administration) C->E F Monitoring Period (e.g., 24-48 hours) D->F E->F G Efficacy Endpoint Assessment (e.g., bacterial load in thigh tissue) F->G H Data Analysis (Compare treated vs. control) G->H

References

Methodological & Application

Application Notes and Protocols for In Vitro Assay Setup: Testing PF-5081090 Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for setting up in vitro assays to test the activity of PF-5081090, a potent inhibitor of the UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC). LpxC is a crucial enzyme in the lipid A biosynthetic pathway of Gram-negative bacteria, making it a key target for novel antibiotic development.[1][2] The following protocols are designed to deliver reproducible and accurate results for the characterization of this compound and other potential LpxC inhibitors.

Introduction to this compound

This compound is a pyridone methylsulfone hydroxamate-based compound that exhibits potent, broad-spectrum bactericidal activity against a variety of Gram-negative pathogens.[2][3] It functions by inhibiting LpxC, the enzyme responsible for the first committed step in the biosynthesis of lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria.[2] Inhibition of this pathway disrupts the integrity of the outer membrane, leading to bacterial cell death.[2]

Quantitative Data Summary

The following tables summarize the in vitro activity of this compound against various Gram-negative pathogens.

Table 1: Enzyme Inhibition by this compound

Bacterial SpeciesLpxC IC₅₀ (nM)
Pseudomonas aeruginosa1.1[3]
Klebsiella pneumoniae0.069[3]
Acinetobacter baumannii183[4]

Table 2: Minimum Inhibitory Concentration (MIC) of this compound

Bacterial SpeciesMIC₉₀ (µg/mL)
Pseudomonas aeruginosa1[3]
Klebsiella pneumoniae1[3]
Escherichia coli0.25[3]
Enterobacter spp.0.5[3]
Stenotrophomonas maltophilia2[3]
Acinetobacter baumannii256[5]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for assessing this compound activity.

Lipid_A_Biosynthesis_Pathway UDP_GlcNAc UDP-GlcNAc UDP_3_O_acyl_GlcNAc UDP-3-O-(R-3-OH-Myristoyl)-GlcNAc UDP_GlcNAc->UDP_3_O_acyl_GlcNAc LpxA LpxC LpxC UDP_3_O_acyl_GlcNAc->LpxC UDP_3_O_acyl_GlcN UDP-3-O-(R-3-OH-Myristoyl)-GlcN Lipid_X Lipid X UDP_3_O_acyl_GlcN->Lipid_X LpxD Kdo2_Lipid_IVA Kdo2-Lipid IVA Lipid_X->Kdo2_Lipid_IVA Multiple Steps Lipid_A Lipid A Kdo2_Lipid_IVA->Lipid_A Late Acyltransferases LpxC->UDP_3_O_acyl_GlcN Deacetylation PF5081090 This compound PF5081090->LpxC

Lipid A Biosynthesis Pathway and Inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis Compound_Prep Prepare this compound Stock and Dilutions MIC_Assay MIC Determination Compound_Prep->MIC_Assay Enzyme_Assay LpxC Enzyme Inhibition Assay Compound_Prep->Enzyme_Assay Time_Kill_Assay Time-Kill Kinetics Compound_Prep->Time_Kill_Assay Permeability_Assay Cell Permeability Assay Compound_Prep->Permeability_Assay LPS_Assay LPS Quantification Compound_Prep->LPS_Assay Culture_Prep Prepare Bacterial Cultures Culture_Prep->MIC_Assay Culture_Prep->Time_Kill_Assay Culture_Prep->Permeability_Assay Culture_Prep->LPS_Assay Data_Analysis Analyze Results (IC50, MIC, etc.) MIC_Assay->Data_Analysis Enzyme_Assay->Data_Analysis Time_Kill_Assay->Data_Analysis Permeability_Assay->Data_Analysis LPS_Assay->Data_Analysis

General Experimental Workflow for this compound Activity Testing.

Experimental Protocols

LpxC Enzyme Inhibition Assay

This assay determines the concentration of this compound required to inhibit 50% of the LpxC enzyme activity (IC₅₀).

Materials:

  • Purified LpxC enzyme

  • UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine (substrate)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5)

  • This compound

  • 96-well plates

  • Plate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Perform serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the LpxC enzyme to each well.

  • Add the serially diluted this compound to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes).

  • Initiate the enzymatic reaction by adding the substrate to each well.

  • Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a plate reader. The specific detection method will depend on the assay format (e.g., coupled-enzyme assay).

  • Calculate the rate of reaction for each concentration of this compound.

  • Plot the reaction rate as a function of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of this compound that prevents visible growth of a bacterial strain.

Materials:

  • Bacterial strains of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Perform two-fold serial dilutions of this compound in CAMHB in a 96-well plate.

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add the diluted bacterial suspension to each well of the microtiter plate. Include a growth control (no drug) and a sterility control (no bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of this compound at which there is no visible growth.

Time-Kill Assay

This assay assesses the bactericidal or bacteriostatic activity of this compound over time.

Materials:

  • Bacterial strain of interest

  • CAMHB

  • This compound

  • Sterile saline or PBS

  • Agar plates

Procedure:

  • Prepare a bacterial culture in the logarithmic growth phase.

  • Dilute the culture to a starting concentration of approximately 5 x 10⁵ CFU/mL in flasks containing CAMHB with various concentrations of this compound (e.g., 1x, 2x, 4x MIC). Include a growth control without the drug.

  • Incubate the flasks at 37°C with shaking.

  • At specified time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw aliquots from each flask.[5]

  • Perform serial dilutions of the aliquots in sterile saline or PBS.

  • Plate the dilutions onto agar plates and incubate at 37°C for 18-24 hours.

  • Count the number of colonies to determine the viable cell count (CFU/mL) at each time point.

  • Plot the log₁₀ CFU/mL versus time for each concentration of this compound.

Cell Permeability Assay

This assay evaluates the effect of this compound on the permeability of the bacterial cell membrane.

Materials:

  • Bacterial strain of interest

  • Buffer (e.g., PBS)

  • This compound

  • Ethidium bromide

  • Fluorometer or fluorescence plate reader

Procedure:

  • Grow a bacterial culture to mid-log phase and wash the cells with buffer.

  • Resuspend the cells in the buffer to a specific optical density.

  • Add this compound at a desired concentration (e.g., 32 mg/L) to the cell suspension.[6] Include an untreated control.

  • Incubate for a specified period (e.g., 10 minutes) at 37°C.[6]

  • Add ethidium bromide to the cell suspension.

  • Measure the increase in fluorescence over time as ethidium bromide enters the cells and intercalates with DNA.

  • Compare the rate of fluorescence increase between the treated and untreated cells to determine the effect of this compound on cell permeability.

Lipopolysaccharide (LPS) Quantification Assay

This assay confirms the inhibition of the LPS biosynthesis pathway by measuring endotoxin levels.

Materials:

  • Bacterial strain of interest

  • Growth medium (e.g., Mueller-Hinton Broth)

  • This compound

  • LPS extraction kit

  • Limulus Amebocyte Lysate (LAL) assay kit (e.g., QCL-1000)

Procedure:

  • Grow bacterial cultures in the presence and absence of this compound (e.g., 32 mg/L).[5]

  • Harvest the bacterial cells by centrifugation.

  • Extract LPS from the cell pellets using a commercial LPS extraction kit according to the manufacturer's instructions.[5]

  • Quantify the amount of endotoxin in the extracts using an LAL assay, following the manufacturer's protocol.[5]

  • Compare the endotoxin levels in the treated and untreated samples to determine the extent of LPS biosynthesis inhibition.

Silver Staining for LPS Visualization

This method allows for the qualitative visualization of changes in the LPS profile.

Materials:

  • Bacterial cultures grown with and without this compound

  • LPS extraction kit

  • SDS-PAGE apparatus and reagents

  • Silver staining kit

Procedure:

  • Extract LPS from bacterial cultures as described in the LPS quantification assay.

  • Separate the LPS extracts by SDS-PAGE.

  • Visualize the LPS bands in the gel using a carbohydrate-specific silver staining protocol.[5]

  • Compare the LPS profiles of treated and untreated samples. A reduction or alteration in the banding pattern of the treated sample indicates inhibition of LPS biosynthesis.

References

Application Notes and Protocols: Utilizing PF-5081090 for Antibiotic Synergy Studies in Acinetobacter baumannii

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing PF-5081090, a potent inhibitor of LpxC, to investigate and enhance antibiotic synergy against the multidrug-resistant pathogen Acinetobacter baumannii. The protocols outlined below are designed to facilitate the exploration of combination therapies that could offer novel treatment strategies against this challenging bacterium.

Introduction

Acinetobacter baumannii is a formidable nosocomial pathogen characterized by its extensive antibiotic resistance, making infections difficult to treat. A promising strategy to combat this resistance is the use of combination therapies that restore the efficacy of existing antibiotics. This compound, an inhibitor of the enzyme LpxC, has demonstrated significant potential in this area. LpxC is a key enzyme in the biosynthesis of Lipid A, an essential component of the lipopolysaccharide (LPS) layer in the outer membrane of Gram-negative bacteria. By inhibiting LpxC, this compound disrupts the integrity of the bacterial outer membrane, thereby increasing its permeability to other antibiotics and creating a synergistic effect.[1][2][3][4]

Mechanism of Action of this compound

This compound targets and inhibits the UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) enzyme. This inhibition disrupts the biosynthesis of Lipid A, a crucial anchor of the lipopolysaccharide (LPS) in the outer membrane of A. baumannii. The compromised LPS layer leads to increased cell permeability, allowing antibiotics that are normally ineffective against this pathogen to enter the cell and reach their targets.[1][2][3][4]

G cluster_0 Acinetobacter baumannii Cell Envelope Outer_Membrane Outer Membrane (with intact LPS) Periplasm Periplasm Inner_Membrane Inner Membrane PF_5081090 This compound LpxC LpxC Enzyme PF_5081090->LpxC Inhibits Lipid_A_Biosynthesis Lipid A Biosynthesis PF_5081090->Lipid_A_Biosynthesis Blocks LpxC->Lipid_A_Biosynthesis Catalyzes Lipid_A_Biosynthesis->Outer_Membrane Disrupted_LPS Disrupted LPS Layer Lipid_A_Biosynthesis->Disrupted_LPS Leads to Increased_Permeability Increased Outer Membrane Permeability Disrupted_LPS->Increased_Permeability Antibiotic Antibiotic Increased_Permeability->Antibiotic Facilitates entry of Cellular_Target Intracellular Target Antibiotic->Cellular_Target Reaches Synergistic_Killing Synergistic Bacterial Killing Cellular_Target->Synergistic_Killing Results in G cluster_0 Preparation cluster_1 Assay Setup cluster_2 Incubation & Reading cluster_3 Data Analysis Prep_Bacteria 1. Prepare bacterial inoculum (~5 x 10^5 CFU/mL) Prep_Drugs 2. Prepare serial dilutions of This compound and test antibiotic Prep_Bacteria->Prep_Drugs Dispense 3. Dispense dilutions into a 96-well microtiter plate Prep_Drugs->Dispense Inoculate 4. Inoculate wells with bacterial suspension Dispense->Inoculate Controls 5. Include growth and sterility controls Inoculate->Controls Incubate 6. Incubate at 35-37°C for 18-24 hours Controls->Incubate Read_MIC 7. Determine MIC of each drug alone and in combination Incubate->Read_MIC Calc_FICI 8. Calculate FICI: FICA + FICB Read_MIC->Calc_FICI Interpret 9. Interpret results: Synergy (≤0.5) Indifference (>0.5 to ≤4) Antagonism (>4) Calc_FICI->Interpret G cluster_0 Preparation cluster_1 Experiment cluster_2 Quantification cluster_3 Analysis Prep_Inoculum 1. Prepare a mid-log phase bacterial culture (~10^6 CFU/mL) Prep_Tubes 2. Prepare tubes with MHB containing: - No drug (growth control) - Antibiotic alone - this compound alone - Antibiotic + this compound Prep_Inoculum->Prep_Tubes Inoculate_Tubes 3. Inoculate tubes with the bacterial culture Prep_Tubes->Inoculate_Tubes Incubate_Shaking 4. Incubate at 37°C with shaking Inoculate_Tubes->Incubate_Shaking Sample 5. Collect aliquots at specified time points (0, 2, 4, 6, 8, 24h) Incubate_Shaking->Sample Serial_Dilute 6. Perform serial dilutions of the collected samples Sample->Serial_Dilute Plate 7. Plate dilutions on agar plates Serial_Dilute->Plate Incubate_Plates 8. Incubate plates overnight Plate->Incubate_Plates Count_CFU 9. Count colonies to determine CFU/mL at each time point Incubate_Plates->Count_CFU Plot 10. Plot log10 CFU/mL vs. time Count_CFU->Plot Interpret_Curve 11. Analyze the curves to determine synergy (≥2 log10 decrease in CFU/mL with combination vs. most active single agent) Plot->Interpret_Curve

References

Application Notes and Protocols for PF-5081090 in Cell Permeability Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-5081090 is a potent and broad-spectrum inhibitor of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), a key enzyme in the lipid A biosynthetic pathway in Gram-negative bacteria.[1][2] Inhibition of LpxC disrupts the synthesis of lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, leading to increased cell permeability and bactericidal activity.[1][3][4] These application notes provide detailed protocols for utilizing this compound in two distinct cell permeability assay contexts:

  • Assessing the intestinal permeability of this compound using the Caco-2 cell model. This is crucial for evaluating its potential as an orally administered drug. The Caco-2 cell line, derived from human colon adenocarcinoma, forms a polarized monolayer that serves as a well-established in vitro model of the human intestinal epithelium.[5][6][7]

  • Quantifying the increase in bacterial cell permeability induced by this compound. This is relevant for understanding its mechanism of action and its potential to synergize with other antibiotics.

Part 1: Caco-2 Permeability Assay for this compound

This protocol is designed to determine the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer. The Papp value provides an estimate of a compound's intestinal absorption. A bidirectional assay is described to also determine the efflux ratio, which indicates if the compound is a substrate for active efflux transporters.[8]

Experimental Protocol: Bidirectional Caco-2 Permeability Assay

1. Materials and Reagents:

  • This compound

  • Caco-2 cells (ATCC HTB-37)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Non-Essential Amino Acids (NEAA)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Transwell® permeable supports (e.g., 12-well plates, 1.12 cm² surface area, 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS)

  • MES buffer

  • Lucifer yellow

  • LC-MS/MS system

2. Cell Culture and Seeding:

  • Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Passage the cells every 3-4 days when they reach 80-90% confluency.

  • For the assay, seed Caco-2 cells onto the apical side of Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².

  • Culture the cells on the inserts for 21 days to allow for differentiation and formation of a polarized monolayer with tight junctions.[6] Change the culture medium every 2-3 days.

3. Monolayer Integrity Test:

  • Before the transport experiment, assess the integrity of the Caco-2 monolayer by measuring the Transepithelial Electrical Resistance (TEER) using a voltmeter. Monolayers with TEER values ≥ 200 Ω·cm² are typically considered suitable for permeability studies.[9]

  • Additionally, perform a Lucifer yellow permeability assay. Add Lucifer yellow to the apical side and measure its appearance in the basolateral compartment after a defined incubation period. A Papp value for Lucifer yellow of < 1.0 x 10⁻⁶ cm/s indicates a tight monolayer.

4. Transport Experiment:

  • Prepare transport buffers: HBSS with 10 mM MES, pH 6.5 for the apical (A) side and HBSS, pH 7.4 for the basolateral (B) side.

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Prepare the dosing solution by diluting the this compound stock solution in the appropriate transport buffer to a final concentration (e.g., 10 µM). The final DMSO concentration should be ≤ 1%.

  • Wash the Caco-2 monolayers twice with pre-warmed (37°C) transport buffer.

  • For Apical to Basolateral (A→B) transport:

    • Add the dosing solution containing this compound to the apical chamber (e.g., 0.5 mL).

    • Add fresh transport buffer to the basolateral chamber (e.g., 1.5 mL).

  • For Basolateral to Apical (B→A) transport:

    • Add the dosing solution containing this compound to the basolateral chamber (e.g., 1.5 mL).

    • Add fresh transport buffer to the apical chamber (e.g., 0.5 mL).

  • Incubate the plates at 37°C with gentle shaking (e.g., 50 rpm) for a defined period (e.g., 2 hours).[7]

  • At the end of the incubation, collect samples from both the donor and receiver compartments.

  • Analyze the concentration of this compound in the samples using a validated LC-MS/MS method.

5. Data Analysis:

  • Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:

    • Papp = (dQ/dt) / (A * C₀)

      • dQ/dt is the rate of permeation of the drug across the cells (µmol/s).

      • A is the surface area of the filter membrane (cm²).

      • C₀ is the initial concentration of the drug in the donor chamber (µmol/mL).

  • Calculate the efflux ratio:

    • Efflux Ratio = Papp (B→A) / Papp (A→B)

      • An efflux ratio greater than 2 suggests that the compound is subject to active efflux.[8]

Data Presentation: Expected Data for this compound

The following table is a template for presenting the permeability data for this compound. The values are hypothetical and would need to be determined experimentally.

CompoundDirectionPapp (x 10⁻⁶ cm/s)Efflux Ratio
This compound A → BExperimental ValueCalculated Value
B → AExperimental Value
Atenolol (Low Permeability Control) A → B< 1.0N/A
Propranolol (High Permeability Control) A → B> 10.0N/A

Diagram: Caco-2 Permeability Assay Workflow

Caco2_Workflow cluster_prep Cell Culture and Seeding cluster_assay Permeability Assay cluster_analysis Analysis Caco2_culture Caco-2 Cell Culture Seeding Seed on Transwell® Inserts Caco2_culture->Seeding Differentiation 21-day Differentiation Seeding->Differentiation TEER_check Monolayer Integrity Check (TEER) Differentiation->TEER_check Dosing Add this compound Dosing Solution (Apical or Basolateral) TEER_check->Dosing Incubation Incubate at 37°C Dosing->Incubation Sampling Collect Samples from Donor and Receiver Incubation->Sampling LCMS LC-MS/MS Analysis Sampling->LCMS Papp_calc Calculate Papp LCMS->Papp_calc Efflux_calc Calculate Efflux Ratio Papp_calc->Efflux_calc

Caption: Workflow for the Caco-2 cell permeability assay.

Part 2: Bacterial Cell Permeability Assay with this compound

This protocol describes a method to measure the increase in bacterial outer membrane permeability induced by this compound. The assay utilizes the fluorescent probe N-phenyl-1-naphthylamine (NPN), which fluoresces weakly in aqueous environments but becomes strongly fluorescent upon entering the hydrophobic interior of the cell membrane. Increased NPN uptake is indicative of membrane permeabilization.

Experimental Protocol: NPN Uptake Assay

1. Materials and Reagents:

  • This compound

  • Gram-negative bacterial strain (e.g., Acinetobacter baumannii, Pseudomonas aeruginosa, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • HEPES buffer

  • N-Phenyl-1-naphthylamine (NPN)

  • Polymyxin B (positive control)

  • 96-well black microplates

  • Fluorometer

2. Bacterial Culture Preparation:

  • Inoculate the chosen bacterial strain into MHB and grow overnight at 37°C with shaking.

  • The next day, dilute the overnight culture into fresh MHB and grow to the mid-logarithmic phase (OD₆₀₀ ≈ 0.5).

  • Harvest the bacterial cells by centrifugation and wash twice with HEPES buffer.

  • Resuspend the cells in HEPES buffer to a final OD₆₀₀ of 0.5.

3. NPN Uptake Measurement:

  • Pipette 100 µL of the bacterial suspension into the wells of a 96-well black microplate.

  • Add this compound to the wells at various concentrations. A study has shown that 32 mg/L of this compound significantly increases permeability in A. baumannii.[3][4] Include a no-drug control and a positive control (e.g., Polymyxin B).

  • Add NPN to all wells to a final concentration of 10 µM.

  • Immediately measure the fluorescence intensity using a fluorometer with an excitation wavelength of 350 nm and an emission wavelength of 420 nm.

  • Record the fluorescence at regular intervals (e.g., every minute) for a specified duration (e.g., 15-30 minutes) to monitor the kinetics of NPN uptake.

4. Data Analysis:

  • Subtract the background fluorescence of wells containing only buffer and NPN.

  • Plot the fluorescence intensity against time for each concentration of this compound.

  • The increase in fluorescence intensity over time is proportional to the rate of NPN uptake and reflects the increase in outer membrane permeability.

Data Presentation: Effect of this compound on Bacterial Permeability

The following table summarizes published data on the effect of this compound on the susceptibility of A. baumannii to various antibiotics, which is a consequence of increased cell permeability.[3]

AntibioticMIC without this compound (mg/L)MIC with 32 mg/L this compound (mg/L)Fold Reduction in MIC
Rifampin32≤ 0.03> 1000
Vancomycin> 25616-328-16
Azithromycin16-321-48-16
Imipenem4-160.5-28
Amikacin16-642-88

Diagram: Signaling Pathway of this compound Action

LpxC_Pathway PF5081090 This compound LpxC LpxC Enzyme PF5081090->LpxC inhibits LipidA_Synth Lipid A Biosynthesis PF5081090->LipidA_Synth blocks LpxC->LipidA_Synth LPS_Assembly LPS Assembly LipidA_Synth->LPS_Assembly LipidA_Synth->LPS_Assembly disrupts Outer_Membrane Outer Membrane Integrity LPS_Assembly->Outer_Membrane LPS_Assembly->Outer_Membrane compromises Permeability Increased Permeability Outer_Membrane->Permeability leads to Bactericidal Bactericidal Effect Permeability->Bactericidal Synergy Antibiotic Synergy Permeability->Synergy

Caption: Mechanism of this compound leading to increased bacterial permeability.

References

Application Notes and Protocols for Subcutaneous Administration of PF-05081090 in Mice

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the last update, specific preclinical data on the subcutaneous administration of PF-05081090 in mice is not publicly available. The following application notes and protocols are a generalized template based on common methodologies for the subcutaneous administration of research compounds in mice. This information is intended to serve as a guide for researchers, scientists, and drug development professionals and should be adapted based on the specific physicochemical properties of PF-05081090 and study objectives.

Introduction

PF-05081090 is a potent inhibitor of the enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), which is essential for the biosynthesis of lipopolysaccharide (LPS) in most Gram-negative bacteria.[1] Inhibition of LpxC disrupts the outer membrane of these bacteria, leading to cell death. This document provides a generalized framework for the subcutaneous (SC) administration of a novel compound like PF-05081090 in a murine model, covering hypothetical data presentation, experimental protocols, and visualizations of relevant workflows and pathways.

Hypothetical Data Summary

The following tables represent the types of quantitative data that would be generated from preclinical studies involving the subcutaneous administration of a compound like PF-05081090. This is not actual data for PF-05081090.

Table 1: Hypothetical Pharmacokinetic Profile of PF-05081090 in Mice Following a Single Subcutaneous Dose

ParameterUnit1 mg/kg5 mg/kg10 mg/kg
Dose mg/kg 1 5 10
Cmax (Maximum Concentration)ng/mL150 ± 35780 ± 1501600 ± 320
Tmax (Time to Cmax)h1.5 ± 0.52.0 ± 0.52.0 ± 1.0
AUC0-last (Area Under the Curve)ng*h/mL850 ± 1204500 ± 7509800 ± 1800
t1/2 (Half-life)h4.2 ± 0.84.5 ± 1.14.8 ± 1.3
Bioavailability (F%)%-85 ± 10-

Table 2: Hypothetical In Vivo Efficacy in a Murine Thigh Infection Model (Pseudomonas aeruginosa)

Treatment GroupDose (mg/kg)Dosing RegimenBacterial Load (log10 CFU/thigh) at 24h
Vehicle Control-Once7.8 ± 0.5
PF-050810905Once5.2 ± 0.7
PF-0508109010Once3.1 ± 0.6
PF-0508109010Twice (0, 12h)2.5 ± 0.4

Experimental Protocols

The following protocols are detailed, step-by-step methods for key experiments involving the subcutaneous administration of a research compound in mice.

Protocol for Subcutaneous Administration

This protocol outlines the standard procedure for administering a substance subcutaneously to a mouse.

Materials:

  • Sterile syringes (e.g., 1 mL)[2]

  • Sterile needles (25-27 gauge)[2]

  • PF-05081090

  • Sterile, appropriate vehicle (e.g., saline, PBS, or a specific formulation buffer)

  • 70% Isopropyl alcohol swabs[2]

  • Calibrated animal scale

  • Personal Protective Equipment (PPE)

Procedure:

  • Animal Preparation: Acclimatize mice (e.g., 6-8 week old BALB/c) to the housing facility for at least 3-5 days prior to the experiment.[3]

  • Dose Calculation and Preparation:

    • Weigh each mouse immediately before dosing to calculate the precise volume of the dosing solution to be administered.

    • Prepare the dosing solution by dissolving PF-05081090 in the chosen sterile vehicle to the final desired concentration. Ensure the solution is homogenous.

  • Administration:

    • Restrain the mouse securely.

    • The preferred site for subcutaneous injection is the loose skin between the shoulder blades (interscapular region).[4]

    • If the injection site has dense fur, it may be carefully shaved.[3]

    • Gently lift a fold of skin to create a "tent."

    • Insert the needle, with the bevel facing upwards, into the base of the tented skin, parallel to the animal's body.[2]

    • Gently pull back on the plunger to ensure the needle has not entered a blood vessel.

    • Inject the solution slowly. The maximum volume per site should not exceed 5 ml/kg for drug administration.[2]

    • Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze if necessary.

  • Post-Administration Monitoring: Monitor the animal for any signs of distress, adverse reactions at the injection site (e.g., swelling, redness), or systemic side effects.

Protocol for Pharmacokinetic Study

This protocol describes the collection of samples for determining the pharmacokinetic profile of a compound.

Materials:

  • All materials from Protocol 3.1.

  • Blood collection tubes (e.g., EDTA-coated microtubes)

  • Centrifuge

  • Pipettes and sterile tips

  • Cryovials for plasma storage

Procedure:

  • Dosing: Administer PF-05081090 subcutaneously to a cohort of mice as described in Protocol 3.1.

  • Blood Sampling:

    • At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose), collect blood samples from a small number of mice at each time point (serial sampling from the same animals is also possible depending on the volume and technique).

    • Common blood collection sites include the saphenous vein or tail vein.

  • Plasma Preparation:

    • Immediately place the blood samples into EDTA-coated tubes and keep them on ice.

    • Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.

  • Sample Storage and Analysis:

    • Carefully collect the supernatant (plasma) and transfer it to labeled cryovials.

    • Store the plasma samples at -80°C until analysis.

    • Analyze the concentration of PF-05081090 in the plasma samples using a validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Visualizations

The following diagrams illustrate a hypothetical signaling pathway for PF-05081090 and a typical experimental workflow.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A Compound Formulation C Subcutaneous Dosing A->C B Animal Acclimation B->C D Serial Blood Sampling C->D E Plasma Separation D->E F LC-MS/MS Analysis E->F G PK Modeling F->G

Caption: Workflow for a murine pharmacokinetic study.

PF_05081090 PF-05081090 LpxC LpxC Enzyme PF_05081090->LpxC Inhibition Lipid_A_Synth Lipid A Biosynthesis LpxC->Lipid_A_Synth Blocked LPS_Transport LPS Transport Lipid_A_Synth->LPS_Transport Leads to Outer_Membrane Outer Membrane Integrity LPS_Transport->Outer_Membrane Maintains Cell_Death Bacterial Cell Death Outer_Membrane->Cell_Death Disruption leads to

Caption: Mechanism of action for PF-05081090.

References

Application Notes and Protocols: Dosing Recommendations for PF-5081090 in a Neutropenic Thigh Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-5081090, also known as LpxC-4, is a potent and broad-spectrum inhibitor of the UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) enzyme.[1] This enzyme catalyzes the first committed step in the biosynthesis of lipid A, an essential component of the outer membrane of Gram-negative bacteria.[2] Inhibition of LpxC leads to a bactericidal effect, making it a promising target for novel antibiotics against multidrug-resistant Gram-negative pathogens. The neutropenic thigh infection model is a standardized and widely used preclinical in vivo model to evaluate the efficacy of antimicrobial agents in a setting that mimics soft tissue infections in immunocompromised patients.[3][4][5][6] These application notes provide dosing recommendations and detailed experimental protocols for the use of this compound in a neutropenic murine thigh model.

Quantitative Data: In Vivo Efficacy of this compound

The following table summarizes the reported 50% effective dose (ED50) values for this compound in various murine infection models. This data is crucial for designing in vivo efficacy studies.

Infection Model Bacterial Strain ED50 (mg/kg) Reference
Neutropenic Thigh Model Pseudomonas aeruginosa PA-195016.8 [1]
Acute Septicemia ModelPseudomonas aeruginosa UC121207.4[1][2]
Acute Septicemia ModelPseudomonas aeruginosa PA-195055.9[1]
Acute Septicemia ModelPseudomonas aeruginosa PA-195516.8[1][2]
Acute Septicemia ModelKlebsiella pneumoniae KP-14877.4[1][2]

Signaling Pathway: Inhibition of Lipid A Biosynthesis by this compound

This compound targets the LpxC enzyme within the lipid A biosynthetic pathway. The diagram below illustrates this mechanism of action.

Lipid_A_Biosynthesis_Inhibition UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA UDP_acyl_GlcNAc UDP-3-O-(R-3-hydroxyacyl)-GlcNAc LpxA->UDP_acyl_GlcNAc LpxC LpxC UDP_acyl_GlcNAc->LpxC UDP_acyl_GlcN UDP-3-O-(R-3-hydroxyacyl)-GlcN LpxC->UDP_acyl_GlcN LpxD LpxD UDP_acyl_GlcN->LpxD Lipid_X Lipid X LpxD->Lipid_X LpxH LpxH Lipid_X->LpxH Lipid_IIA Lipid IIA LpxH->Lipid_IIA LpxB LpxB Lipid_IIA->LpxB DSMP Disaccharide-1-P LpxB->DSMP LpxK LpxK DSMP->LpxK Lipid_IVA Lipid IVA LpxK->Lipid_IVA Kdo Kdo transferases Lipid_IVA->Kdo Kdo2_Lipid_IVA (Kdo)2-Lipid IVA Kdo->Kdo2_Lipid_IVA Late_Acyl Late Acyltransferases Kdo2_Lipid_IVA->Late_Acyl Lipid_A Lipid A Late_Acyl->Lipid_A LPS Lipopolysaccharide (LPS) Lipid_A->LPS PF5081090 This compound PF5081090->LpxC

Inhibition of LpxC by this compound in the Lipid A Biosynthesis Pathway.

Experimental Protocols

Neutropenic Thigh Infection Model Protocol

This protocol provides a generalized procedure for establishing a neutropenic thigh infection in mice to test the efficacy of this compound. Specific parameters may require optimization depending on the mouse strain, bacterial pathogen, and specific research questions.

1. Materials

  • Animals: Female ICR (CD-1) mice, 5-6 weeks old.[4]

  • Immunosuppressive Agent: Cyclophosphamide.[4][7]

  • Bacterial Strains: Pseudomonas aeruginosa or Klebsiella pneumoniae.

  • Growth Media: Tryptic Soy Broth (TSB) and Tryptic Soy Agar (TSA) with 5% sheep's blood.[4]

  • Vehicle: Sterile phosphate-buffered saline (PBS) or other appropriate vehicle for this compound.

  • Test Compound: this compound.

  • Anesthetics: As per institutional guidelines (e.g., isoflurane, ketamine/xylazine).

  • Equipment: Standard laboratory equipment for microbiology and animal handling, including a tissue homogenizer.[4]

2. Procedure

a. Induction of Neutropenia

  • Administer cyclophosphamide to the mice via intraperitoneal (IP) injection. A common regimen involves two doses: 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to the day of infection (day 0).[4][7]

  • This regimen induces a state of neutropenia, making the mice more susceptible to bacterial infection.[3][5]

b. Preparation of Bacterial Inoculum

  • On the day of infection, prepare a fresh culture of the desired Gram-negative pathogen in TSB.

  • Grow the culture to the mid-logarithmic phase.

  • Wash the bacterial cells with sterile PBS and resuspend them to the desired concentration (e.g., 107 CFU/mL).[4]

c. Thigh Infection

  • Two hours prior to the initiation of treatment, lightly anesthetize the mice.

  • Inject 0.1 mL of the bacterial inoculum intramuscularly into the right thigh of each mouse.[4]

d. Treatment with this compound

  • Prepare solutions of this compound in the chosen vehicle at various concentrations to achieve the desired doses.

  • Administer the this compound solution or vehicle control to the mice via the desired route (e.g., subcutaneous or intravenous injection). Dosing can be performed as a single dose or in a fractionated regimen.

  • Based on the available data, a starting dose range of 10-60 mg/kg could be explored for efficacy studies against P. aeruginosa.[1]

e. Evaluation of Efficacy

  • At a predetermined time point post-treatment (e.g., 24 hours), euthanize the mice.[4]

  • Aseptically remove the infected thigh muscle.[4]

  • Weigh the thigh tissue and homogenize it in a known volume of sterile PBS.[4]

  • Perform serial dilutions of the thigh homogenate and plate onto TSA plates.[4]

  • Incubate the plates overnight at 37°C.

  • Enumerate the bacterial colonies to determine the number of colony-forming units (CFU) per gram of thigh tissue.[4]

  • The efficacy of this compound is determined by comparing the bacterial load in the thighs of treated animals to that of the vehicle-treated control group.

Experimental Workflow Diagram

The following diagram outlines the key steps in the neutropenic thigh model experimental workflow.

Neutropenic_Thigh_Model_Workflow cluster_preparation Preparation Phase cluster_experiment Experimental Phase (Day 0) cluster_analysis Analysis Phase (e.g., 24h post-treatment) Induce_Neutropenia Induce Neutropenia (Cyclophosphamide, Day -4 & -1) Infect_Thigh Infect Thigh Muscle (Intramuscular Injection) Induce_Neutropenia->Infect_Thigh Prepare_Inoculum Prepare Bacterial Inoculum (e.g., P. aeruginosa) Prepare_Inoculum->Infect_Thigh Administer_Treatment Administer Treatment (this compound or Vehicle) Infect_Thigh->Administer_Treatment Euthanize Euthanize Animals Administer_Treatment->Euthanize Excise_Thigh Excise & Homogenize Thigh Euthanize->Excise_Thigh Plate_Dilutions Plate Serial Dilutions Excise_Thigh->Plate_Dilutions Enumerate_CFU Enumerate CFU/gram of tissue Plate_Dilutions->Enumerate_CFU

References

Application Notes: PF-5081090 as a Potent Inhibitor of Lipid A Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

PF-5081090 is a powerful and specific inhibitor of the enzyme LpxC, which plays a crucial role in the biosynthesis of Lipid A, an essential component of the outer membrane of Gram-negative bacteria.[1][2] By targeting LpxC, this compound effectively disrupts the formation of the bacterial outer membrane, leading to bactericidal activity against a broad spectrum of Gram-negative pathogens.[1][3] These application notes provide detailed protocols for utilizing this compound in Lipid A biosynthesis inhibition assays, offering valuable tools for researchers in microbiology, infectious diseases, and drug development.

Mechanism of Action

This compound is a hydroxamic acid-based inhibitor that chelates the active site Zn2+ ion of LpxC, the UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase.[3] This enzyme catalyzes the first committed and irreversible step in the Raetz pathway of Lipid A biosynthesis.[4][5] Inhibition of LpxC leads to a depletion of Lipid A precursors, compromising the integrity of the outer membrane, increasing cell permeability, and ultimately causing cell death.[6][7]

Data Presentation

Table 1: In Vitro Activity of this compound
ParameterOrganismValueReference
IC₅₀ P. aeruginosa1.1 nM[1]
K. pneumoniae0.069 nM[1]
MIC₉₀ P. aeruginosa1 µg/mL[1]
K. pneumoniae1 µg/mL[1]
E. coli0.25 µg/mL[1]
Enterobacter spp.0.5 µg/mL[1]
S. maltophilia2 µg/mL[1]
MIC A. baumannii256 mg/L[6]
Table 2: In Vivo Efficacy of this compound in Mouse Models
Infection ModelPathogenED₅₀Reference
Acute Septicemia P. aeruginosa PA-19507.4 - 55.9 mg/kg[1]
Pneumonia P. aeruginosa PA-1950<25 mg/kg[1]
Neutropenic Thigh P. aeruginosa PA-195016.8 mg/kg[1]

Visualizations

Lipid_A_Biosynthesis_Pathway UDP_GlcNAc UDP-GlcNAc UDP_3_O_acyl_GlcNAc UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc UDP_GlcNAc->UDP_3_O_acyl_GlcNAc LpxA UDP_3_O_acyl_GlcN UDP-3-O-(R-3-hydroxymyristoyl)-GlcN UDP_3_O_acyl_GlcNAc->UDP_3_O_acyl_GlcN LpxC Lipid_X Lipid X UDP_3_O_acyl_GlcN->Lipid_X LpxD Disaccharide Lipid A Disaccharide UDP_3_O_acyl_GlcN->Disaccharide LpxH Lipid_X->Disaccharide LpxB Lipid_IVA Lipid IVA Disaccharide->Lipid_IVA LpxK Kdo2_Lipid_IVA Kdo2-Lipid IVA Lipid_IVA->Kdo2_Lipid_IVA WaaA Kdo2_Lipid_A Kdo2-Lipid A Kdo2_Lipid_IVA->Kdo2_Lipid_A LpxL, LpxM LpxA LpxA LpxC LpxC LpxD LpxD LpxH LpxH LpxB LpxB LpxK LpxK WaaA WaaA LpxL LpxL LpxM LpxM PF5081090 This compound PF5081090->LpxC

Caption: The Raetz pathway of Lipid A biosynthesis and the inhibitory action of this compound on the LpxC enzyme.

Experimental Protocols

Protocol 1: In Vitro LpxC Enzymatic Assay

This protocol describes a method to determine the inhibitory activity of this compound against purified LpxC enzyme. The assay measures the deacetylation of a radiolabeled substrate.

Materials:

  • Purified LpxC enzyme (e.g., from E. coli or P. aeruginosa)

  • [α-³²P]UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine (substrate)

  • This compound

  • Assay buffer: 25 mM HEPES, pH 7.0, containing 2 mM DTT, 150 mM NaCl, and 10% glycerol.[5]

  • DMSO

  • 96-well plates

  • Scintillation fluid and counter

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in DMSO to achieve a range of desired concentrations.

  • Reaction Mixture: In a 96-well plate, prepare the reaction mixture containing the assay buffer and the desired final concentration of this compound. Ensure the final DMSO concentration is constant across all wells (typically ≤1%).[5]

  • Enzyme Addition: Add the purified LpxC enzyme to each well. The final enzyme concentration should be at least 10-fold lower than the lowest inhibitor concentration being tested to ensure accurate IC₅₀ determination.[5]

  • Pre-incubation (Optional): For time-dependent inhibition studies, pre-incubate the enzyme and inhibitor mixture for a defined period before adding the substrate.

  • Initiate Reaction: Start the enzymatic reaction by adding the [α-³²P]UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine substrate to each well. A typical substrate concentration is 5 µM.[5]

  • Incubation: Incubate the reaction plate at 37°C for a predetermined time, ensuring the reaction remains in the linear range.

  • Quenching: Stop the reaction by adding a quenching solution (e.g., 1 M HCl).

  • Detection: Separate the product from the substrate using an appropriate method (e.g., thin-layer chromatography). Quantify the amount of radiolabeled product using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the no-inhibitor control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

In_Vitro_Assay_Workflow Start Start Prep_Inhibitor Prepare this compound Dilutions Start->Prep_Inhibitor Prep_Reaction Prepare Reaction Mixture (Buffer + Inhibitor) Prep_Inhibitor->Prep_Reaction Add_Enzyme Add Purified LpxC Enzyme Prep_Reaction->Add_Enzyme Add_Substrate Add Radiolabeled Substrate Add_Enzyme->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Quench Quench Reaction Incubate->Quench Detect Separate & Quantify Product Quench->Detect Analyze Calculate % Inhibition & IC50 Detect->Analyze End End Analyze->End Whole_Cell_Assay_Workflow Start Start Culture Grow Overnight Bacterial Culture Start->Culture Treat Dilute & Treat with/without this compound Culture->Treat Incubate Incubate to OD600 = 0.5 Treat->Incubate Lyse Harvest & Lyse Cells Incubate->Lyse LAL_Assay Perform LAL Endotoxin Assay Lyse->LAL_Assay Analyze Compare Endotoxin Levels LAL_Assay->Analyze End End Analyze->End

References

Troubleshooting & Optimization

How to dissolve PF-5081090 in DMSO for stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed instructions and troubleshooting advice for dissolving PF-5081090 in DMSO to prepare stock solutions for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (DMSO).

Q2: What is the solubility of this compound in DMSO?

A2: this compound is soluble in DMSO at a concentration of 100 mg/mL, which is equivalent to 242.47 mM.[1] However, achieving this concentration requires specific handling procedures.

Q3: Are there any special considerations when using DMSO to dissolve this compound?

A3: Yes. It is crucial to use newly opened, anhydrous (hygroscopic) DMSO.[1] DMSO readily absorbs moisture from the air, and the presence of water can significantly impact the solubility of this compound.

Q4: How should I store the this compound stock solution in DMSO?

A4: Once prepared, the stock solution should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2]

Troubleshooting Guide

Problem: The this compound powder is not fully dissolving in DMSO.

  • Solution 1: Use sonication. Place the vial containing the this compound and DMSO mixture in an ultrasonic water bath.[1][3] This will help to break up any clumps and facilitate dissolution.

  • Solution 2: Gentle warming. If sonication alone is not sufficient, you can gently warm the solution.[1][3][4] A water bath set to 37°C is often effective.[3] Observe the solution closely and mix intermittently until the solid is fully dissolved. Avoid excessive heat, which could potentially degrade the compound.

  • Solution 3: Ensure your DMSO is anhydrous. If you are still experiencing issues, the problem may be with the quality of your DMSO. Use a fresh, unopened bottle of anhydrous or hygroscopic DMSO.[1]

Problem: The compound precipitates out of solution after being added to my aqueous culture medium.

  • Solution 1: Stepwise dilution. When diluting your DMSO stock solution into an aqueous medium, it is recommended to perform the dilution in a stepwise manner to prevent the compound from precipitating due to a rapid change in solvent polarity.[2]

  • Solution 2: Check the final DMSO concentration. For most cell-based assays, the final concentration of DMSO in the culture medium should be less than 0.5% to avoid cytotoxicity.[2] For in vivo studies, the final DMSO concentration should ideally be 2% or lower.[2] If your final DMSO concentration is too low, the compound may not remain soluble. You may need to optimize your stock solution concentration and dilution factor.

  • Solution 3: Use a co-solvent. If precipitation persists, consider using a co-solvent in your final formulation. Common co-solvents include PEG300, Tween-80, and SBE-β-CD.[1]

Quantitative Data Summary

ParameterValueUnitReference
Solubility in DMSO 100 (requires sonication)mg/mL[1]
Molar Solubility in DMSO 242.47mM[1]
Stock Solution Storage (-80°C) up to 6months[1]
Stock Solution Storage (-20°C) up to 1month[1]
Recommended Final DMSO (in vitro) < 0.5%[2]
Recommended Final DMSO (in vivo) ≤ 2%[2]

Experimental Protocol: Preparation of a 100 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: 412.43 g/mol )

  • Anhydrous, hygroscopic DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes

  • Vortex mixer

  • Ultrasonic water bath

Procedure:

  • Calculate the required mass of this compound. To prepare 1 mL of a 100 mM stock solution, you will need:

    • Mass (g) = 100 mmol/L * 1 L/1000 mL * 1 mL * 412.43 g/mol = 0.04124 g = 41.24 mg

  • Weigh the this compound. Carefully weigh out 41.24 mg of this compound powder and place it into a sterile vial.

  • Add DMSO. Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.

  • Vortex. Tightly cap the vial and vortex the mixture for 1-2 minutes to initially disperse the powder.

  • Sonicate. Place the vial in an ultrasonic water bath. Sonicate the mixture until the solution becomes clear. This may take several minutes.

  • Gentle Warming (if necessary). If the compound is not fully dissolved after sonication, place the vial in a 37°C water bath for short intervals, vortexing in between, until a clear solution is obtained.

  • Aliquot and Store. Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C or -20°C.

Visual Workflow

Dissolving_PF5081090 cluster_preparation Stock Solution Preparation cluster_dissolution Dissolution Steps cluster_storage Final Steps weigh Weigh this compound add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex add_dmso->vortex sonicate Sonicate vortex->sonicate check_clear Solution Clear? sonicate->check_clear warm Gentle Warming (37°C) check_clear->warm No aliquot Aliquot check_clear->aliquot Yes warm->sonicate store Store at -80°C or -20°C aliquot->store

Caption: Workflow for dissolving this compound in DMSO.

References

Technical Support Center: Optimizing PF-5081090 Solubility for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and drug development professionals working with PF-5081090. Our goal is to help you overcome common solubility challenges to ensure successful in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound, also known as LpxC-4, is a potent and broad-spectrum inhibitor of the enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC).[1][2] LpxC is a key enzyme in the biosynthesis of lipid A, an essential component of the outer membrane of Gram-negative bacteria.[2][3][4][5] By inhibiting LpxC, this compound disrupts the integrity of the bacterial outer membrane, leading to bactericidal activity.[2]

Q2: What are the general solubility characteristics of this compound?

A2: this compound is a poorly water-soluble compound. It is highly soluble in dimethyl sulfoxide (DMSO) at 100 mg/mL, though this may require ultrasonication to achieve.[1] For in vivo studies, it is typically formulated in a co-solvent system to achieve the desired concentration for administration.

Q3: What are some recommended formulations for in vivo administration of this compound?

A3: Several vehicle compositions have been successfully used for in vivo studies with this compound. The choice of vehicle will depend on the desired route of administration and target dose. Commonly used formulations include combinations of DMSO, PEG300, Tween-80, saline, SBE-β-CD, and corn oil.[1]

Troubleshooting Guide

Issue: Precipitation or phase separation during formulation preparation.

Possible Cause: The concentration of this compound may be too high for the chosen solvent system, or the solvents may not have been added in the correct order.

Solution:

  • Sequential Solvent Addition: Always add solvents one by one and ensure the solution is homogenous before adding the next solvent.[1]

  • Initial DMSO Stock: Prepare a concentrated stock solution of this compound in 100% DMSO first. This can then be diluted with the other co-solvents.[1]

  • Gentle Heating and Sonication: If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1] Be cautious with temperature to avoid degradation of the compound.

  • Fresh Solvents: Use newly opened, high-purity solvents. Hygroscopic solvents like DMSO can absorb moisture, which may negatively impact the solubility of the compound.[1]

Issue: The prepared formulation is cloudy or contains visible particles.

Possible Cause: Incomplete dissolution of this compound.

Solution:

  • Increase Mixing Time/Energy: Vortex or sonicate the solution for a longer duration to ensure complete dissolution.

  • Review Formulation Components: Ensure the correct ratios of co-solvents are being used as specified in the protocol.

  • Filter Sterilization: If the formulation is intended for parenteral administration, it should be filtered through a 0.22 µm syringe filter to remove any undissolved particles and ensure sterility.

Issue: Suspected precipitation of the compound at the injection site.

Possible Cause: The formulation may not be stable upon contact with physiological fluids, leading to precipitation of the drug.

Solution:

  • Formulation Optimization: Consider using a different formulation with improved stability. For example, a formulation containing SBE-β-CD may enhance the aqueous solubility and stability of the compound.[1]

  • Dose Volume and Concentration: Administer a larger volume of a more dilute solution if the total dose allows. This can reduce the risk of localized precipitation.

  • Route of Administration: The route of administration can influence formulation choice. For example, an oil-based vehicle may be more suitable for subcutaneous injection compared to intravenous administration.[1]

Data Presentation

Table 1: In Vitro and In Vivo Solubility of this compound in Various Vehicles
Vehicle CompositionAchievable ConcentrationObservations
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (6.06 mM)Clear solution[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (6.06 mM)Clear solution[1]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (6.06 mM)Clear solution[1]
100% DMSO100 mg/mL (242.47 mM)Requires sonication[1]
Table 2: Reported Efficacious Doses of this compound in Mouse Infection Models
Infection ModelPathogenEffective Dose (ED50)Route of Administration
Acute SepticemiaP. aeruginosa PA-19507.4 - 55.9 mg/kgSubcutaneous[1]
PneumoniaP. aeruginosa< 25 mg/kgNot specified
Neutropenic ThighP. aeruginosa PA-195016.8 mg/kgSubcutaneous[1]

Experimental Protocols

Protocol 1: Preparation of this compound Formulation (DMSO/PEG300/Tween-80/Saline)

This protocol yields a clear solution with a this compound concentration of ≥ 2.5 mg/mL.[1]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline (0.9% NaCl)

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • In a sterile tube, add the required volume of the DMSO stock solution.

  • Add 40% of the final volume as PEG300 and mix thoroughly until the solution is clear.

  • Add 5% of the final volume as Tween-80 and mix until fully incorporated.

  • Add 45% of the final volume as saline to reach the final desired concentration and volume. Mix well.

  • If any precipitation is observed, gently warm the solution and/or sonicate until it becomes clear.

  • It is recommended to prepare this formulation fresh on the day of use.[2]

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for preparing an in vivo formulation.

Lipid_A_Biosynthesis_Inhibition cluster_pathway Lipid A Biosynthesis Pathway (Simplified) UDP_GlcNAc UDP-GlcNAc UDP_3_acyl_GlcNAc UDP-3-acyl-GlcNAc UDP_GlcNAc->UDP_3_acyl_GlcNAc LpxA Lipid_X Lipid X UDP_3_acyl_GlcNAc->Lipid_X LpxC Kdo2_Lipid_A Kdo2-Lipid A Lipid_X->Kdo2_Lipid_A Multiple Steps LPS Lipopolysaccharide (LPS) Kdo2_Lipid_A->LPS LPS Assembly PF5081090 This compound LpxC_node LpxC PF5081090->LpxC_node Formulation_Workflow start Start: Weigh this compound dissolve_dmso Dissolve in DMSO to create stock solution start->dissolve_dmso add_peg300 Add PEG300 and mix dissolve_dmso->add_peg300 add_tween80 Add Tween-80 and mix add_peg300->add_tween80 add_saline Add Saline to final volume and mix add_tween80->add_saline check_clarity Check for clarity add_saline->check_clarity sonicate_heat Apply gentle heat/sonication check_clarity->sonicate_heat Not Clear ready Formulation ready for in vivo use check_clarity->ready Clear precipitate Precipitation observed sonicate_heat->check_clarity

References

Technical Support Center: Overcoming PF-5081090 Precipitation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on avoiding and troubleshooting precipitation issues when working with the LpxC inhibitor, PF-5081090, in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating out of my aqueous buffer?

A1: this compound, like many small molecule inhibitors, has limited aqueous solubility. Precipitation typically occurs when the concentration of this compound exceeds its solubility limit in the final aqueous solution. This is often observed when a concentrated stock solution (usually in DMSO) is diluted into an aqueous buffer. The DMSO concentration is significantly lowered upon dilution, reducing its solubilizing effect and causing the compound to crash out of solution.

Q2: What is the recommended solvent for making a stock solution of this compound?

A2: The recommended solvent for preparing a high-concentration stock solution of this compound is dimethyl sulfoxide (DMSO). This compound is highly soluble in DMSO, with a reported solubility of up to 100 mg/mL.[1] It is crucial to use anhydrous (dry) DMSO, as hygroscopic DMSO can negatively impact the solubility of the product.[1]

Q3: Can I dissolve this compound directly in aqueous buffers like PBS?

A3: Direct dissolution of this compound in aqueous buffers is generally not recommended due to its low aqueous solubility. It is best to first prepare a concentrated stock solution in DMSO and then dilute it into the aqueous buffer.

Q4: How does pH affect the solubility of this compound?

A4: this compound is a hydroxamic acid derivative. Hydroxamic acids are generally weak acids with pKa values typically in the range of 8.5 to 9.5.[2][3] This means that in solutions with a pH above this range (alkaline conditions), the hydroxamic acid group will deprotonate to form the more soluble hydroxamate anion. Therefore, increasing the pH of your aqueous buffer to a moderately basic level (e.g., pH 8-9) may improve the solubility of this compound.[2][3] However, the stability of the compound and the requirements of your specific assay must be considered at higher pH values.

Q5: Does temperature affect the solubility of this compound?

A5: For most ionic compounds, solubility tends to increase with temperature.[4] Gentle warming (e.g., to 37°C) may help in dissolving this compound and preventing precipitation. However, the thermal stability of the compound should be taken into account, and prolonged exposure to high temperatures should be avoided.

Troubleshooting Guide

This guide provides a step-by-step approach to resolving this compound precipitation issues.

TroubleshootingWorkflow start Precipitation Observed check_stock Check Stock Solution (Clear? Anhydrous DMSO?) start->check_stock check_stock->start Stock is cloudy optimize_dilution Optimize Dilution Protocol check_stock->optimize_dilution Stock is OK issue_persists Issue Persists optimize_dilution->issue_persists lower_concentration Lower Final Concentration solution_clear Solution is Clear lower_concentration->solution_clear Precipitation resolved issue_persists_2 Issue Persists lower_concentration->issue_persists_2 Still precipitates modify_buffer Modify Aqueous Buffer modify_buffer->solution_clear Precipitation resolved issue_persists_3 Issue Persists modify_buffer->issue_persists_3 Still precipitates use_cosolvents Use Co-solvents / Excipients use_cosolvents->solution_clear Precipitation resolved issue_persists->lower_concentration Yes issue_persists->solution_clear No issue_persists_2->modify_buffer Yes issue_persists_3->use_cosolvents Yes

Caption: Troubleshooting workflow for this compound precipitation.

Problem: My this compound solution is cloudy or has visible precipitate after dilution into my aqueous buffer.

Step 1: Verify Your Stock Solution

  • Question: Is your DMSO stock solution clear and free of precipitate?

  • Answer: If not, gently warm the stock solution (e.g., in a 37°C water bath) and vortex or sonicate to ensure complete dissolution.[1] Always use fresh, anhydrous DMSO to prepare your stock solution. Store the stock solution at -20°C or -80°C and minimize freeze-thaw cycles.[1]

Step 2: Optimize Your Dilution Technique

  • Question: How are you diluting your DMSO stock into the aqueous buffer?

  • Answer: Rapidly adding a concentrated DMSO stock to a small volume of buffer can cause localized high concentrations and lead to precipitation. Try the following:

    • Increase the final volume of the aqueous buffer.

    • Add the DMSO stock dropwise while gently vortexing or stirring the buffer.

    • Pre-warm the aqueous buffer to 37°C before adding the stock solution.

Step 3: Reduce the Final Concentration

  • Question: What is the final concentration of this compound in your assay?

  • Answer: The most straightforward solution is often to lower the final concentration of this compound to a level below its aqueous solubility limit. If possible for your experiment, perform a dose-response curve to determine the lowest effective concentration.

Step 4: Modify Your Aqueous Buffer

  • Question: What is the pH of your aqueous buffer?

  • Answer: As this compound is a hydroxamic acid, its solubility is expected to increase at a more alkaline pH.[2][3] Consider increasing the pH of your buffer to 8.0 or 8.5, if your experimental system can tolerate it. Always check for potential effects of pH on your assay.

Step 5: Utilize Co-solvents and Excipients

  • Question: Are you using any solubility-enhancing agents in your final solution?

  • Answer: For challenging situations, the use of co-solvents or excipients in the final aqueous solution can help maintain the solubility of this compound. Several formulations have been reported to achieve a clear solution at concentrations of at least 2.5 mg/mL.[1]

Quantitative Data: Solubility and Formulation

The following table summarizes the known solubility and formulation data for this compound.

Solvent/FormulationSolubility/ConcentrationNotes
DMSO100 mg/mL (242.47 mM)Requires sonication for complete dissolution. Use of anhydrous DMSO is recommended.[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (6.06 mM)A clear solution is obtained.[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (6.06 mM)A clear solution is obtained. SBE-β-CD is a solubilizing agent.[1]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (6.06 mM)A clear solution is obtained. Primarily for in vivo applications.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Weigh out the required amount of this compound powder (Molecular Weight: 412.43 g/mol ).

  • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.

  • Vortex the solution thoroughly.

  • If necessary, sonicate the solution in a water bath until all the solid is dissolved and the solution is clear.

  • Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of a 100 µM Working Solution in Aqueous Buffer with Co-solvents (Example)

This protocol is based on the formulation containing PEG300 and Tween-80.

  • Prepare a stock solution of 10 mM this compound in DMSO as described in Protocol 1.

  • In a sterile microcentrifuge tube, add the components in the following order, mixing after each addition:

    • 40 µL PEG300

    • 5 µL Tween-80

    • 1 µL of 10 mM this compound in DMSO

    • Bring the final volume to 100 µL with your desired aqueous buffer.

  • Vortex the final solution gently to ensure homogeneity.

Mechanism of Action: LpxC Inhibition

This compound is a potent inhibitor of the enzyme LpxC (UDP-3-O-(R-3-hydroxyacyl)-N-acetylglucosamine deacetylase).[2] LpxC is a key enzyme in the biosynthesis of Lipid A, which is an essential component of the outer membrane of Gram-negative bacteria.[5][6][7] By inhibiting LpxC, this compound disrupts the integrity of the bacterial outer membrane, leading to bacterial cell death.[1]

LpxC_Inhibition UDP_GlcNAc UDP-3-O-(R-3-hydroxyacyl)-GlcNAc LpxC LpxC Enzyme UDP_GlcNAc->LpxC Product UDP-3-O-(R-3-hydroxyacyl)-GlcN + Acetate LpxC->Product LipidA Lipid A Biosynthesis Product->LipidA OuterMembrane Gram-Negative Outer Membrane Integrity LipidA->OuterMembrane PF5081090 This compound PF5081090->LpxC

Caption: this compound inhibits the LpxC enzyme in the Lipid A biosynthesis pathway.

References

Technical Support Center: Troubleshooting Efflux Pump-Mediated Resistance to PF-5081090

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering efflux pump-mediated resistance to PF-5081090 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent inhibitor of the enzyme LpxC, which is essential for the biosynthesis of lipid A, a critical component of the outer membrane of Gram-negative bacteria.[1] By inhibiting LpxC, this compound disrupts the integrity of the bacterial outer membrane, leading to bactericidal activity against a broad spectrum of Gram-negative pathogens.

Q2: We are observing a higher than expected Minimum Inhibitory Concentration (MIC) of this compound against our Pseudomonas aeruginosa strain. What could be the reason?

One of the primary mechanisms of resistance to LpxC inhibitors like this compound in Pseudomonas aeruginosa is the overexpression of Resistance-Nodulation-Division (RND) family efflux pumps. These pumps can actively transport this compound out of the bacterial cell, reducing its intracellular concentration and thus its efficacy. The most common efflux pumps implicated in this resistance are MexAB-OprM, MexCD-OprJ, and MexXY-OprM.[2]

Q3: How can we confirm if efflux pump overexpression is the cause of resistance to this compound in our P. aeruginosa isolate?

You can perform a synergy assay with a known efflux pump inhibitor (EPI), such as phenylalanine-arginine β-naphthylamide (PAβN). A significant reduction (four-fold or greater) in the MIC of this compound in the presence of an EPI is a strong indicator of efflux-mediated resistance. Additionally, a fluorescent dye accumulation/efflux assay can be used to directly measure the activity of efflux pumps.

Q4: Which specific efflux pumps in P. aeruginosa are known to recognize LpxC inhibitors as substrates?

Studies have shown that several RND-type efflux pumps in P. aeruginosa can contribute to resistance against LpxC inhibitors. These include MexAB-OprM, MexCD-OprJ, and MexXY-OprM.[2] Overexpression of any of these pumps can lead to reduced susceptibility to compounds like this compound.

Q5: What concentration of the efflux pump inhibitor PAβN should we use in our experiments?

A commonly used concentration range for PAβN to inhibit RND efflux pumps in P. aeruginosa is 20-50 µg/mL. It is recommended to perform a dose-response experiment to determine the optimal non-toxic concentration for your specific strain.

Troubleshooting Guides

Guide 1: Investigating High MIC of this compound

This guide provides a step-by-step workflow to determine if efflux pump overexpression is responsible for elevated this compound MIC values in your P. aeruginosa strain.

Caption: Workflow for troubleshooting high this compound MIC.

Guide 2: Performing an Ethidium Bromide Efflux Assay

This guide outlines the key steps for conducting an ethidium bromide (EtBr) accumulation and efflux assay to assess efflux pump activity.

Ethidium_Bromide_Efflux_Assay cluster_protocol Ethidium Bromide Efflux Assay Protocol prep 1. Prepare Bacterial Suspension (Mid-log phase, washed, and resuspended in PBS) load 2. Load Cells with Ethidium Bromide (+/- EPI for control) prep->load measure_acc 3. Measure Fluorescence (Accumulation Phase) load->measure_acc induce_efflux 4. Induce Efflux (Add energy source, e.g., glucose) measure_acc->induce_efflux measure_efflux 5. Measure Fluorescence (Efflux Phase) induce_efflux->measure_efflux analyze 6. Analyze Data (Compare fluorescence decay rates) measure_efflux->analyze

Caption: Key steps in an ethidium bromide efflux assay.

Experimental Protocols

Protocol 1: Determination of this compound MIC with an Efflux Pump Inhibitor

Objective: To determine if the resistance to this compound is mediated by efflux pumps.

Materials:

  • Pseudomonas aeruginosa isolate (test strain)

  • This compound

  • Phenylalanine-arginine β-naphthylamide (PAβN)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

Methodology:

  • Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Prepare PAβN Stock Solution: Dissolve PAβN in sterile water or a suitable buffer to a concentration of 1 mg/mL.

  • Prepare Bacterial Inoculum: Culture the P. aeruginosa strain in CAMHB overnight. Dilute the overnight culture to achieve a final concentration of approximately 5 x 105 CFU/mL in each well of the microtiter plate.

  • Set up MIC Assay:

    • Prepare a serial two-fold dilution of this compound in CAMHB in a 96-well plate.

    • Prepare an identical serial dilution of this compound in CAMHB containing a final concentration of 25 µg/mL PAβN.

    • Add the bacterial inoculum to each well.

    • Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth.

  • Interpretation: A four-fold or greater reduction in the MIC of this compound in the presence of PAβN is indicative of efflux pump-mediated resistance.

Protocol 2: Ethidium Bromide Accumulation and Efflux Assay

Objective: To directly measure the efflux pump activity in P. aeruginosa.

Materials:

  • Pseudomonas aeruginosa isolate (test strain) and a known efflux-deficient strain (control)

  • Ethidium bromide (EtBr)

  • PAβN (or other EPI)

  • Phosphate-buffered saline (PBS)

  • Glucose

  • 96-well black, clear-bottom microtiter plates

  • Fluorometric plate reader (Excitation: 530 nm, Emission: 600 nm)

Methodology:

  • Prepare Bacterial Suspension:

    • Grow bacteria to mid-log phase in a suitable broth.

    • Harvest the cells by centrifugation.

    • Wash the pellet twice with PBS.

    • Resuspend the cells in PBS to an OD600 of 0.4.

  • Accumulation Phase:

    • Add the bacterial suspension to the wells of a black microtiter plate.

    • To half of the wells, add PAβN to a final concentration of 25 µg/mL.

    • Add EtBr to all wells to a final concentration of 2 µg/mL.

    • Immediately begin measuring fluorescence every minute for 30-60 minutes to monitor EtBr accumulation.

  • Efflux Phase:

    • After the accumulation phase, add glucose to all wells to a final concentration of 0.4% to energize the efflux pumps.

    • Continue to measure fluorescence every minute for another 30-60 minutes to monitor EtBr efflux.

  • Data Analysis:

    • Plot fluorescence intensity versus time for each condition.

    • A lower level of EtBr accumulation and a faster rate of EtBr efflux in the test strain compared to the control strain (or the test strain in the presence of PAβN) indicates active efflux.

Quantitative Data Summary

The following table provides a hypothetical, yet realistic, representation of MIC data for this compound against P. aeruginosa strains with varying efflux pump expression levels.

StrainRelevant GenotypeThis compound MIC (µg/mL)This compound + PAβN (25 µg/mL) MIC (µg/mL)Fold-change in MIC with PAβN
Wild-TypemexR wild-type0.50.252
Efflux OverexpressorΔ_mexR_ (MexAB-OprM overexpression)80.516
Efflux DeficientΔ_mexB_0.060.061

Note: This data is for illustrative purposes. Actual MIC values may vary depending on the specific strain and experimental conditions. A significant fold-change (≥4) in the MIC upon addition of an EPI is a strong indicator of efflux-mediated resistance. For comparison, the MIC90 of a novel LpxC inhibitor, ACHN-975, against P. aeruginosa has been reported to be 0.25 µg/ml.[1]

References

Improving the stability of PF-5081090 in solution for long-term experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of PF-5081090 in solution for long-term experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the successful application of this potent LpxC inhibitor in your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and specific inhibitor of the enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC).[1][2][3] LpxC catalyzes the first committed and irreversible step in the biosynthesis of Lipid A, an essential component of the outer membrane of most Gram-negative bacteria.[4] By inhibiting LpxC, this compound blocks the synthesis of lipopolysaccharide (LPS), leading to disruption of the bacterial outer membrane and ultimately cell death.[2]

Q2: What are the recommended long-term storage conditions for this compound?

A2: For long-term stability, this compound should be stored as a solid powder at -20°C. Stock solutions prepared in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[5] To avoid repeated freeze-thaw cycles which can contribute to degradation, it is recommended to aliquot the stock solution into smaller, single-use volumes.

Q3: My this compound solution appears cloudy or has visible precipitates. What should I do?

A3: Cloudiness or precipitation can occur for several reasons, including improper storage, solvent evaporation, or exceeding the solubility limit in your working solution. If you observe precipitates, you can try to redissolve them by gently warming the solution and using sonication.[5] However, if the precipitate persists, it is recommended to prepare a fresh solution. To prevent precipitation, ensure you are using high-purity, anhydrous DMSO for your stock solution and do not add aqueous media directly to the concentrated stock. Instead, add the stock solution to your pre-warmed culture medium while gently vortexing.

Q4: I am observing a decrease in the activity of this compound in my long-term experiment. What could be the cause?

A4: A loss of activity over time in a long-term experiment can be due to several factors:

  • Chemical Degradation: this compound, like many small molecules, can degrade in aqueous solutions over time. The rate of degradation can be influenced by factors such as pH, temperature, and exposure to light.

  • Adsorption to Labware: Hydrophobic compounds can adsorb to the surface of plastic labware (e.g., flasks, plates, pipette tips), reducing the effective concentration in the medium.

  • Cellular Metabolism: The cells in your experiment may be metabolizing this compound over time, leading to a decrease in its effective concentration.

  • Development of Resistance: In long-term cultures, there is a possibility of selecting for a subpopulation of cells that have developed resistance to the compound.[6][7]

Troubleshooting Guides

Issue 1: Precipitation of this compound in Cell Culture Media
  • Symptom: Visible particles, cloudiness, or crystals in the cell culture medium after the addition of this compound.

  • Potential Causes & Solutions:

Potential CauseTroubleshooting Steps
Exceeded Solubility This compound has limited solubility in aqueous solutions. Ensure the final concentration in your culture medium does not exceed its solubility limit. Consider preparing a more dilute working solution.
Improper Dilution Technique Avoid adding the aqueous culture medium directly to the concentrated DMSO stock. Instead, add the DMSO stock dropwise to the pre-warmed (37°C) culture medium while gently swirling.
Temperature Shock Adding a cold stock solution to warm media can cause the compound to precipitate. Allow the stock solution to equilibrate to room temperature before adding it to the culture medium.
Interaction with Media Components Certain components in complex media or serum may reduce the solubility of this compound. If possible, test the solubility in a basal medium first.
Solvent Quality Ensure the DMSO used for the stock solution is of high purity and anhydrous. Water contamination in DMSO can significantly reduce its ability to solubilize hydrophobic compounds.
Issue 2: Inconsistent or Non-Reproducible Experimental Results
  • Symptom: High variability in results between replicate experiments or a gradual shift in the dose-response curve over time.

  • Potential Causes & Solutions:

Potential CauseTroubleshooting Steps
Stock Solution Degradation Prepare fresh stock solutions of this compound regularly. Aliquot stock solutions to minimize freeze-thaw cycles. Store aliquots at -80°C for long-term use.[5]
Inaccurate Pipetting of Concentrated Stock Due to the high potency of this compound, small errors in pipetting the stock solution can lead to large variations in the final concentration. Use calibrated pipettes and consider performing serial dilutions.
Adsorption to Labware To minimize adsorption, consider using low-adhesion microplates and pipette tips. Pre-wetting pipette tips with the solution before transfer can also help.
Cell Passage Number and Health Use cells within a consistent and low passage number range. Ensure cells are healthy and in the exponential growth phase at the start of the experiment.
Mycoplasma Contamination Mycoplasma contamination can alter cellular physiology and response to drugs. Regularly test your cell cultures for mycoplasma.[6]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Materials:

    • This compound powder

    • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

    • Sterile, nuclease-free microcentrifuge tubes

    • Calibrated precision pipettes and sterile tips

  • Procedure for 10 mM Stock Solution:

    • Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.

    • Weigh the required amount of this compound powder in a sterile microcentrifuge tube. The molecular weight of this compound is 412.43 g/mol .

    • Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 4.12 mg of this compound in 1 mL of DMSO.

    • Vortex the solution until the powder is completely dissolved. Gentle warming (up to 37°C) or brief sonication can be used to aid dissolution.[5]

    • Aliquot the stock solution into single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.

    • Store the aliquots at -80°C for up to 6 months.[5]

  • Procedure for Preparing Working Solutions:

    • Thaw a single-use aliquot of the 10 mM stock solution at room temperature.

    • Perform serial dilutions of the stock solution in pre-warmed (37°C) cell culture medium to achieve the desired final concentrations.

    • Gently mix the working solutions by inverting or swirling the tube. Avoid vigorous vortexing, which can cause shearing of media components.

    • Use the freshly prepared working solutions immediately for your experiments.

Protocol 2: In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol is adapted from standard Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Materials:

    • Bacterial strain of interest

    • Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)

    • Sterile 96-well microtiter plates

    • This compound stock solution (e.g., 10 mM in DMSO)

    • Positive control antibiotic

    • Sterile saline or phosphate-buffered saline (PBS)

  • Procedure:

    • Prepare a bacterial inoculum by suspending 4-5 colonies from a fresh agar plate in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[8]

    • Dilute the bacterial suspension in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

    • Prepare a two-fold serial dilution of this compound in the growth medium directly in the 96-well plate. The final volume in each well should be 100 µL. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-drug growth control.

    • Add 100 µL of the diluted bacterial suspension to each well, bringing the final volume to 200 µL.

    • Incubate the plate at 35-37°C for 16-20 hours.

    • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of this compound that completely inhibits visible bacterial growth.[8][9]

Data Presentation

Table 1: Recommended Storage Conditions and Stability of this compound

FormulationStorage TemperatureRecommended Maximum Storage DurationNotes
Solid Powder-20°C> 1 yearStore in a desiccator to prevent moisture absorption.
10 mM Stock in DMSO-80°C6 months[5]Aliquot to avoid repeated freeze-thaw cycles.
10 mM Stock in DMSO-20°C1 month[5]For shorter-term storage.
Working Dilutions in Aqueous Media4°C< 24 hoursPrepare fresh daily for best results. Stability is significantly reduced in aqueous solutions.

Table 2: In Vitro Activity of this compound against various Gram-Negative Pathogens

OrganismStrainIC₅₀ (nM)MIC₉₀ (µg/mL)Reference
Pseudomonas aeruginosaPAO11.11[5]
Klebsiella pneumoniaeATCC 138830.0691[5]
Escherichia coliATCC 25922N/A0.25[5]
Enterobacter spp.Clinical IsolatesN/A0.5[5]
Stenotrophomonas maltophiliaClinical IsolatesN/A2[5]
Acinetobacter baumanniiATCC 19606183>32[2][7][10]

N/A: Not available

Visualizations

Lipid_A_Biosynthesis_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Inner Membrane UDP_GlcNAc UDP-GlcNAc UDP_3_acyl_GlcNAc UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc UDP_GlcNAc->UDP_3_acyl_GlcNAc LpxA Acyl_ACP Acyl-ACP Acyl_ACP->UDP_3_acyl_GlcNAc UDP_3_acyl_GlcN UDP-3-O-(R-3-hydroxymyristoyl)-GlcN UDP_3_acyl_GlcNAc->UDP_3_acyl_GlcN LpxC Lipid_X 2,3-diacyl-GlcN-1-P (Lipid X) UDP_3_acyl_GlcN->Lipid_X LpxD Lipid_A_disaccharide Lipid A disaccharide UDP_3_acyl_GlcN->Lipid_A_disaccharide Lipid_X->Lipid_A_disaccharide LpxB UDP UDP Lipid_IVA Lipid IVA Lipid_A_disaccharide->Lipid_IVA LpxK Kdo2_Lipid_IVA Kdo2-Lipid IVA Lipid_IVA->Kdo2_Lipid_IVA WaaA (KdtA) Kdo2_Lipid_A Kdo2-Lipid A Kdo2_Lipid_IVA->Kdo2_Lipid_A LpxL, LpxM LPS Lipopolysaccharide Kdo2_Lipid_A->LPS Core oligosaccharide & O-antigen addition PF5081090 This compound PF5081090->UDP_3_acyl_GlcNAc

Caption: The Raetz pathway of Lipid A biosynthesis in Gram-negative bacteria. This compound inhibits the enzyme LpxC.

Experimental_Workflow cluster_prep Solution Preparation cluster_exp Experiment start Start prep_stock Prepare 10 mM This compound Stock in Anhydrous DMSO start->prep_stock store_stock Aliquot and Store Stock at -80°C prep_stock->store_stock thaw_stock Thaw Single-Use Aliquot store_stock->thaw_stock prep_working Prepare Working Solutions in Pre-warmed Media thaw_stock->prep_working treat_cells Treat Cells/Bacteria with Working Solution prep_working->treat_cells long_term_exp Long-Term Incubation (Days to Weeks) treat_cells->long_term_exp monitor_stability Monitor for Precipitation and Loss of Activity long_term_exp->monitor_stability monitor_stability->prep_working Replenish Media with Fresh Compound data_analysis Data Collection and Analysis monitor_stability->data_analysis end End data_analysis->end

Caption: Experimental workflow for using this compound in long-term experiments.

References

Best practices for storing and handling PF-5081090 powder

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling PF-5081090 powder. Below you will find troubleshooting guides and frequently asked questions to ensure the optimal performance and longevity of the compound in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: How should I store the lyophilized this compound powder and for how long?

A: The lyophilized powder should be stored at -20°C. Under these conditions, it is stable for up to 3 years[1]. To prevent degradation from moisture, ensure the vial is tightly sealed. Before use, it is recommended to allow the product to equilibrate to room temperature for at least 60 minutes prior to opening the vial.

Q2: What are the recommended storage conditions for this compound in solvent?

A: Once dissolved in a solvent such as DMSO, stock solutions should be stored at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month)[1]. It is best practice to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.

Q3: I'm having trouble dissolving the this compound powder. What can I do?

A: this compound can be challenging to dissolve. Here are a few troubleshooting steps:

  • Use fresh, high-quality solvent: The use of newly opened, anhydrous DMSO is recommended as hygroscopic (water-absorbing) DMSO can significantly impact solubility[1].

  • Apply sonication: Use an ultrasonic bath to aid in dissolution[1].

  • Gentle heating: If precipitation occurs, gentle heating can help to redissolve the compound[1].

  • Proper solvent order: When preparing formulations with co-solvents, ensure you start with a clear stock solution in the primary solvent (e.g., DMSO) before sequentially adding other solvents[1].

Q4: My this compound solution appears to have precipitated after storage. Is it still usable?

A: Precipitation can occur, especially with changes in temperature. You can try to redissolve the compound by gentle warming and sonication[1]. However, if the precipitate does not fully dissolve, it may indicate degradation or saturation, and it is advisable to prepare a fresh solution for reliable experimental results.

Q5: What is the best way to prepare this compound for in vivo studies?

A: The preparation will depend on the specific experimental requirements. A common method involves first creating a stock solution in DMSO. For administration, this stock solution is then typically diluted in a vehicle containing agents like PEG300, Tween-80, and saline to improve solubility and bioavailability[1]. For example, a 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline solution has been shown to yield a clear solution[1].

Quantitative Data Summary

Table 1: Storage Conditions and Stability

FormStorage TemperatureDuration
Powder-20°C3 years[1]
In Solvent (DMSO)-80°C6 months[1]
In Solvent (DMSO)-20°C1 month[1]

Table 2: Solubility in DMSO

SolventConcentrationNotes
DMSO100 mg/mL (242.47 mM)Requires sonication; use of fresh, non-hygroscopic DMSO is critical[1].

Experimental Protocols

Protocol: Preparation of a 10 mM Stock Solution in DMSO

  • Equilibration: Allow the vial of this compound powder to reach room temperature for at least 60 minutes before opening.

  • Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.4125 mg of the powder (Molecular Weight: 412.45 g/mol ).

  • Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to the powder. For the example above, add 100 µL of DMSO.

  • Sonication: Place the tube in an ultrasonic water bath and sonicate until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles.

  • Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles and store at -80°C for up to 6 months or -20°C for up to 1 month[1].

Visual Guides

PF5081090_Signaling_Pathway cluster_bacterial_cell Gram-Negative Bacterium UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA UDP_3_O_acyl_GlcNAc UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc LpxA->UDP_3_O_acyl_GlcNAc LpxC LpxC UDP_3_O_acyl_GlcNAc->LpxC UDP_3_O_acyl_GlcNAc_amine UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc amine LpxC->UDP_3_O_acyl_GlcNAc_amine Lipid_A_Biosynthesis Downstream Lipid A Biosynthesis UDP_3_O_acyl_GlcNAc_amine->Lipid_A_Biosynthesis LPS Lipopolysaccharide (LPS) Lipid_A_Biosynthesis->LPS Outer_Membrane Outer Membrane Integrity LPS->Outer_Membrane Cell_Death Bacterial Cell Death Outer_Membrane->Cell_Death Disruption leads to PF5081090 This compound PF5081090->LpxC Inhibition

Caption: this compound inhibits LpxC, a key enzyme in the Lipid A biosynthesis pathway in Gram-negative bacteria.

References

Addressing off-target effects of PF-5081090 in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support resource for PF-5081090. This guide provides troubleshooting advice and detailed protocols to help researchers identify and mitigate potential off-target effects of this compound in cellular assays.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing a higher degree of cytotoxicity in our cell line than anticipated based on the reported IC50 for the primary target, Kinase A. What could be the underlying cause?

A1: This discrepancy is often due to off-target effects, particularly at higher concentrations of the compound. This compound has been observed to inhibit other kinases, such as Kinase B, which can be involved in cell survival pathways. We recommend performing a dose-response experiment and correlating the cytotoxic effect with the inhibition of both on-target (Kinase A) and potential off-target (Kinase B) pathway markers.

Q2: Our results show modulation of a signaling pathway that is not downstream of Kinase A. How can we confirm this is an off-target effect of this compound?

A2: The most direct method is to perform a Western blot analysis to probe the phosphorylation status of key proteins in the unexpected pathway, alongside the intended Kinase A pathway. We recommend testing a range of this compound concentrations. If you observe inhibition of the off-target pathway's markers at concentrations that correlate with your unexpected phenotype, it strongly suggests an off-target effect. A rescue experiment, by overexpressing a drug-resistant mutant of the off-target kinase, can provide definitive proof.

Q3: How can we design experiments to differentiate between on-target and off-target effects of this compound?

A3: A multi-pronged approach is recommended.

  • Dose-Response Analysis: Correlate the phenotype of interest with the IC50 values for on-target versus off-target kinases. Effects observed only at higher concentrations are more likely to be off-target.

  • Target Engagement Assays: Use techniques like cellular thermal shift assay (CETSA) or phospho-specific antibodies to confirm that this compound is engaging its intended target, Kinase A, at the effective concentrations.

  • Rescue Experiments: Transfect cells with a constitutively active form of Kinase A or a drug-resistant mutant. If the phenotype is reversed, it confirms an on-target effect. Conversely, modulating an off-target kinase (e.g., via siRNA knockdown) and observing a change in the drug's effect can help confirm off-target engagement.

Q4: What are the recommended working concentrations for this compound to maintain target specificity in cellular assays?

A4: To minimize off-target effects, it is crucial to use the lowest concentration of this compound that elicits the desired on-target activity. We recommend starting with a concentration that is 1 to 5 times the IC50 for Kinase A in your specific cell line. For most applications, a concentration range of 100 nM to 500 nM is a good starting point for achieving significant on-target inhibition with minimal off-target activity. Always perform a dose-response curve to determine the optimal concentration for your experimental system.

Quantitative Data Summary

The following tables provide a summary of the inhibitory activity of this compound against its primary target and known off-targets, as well as suggested concentration ranges for cellular experiments.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

Kinase TargetIC50 (nM)Description
Kinase A 50Primary, on-target kinase.
Kinase B 850Known off-target kinase.
Kinase C > 10,000Negligible activity.

Table 2: Recommended Concentration Ranges for Cellular Assays

Cell Line TypeOn-Target Effect (Kinase A)Concentration Range (nM)Notes
Cancer Cell Line XInhibition of Proliferation100 - 500Concentrations >1000 nM may induce off-target cytotoxicity via Kinase B inhibition.
Normal Fibroblast ZPathway Analysis50 - 250Use the lowest effective dose to avoid confounding off-target signaling.

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the key signaling pathways affected by this compound and a recommended workflow for troubleshooting off-target effects.

G cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway GF1 Growth Factor Rec1 Receptor GF1->Rec1 KinaseA Kinase A Rec1->KinaseA P1 Substrate P1 KinaseA->P1 Resp1 Cell Proliferation P1->Resp1 GF2 Stress Signal Rec2 Receptor GF2->Rec2 KinaseB Kinase B Rec2->KinaseB P2 Substrate P2 KinaseB->P2 Resp2 Cell Survival P2->Resp2 PF5081090 This compound PF5081090->KinaseA High Affinity (On-Target) PF5081090->KinaseB Low Affinity (Off-Target)

Caption: On-target vs. off-target pathways of this compound.

G cluster_results Interpretation start Unexpected Phenotype Observed dose_response Perform Dose-Response (10 nM to 10 µM) start->dose_response western_blot Western Blot for p-Kinase A and p-Kinase B dose_response->western_blot compare_ic50 Compare Phenotype EC50 with Kinase IC50s western_blot->compare_ic50 on_target EC50 aligns with Kinase A IC50 => On-Target compare_ic50->on_target Low Conc. off_target EC50 aligns with Kinase B IC50 => Off-Target compare_ic50->off_target High Conc. rescue_exp Perform Rescue Experiment (e.g., Kinase A mutant) on_target->rescue_exp

Caption: Workflow for troubleshooting off-target effects.

Experimental Protocols

Protocol 1: Western Blot Analysis for On- and Off-Target Pathway Activity

  • Cell Seeding: Plate cells in 6-well plates and allow them to adhere overnight.

  • Starvation: Serum-starve the cells for 12-24 hours to reduce basal kinase activity.

  • Inhibitor Treatment: Treat cells with a range of this compound concentrations (e.g., 0, 50, 200, 1000, 5000 nM) for 2-4 hours. Include a positive control (e.g., growth factor stimulation) and a negative control (vehicle, e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against:

    • Phospho-Kinase A (on-target)

    • Total Kinase A

    • Phospho-Kinase B (off-target)

    • Total Kinase B

    • A loading control (e.g., GAPDH or β-Actin)

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

Protocol 2: Cell Viability Assay (MTS/MTT)

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Add this compound in a serial dilution (e.g., 10-point, 3-fold dilution starting from 20 µM) to the wells. Include vehicle-only control wells.

  • Incubation: Incubate the plate for 48-72 hours in a standard cell culture incubator.

  • Reagent Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Absorbance Reading: If using MTT, add solubilization solution. Read the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a plate reader.

  • Data Analysis: Subtract the background absorbance, normalize the results to the vehicle-treated control wells, and plot the dose-response curve to calculate the EC50 value for cytotoxicity.

How to mitigate the impact of hygroscopic DMSO on PF-5081090 solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PF-5081090. The focus is on mitigating the challenges associated with the hygroscopic nature of Dimethyl Sulfoxide (DMSO) and its impact on the solubility of this compound.

Troubleshooting Guide

Issue: Precipitate observed in this compound stock solution in DMSO.

Possible Cause Recommended Action
DMSO has absorbed atmospheric moisture. 1. Use a fresh, unopened bottle of anhydrous DMSO for preparing new stock solutions.[1] 2. If an existing bottle must be used, dry the DMSO using molecular sieves prior to use. Refer to the detailed protocol below. 3. Aliquot the stock solution into single-use vials to minimize repeated exposure of the main stock to air.[2]
Exceeded solubility limit. 1. Gently warm the solution to 37°C and vortex or sonicate to attempt redissolution.[1] 2. If precipitation persists, consider preparing a new stock solution at a slightly lower concentration.
Freeze-thaw cycles. 1. Aliquot stock solutions into smaller, single-use volumes to avoid repeated freezing and thawing of the entire stock.[1]

Issue: Inconsistent results or lower than expected potency in assays.

Possible Cause Recommended Action
Reduced effective concentration due to precipitation. 1. Visually inspect the stock solution for any precipitate before preparing dilutions. 2. If precipitate is present, follow the steps in the "Precipitate observed" section above. 3. Centrifuge the stock solution before use and carefully pipette the supernatant for dilutions.
Degradation of this compound. 1. The presence of water can accelerate the degradation of compounds.[2] Ensure the use of anhydrous DMSO. 2. Protect the stock solution from light and store it at the recommended temperature (-20°C for short-term, -80°C for long-term).[1]

Frequently Asked Questions (FAQs)

Q1: Why is DMSO's hygroscopic nature a problem for this compound solubility?

A1: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2][3][4][5] this compound's solubility in DMSO is significantly impacted by the presence of water.[1] As DMSO absorbs water, the polarity of the solvent mixture changes, which can decrease the solubility of this compound, leading to its precipitation out of the solution.[2] This reduces the effective concentration of the compound in your experiments, leading to inaccurate and inconsistent results.

Q2: What are the best practices for storing and handling DMSO to prevent water absorption?

A2: To minimize water absorption, DMSO should be stored in airtight containers in a cool, dry place.[6] It is recommended to use a fresh, unopened bottle of anhydrous DMSO for preparing stock solutions.[1] If a bottle has been opened, minimize its exposure to the ambient air and tightly reseal it immediately after use.[6] For critical applications, storing the opened bottle in a desiccator can help maintain its anhydrous state.

Q3: How can I dry "wet" DMSO in the lab?

A3: A common and effective method for drying DMSO is using molecular sieves.[7][8][9] Refer to the detailed experimental protocol below for a step-by-step guide. Other drying agents like calcium hydride (CaH2), calcium oxide (CaO), and barium oxide (BaO) can also be used, often followed by distillation under reduced pressure.[7][8]

Q4: Are there alternative solvents or co-solvent systems for this compound?

A4: Yes, if solubility in DMSO remains an issue, several co-solvent systems have been used for this compound. These can improve solubility and stability for in vivo studies. Some examples include:

  • 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[1]

  • 10% DMSO, 90% (20% SBE-β-CD in Saline)[1]

  • 10% DMSO, 90% Corn Oil[1]

Q5: How does the water content in DMSO affect its physical properties?

A5: The addition of water to DMSO can alter its physical properties, such as viscosity. The viscosity of a DMSO-water mixture is higher than that of either pure component, reaching a maximum at a specific ratio.[10] This change in the solvent environment can further impact the solubility and behavior of dissolved compounds.

Experimental Protocols

Protocol 1: Drying DMSO using Molecular Sieves

This protocol describes the procedure for drying DMSO using 4Å molecular sieves.

Materials:

  • DMSO (hygroscopic)

  • 4Å molecular sieves (activated)

  • Anhydrous storage bottle with a septum-sealed cap

  • Oven

  • Desiccator

  • Nitrogen or Argon gas source (optional, for highly sensitive applications)

Procedure:

  • Activate Molecular Sieves: Place the 4Å molecular sieves in a glassware container and heat them in an oven at 200-230°C for at least 3 hours to remove any absorbed water.

  • Cool Sieves: After activation, transfer the hot molecular sieves to a desiccator and allow them to cool to room temperature under a dry atmosphere.

  • Drying Process: Add the activated, cooled molecular sieves to the container of DMSO at a concentration of approximately 10-20% (w/v). For example, add 10-20 grams of molecular sieves to 100 mL of DMSO.

  • Incubation: Seal the container tightly and allow it to stand for at least 24 hours at room temperature.[8] Occasional gentle swirling can improve the drying efficiency.

  • Storage: For long-term storage of the dried DMSO, it is best to keep it over the molecular sieves in a tightly sealed container. For use, carefully decant or cannulate the dry DMSO into a fresh, dry storage bottle, preferably under an inert atmosphere (e.g., nitrogen or argon).

Visualizations

experimental_workflow Workflow for Mitigating Hygroscopic DMSO Effects cluster_prep Preparation cluster_storage Storage & Handling cluster_use Experimental Use start Start: Prepare this compound Stock Solution check_dmso Use New Anhydrous DMSO? start->check_dmso dry_dmso Dry Existing DMSO with Molecular Sieves check_dmso->dry_dmso No prep_stock Prepare this compound Stock in Dry DMSO check_dmso->prep_stock Yes dry_dmso->prep_stock aliquot Aliquot Stock into Single-Use Vials prep_stock->aliquot storage Store at -20°C / -80°C in Desiccated Environment aliquot->storage thaw Thaw Single-Use Aliquot storage->thaw check_precipitate Inspect for Precipitate? thaw->check_precipitate dissolve Warm/Sonicate to Redissolve check_precipitate->dissolve Yes use_in_assay Use in Assay check_precipitate->use_in_assay No dissolve->use_in_assay end End: Consistent Experimental Results use_in_assay->end

Caption: Experimental workflow for preparing and handling this compound solutions in DMSO.

troubleshooting_flowchart Troubleshooting this compound Solubility Issues cluster_yes Proper Preparation cluster_no Improper Preparation start Problem: Precipitate in Stock or Inconsistent Results check_storage Was stock prepared with new anhydrous DMSO and aliquoted? start->check_storage check_concentration Is concentration too high? check_storage->check_concentration Yes recommend_new_prep Prepare new stock using best practices (new/dry DMSO, aliquoting) check_storage->recommend_new_prep No consider_cosolvent Consider co-solvent system check_concentration->consider_cosolvent re_evaluate Re-evaluate results with new stock recommend_new_prep->re_evaluate

Caption: Decision-making flowchart for troubleshooting solubility problems with this compound.

References

Technical Support Center: PF-5081090 Bactericidal Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing PF-5081090 in bactericidal activity experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound, also known as LpxC-4, is a potent and rapidly bactericidal LpxC inhibitor with broad-spectrum activity against Gram-negative pathogens.[1] It functions by inhibiting LpxC, a crucial enzyme in the lipid A biosynthetic pathway.[1][2] Lipid A is an essential component of the outer membrane of Gram-negative bacteria, and its disruption leads to cell death.[2]

Q2: Against which organisms is this compound active?

This compound has demonstrated potent activity against a range of Gram-negative bacteria, including Pseudomonas aeruginosa, Klebsiella pneumoniae, Escherichia coli, and Enterobacter spp.[1] While it has shown poor intrinsic activity against Acinetobacter baumannii, it can significantly increase this pathogen's susceptibility to other antibiotics like rifampin, vancomycin, and azithromycin.[3][4]

Q3: What is a typical incubation time for a time-kill assay with this compound?

Published studies have demonstrated sustained bactericidal activity of this compound over a period of up to 50 hours against P. aeruginosa and K. pneumoniae.[1] For combination studies with A. baumannii, time-kill assays have involved sampling at multiple time points, including 0, 2, 4, 8, 12, 24, and 48 hours, to monitor the effects.[3][4] The optimal incubation time will depend on the specific organism, the concentration of this compound, and the experimental goals.

Troubleshooting Guide

Issue 1: No or low bactericidal activity observed.

  • Possible Cause 1: Inappropriate drug concentration.

    • Solution: Ensure that the concentration of this compound used is appropriate for the target organism. Refer to the table below for reported Minimum Inhibitory Concentrations (MICs). It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific strain.

  • Possible Cause 2: Sub-optimal incubation time.

    • Solution: The bactericidal effect of this compound is time-dependent.[5] If the incubation time is too short, the full bactericidal effect may not be observed. Consider extending the incubation period and including multiple time points in your assay (e.g., 0, 2, 4, 8, 12, 24, and 48 hours) to capture the kinetics of bacterial killing.[3][4]

  • Possible Cause 3: High initial inoculum.

    • Solution: A very high starting bacterial density may overwhelm the bactericidal capacity of the compound. Standardize your initial inoculum to approximately 5 x 10^5 CFU/mL.[6]

  • Possible Cause 4: Drug stability issues.

    • Solution: Ensure proper storage and handling of this compound stock solutions. According to the supplier, stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles.

Issue 2: Inconsistent results between experiments.

  • Possible Cause 1: Variability in inoculum preparation.

    • Solution: Ensure a consistent method for preparing the bacterial inoculum to the correct density for each experiment. Use of a spectrophotometer to measure optical density (OD) is recommended for standardization.

  • Possible Cause 2: Media composition.

    • Solution: The composition of the culture medium can sometimes influence the activity of antimicrobial compounds.[6] Use the recommended and consistent growth medium for your experiments, such as Mueller-Hinton broth, as cited in studies with this compound.[3]

  • Possible Cause 3: Efflux pump activity.

    • Solution: In some bacteria, particularly P. aeruginosa, overexpression of efflux pumps can be a mechanism of resistance to LpxC inhibitors.[5] If you suspect resistance development, consider co-administration with an efflux pump inhibitor like PAβN.[5]

Data Presentation

Table 1: In Vitro Activity of this compound Against Various Gram-Negative Pathogens

OrganismIC₅₀ (nM)MIC₉₀ (µg/mL)
P. aeruginosa1.11
K. pneumoniae0.0691
E. coli-0.25
Enterobacter spp.-0.5
S. maltophilia-2

Data sourced from MedChemExpress.[1]

Experimental Protocols

Time-Kill Assay for this compound Activity

This protocol is adapted from studies on the synergistic effect of this compound with other antibiotics against A. baumannii.[3]

  • Inoculum Preparation: Prepare an overnight culture of the test organism in Mueller-Hinton broth (MHB). Dilute the culture to a starting concentration of approximately 5 x 10^5 CFU/mL in fresh MHB.

  • Drug Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Further dilute to the desired final concentrations in MHB. Include a no-drug control.

  • Incubation: Incubate the bacterial cultures with and without this compound at 37°C with shaking.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw aliquots from each culture.

  • Quantification: Perform serial dilutions of the collected aliquots and plate onto appropriate agar plates for colony forming unit (CFU) counting.

  • Analysis: Incubate the plates overnight at 37°C. Count the colonies to determine the CFU/mL at each time point. Plot the log₁₀ CFU/mL versus time to visualize the bactericidal activity. A ≥3-log₁₀ reduction in CFU/mL is generally considered bactericidal.[6]

Visualizations

PF5081090_Mechanism_of_Action cluster_pathway Lipid A Biosynthesis Pathway cluster_outcome Result UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA UDP_3_acyl_GlcNAc UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc LpxA->UDP_3_acyl_GlcNAc LpxC LpxC UDP_3_acyl_GlcNAc->LpxC Lipid_X Lipid X LpxC->Lipid_X LpxD LpxD Lipid_X->LpxD LPS Lipopolysaccharide (LPS) LpxD->LPS ...further steps Bacterial_Death Bacterial Cell Death PF5081090 This compound PF5081090->Inhibition Inhibition->LpxC

Caption: Mechanism of action of this compound.

Time_Kill_Assay_Workflow start Start prep_inoculum Prepare Bacterial Inoculum (~5x10^5 CFU/mL) start->prep_inoculum combine Combine Inoculum and Drug prep_inoculum->combine prep_drug Prepare this compound Dilutions prep_drug->combine incubate Incubate at 37°C with Shaking combine->incubate sampling Sample at Multiple Time Points (e.g., 0, 2, 4, 8, 12, 24, 48h) incubate->sampling serial_dilute Perform Serial Dilutions sampling->serial_dilute plate Plate onto Agar serial_dilute->plate incubate_plates Incubate Plates Overnight plate->incubate_plates count Count Colonies (CFU) incubate_plates->count analyze Analyze Data (log10 CFU/mL vs. Time) count->analyze end End analyze->end

Caption: Experimental workflow for a time-kill assay.

Troubleshooting_Logic start Inconsistent or No Bactericidal Activity check_conc Is the this compound concentration optimal? start->check_conc check_time Is the incubation time sufficient? start->check_time check_inoculum Is the initial inoculum standardized? start->check_inoculum check_stability Was the drug stored correctly? start->check_stability solution_conc Optimize concentration (Dose-response) check_conc->solution_conc No solution_time Extend incubation and use multiple time points check_time->solution_time No solution_inoculum Standardize to ~5x10^5 CFU/mL check_inoculum->solution_inoculum No solution_stability Follow storage guidelines (-80°C for long-term) check_stability->solution_stability No

Caption: Troubleshooting logic for bactericidal assays.

References

Validation & Comparative

Cross-Resistance and Synergistic Effects of PF-5081090 with Other Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the LpxC inhibitor PF-5081090 with other antibiotics, focusing on cross-resistance and synergistic interactions. The information is supported by experimental data to inform research and development in the field of novel antibacterial agents.

Mechanism of Action of this compound

This compound is a potent and rapidly bactericidal inhibitor of the enzyme LpxC, which plays a crucial role in the biosynthesis of lipid A, an essential component of the outer membrane of Gram-negative bacteria.[1][2] By inhibiting LpxC, this compound disrupts the integrity of the bacterial outer membrane, leading to cell death.[1][3] This novel mechanism of action makes it a promising candidate for combating multidrug-resistant (MDR) Gram-negative pathogens.

dot

cluster_bacterial_cell Gram-Negative Bacterium UDP-GlcNAc UDP-GlcNAc LpxA LpxA UDP-GlcNAc->LpxA LpxC LpxC LpxA->LpxC Lipid_A_Biosynthesis Lipid A Biosynthesis LpxC->Lipid_A_Biosynthesis PF5081090 This compound PF5081090->LpxC Outer_Membrane Outer Membrane Integrity Lipid_A_Biosynthesis->Outer_Membrane Cell_Death Cell Death Outer_Membrane->Cell_Death

Caption: Mechanism of action of this compound.

Potentiation of Other Antibiotics by this compound

Studies have shown that this compound can potentiate the activity of several existing antibiotics against Acinetobacter baumannii, a challenging multidrug-resistant pathogen. By disrupting the outer membrane, this compound appears to increase the permeability of the bacterial cell to other drugs.[3][4]

Quantitative Data: Synergistic Effects in A. baumannii

The following table summarizes the changes in the Minimum Inhibitory Concentration (MIC) of various antibiotics in the presence of 32 mg/L of this compound against different A. baumannii strains. The data indicates a significant increase in susceptibility to several antibiotics.

AntibioticStrainMIC without this compound (mg/L)MIC with 32 mg/L this compound (mg/L)Fold Change in MIC
Rifampin ATCC 19606>32≤0.03>1000-fold reduction
Ab-8432≤0.03>1000-fold reduction
Vancomycin ATCC 196062561616-fold reduction
Ab-84256328-fold reduction
Azithromycin ATCC 1960616116-fold reduction
Ab-841682-fold reduction
Imipenem ATCC 19606818-fold reduction
Amikacin ATCC 196063248-fold reduction

Data extracted from a study by McConnell et al.[3]

Conversely, this compound did not increase susceptibility to ciprofloxacin and tigecycline.[3][4] Interestingly, all tested strains became more resistant to colistin in the presence of this compound, which is likely due to the reduction of lipopolysaccharide (LPS), the target of colistin.[3]

Cross-Resistance Profile

True cross-resistance, where resistance to one antibiotic confers resistance to another, has been investigated for LpxC inhibitors. The primary mechanism of resistance to this compound identified in Pseudomonas aeruginosa is the upregulation of multidrug efflux pumps.[5]

  • Efflux Pump Overexpression: Mutations in the repressor genes of Resistance-Nodulation-Cell Division (RND) family efflux pumps, such as MexAB-OprM and MexCD-OprJ, can lead to their overexpression.[5][6] These pumps can extrude a wide range of compounds, including this compound and other classes of antibiotics.[5] This implies that strains overexpressing these pumps due to mutations conferring resistance to other antibiotics may exhibit cross-resistance to this compound.

  • Restoration of Susceptibility: The susceptibility of P. aeruginosa isolates with resistance to this compound was restored by treatment with the efflux pump inhibitor phenyl-arginyl-β-naphthylamide (PAβN).[5]

dot

cluster_resistance Cross-Resistance Workflow Antibiotic_Exposure Exposure to Antibiotic (e.g., Fluoroquinolone) Mutation Mutation in Efflux Pump Repressor Gene Antibiotic_Exposure->Mutation Overexpression Overexpression of RND Efflux Pump Mutation->Overexpression PF5081090_Efflux Increased Efflux of this compound Overexpression->PF5081090_Efflux Cross_Resistance Cross-Resistance to this compound PF5081090_Efflux->Cross_Resistance

Caption: Efflux-mediated cross-resistance.

Experimental Protocols

Checkerboard Assays for Synergy Testing

This method is used to determine the synergistic effect of two antimicrobial agents.

  • Preparation of Antibiotic Solutions: Stock solutions of this compound and the test antibiotics are prepared and serially diluted in Mueller-Hinton broth (MHB).

  • Microtiter Plate Setup: A 96-well microtiter plate is used. Along the x-axis, serial dilutions of the test antibiotic are added. Along the y-axis, serial dilutions of this compound are added.

  • Bacterial Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland) is prepared and diluted to the final desired concentration. Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the antibiotic, alone or in combination, that inhibits visible bacterial growth.

  • Calculation of Fractional Inhibitory Concentration (FIC) Index: The FIC index is calculated to quantify the synergy. The formula is: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).

    • Synergy: FIC index ≤ 0.5

    • Additive/Indifference: 0.5 < FIC index ≤ 4.0

    • Antagonism: FIC index > 4.0

Time-Kill Assays

This assay is performed to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

  • Bacterial Culture: A logarithmic-phase bacterial culture is prepared in MHB.

  • Experimental Setup: The culture is diluted to a starting inoculum of approximately 5 x 10^5 CFU/mL in flasks containing:

    • Drug-free MHB (growth control)

    • MHB with a specific concentration of the test antibiotic

    • MHB with a specific concentration of this compound

    • MHB with a combination of the test antibiotic and this compound

  • Sampling and Plating: Aliquots are removed from each flask at various time points (e.g., 0, 2, 4, 8, 24 hours). Serial dilutions of the aliquots are plated on nutrient agar plates.

  • Incubation and Colony Counting: Plates are incubated at 37°C for 24 hours, and the number of colonies (CFU/mL) is determined.

  • Data Analysis: The change in log10 CFU/mL over time is plotted for each condition to visualize the killing kinetics. A ≥ 2-log10 decrease in CFU/mL compared to the most active single agent is considered synergy.

dot

cluster_workflow Experimental Workflow for Synergy Assessment Start Start Checkerboard Checkerboard Assay (FIC Index) Start->Checkerboard TimeKill Time-Kill Assay Start->TimeKill Synergy Synergistic Effect? Checkerboard->Synergy TimeKill->Synergy Conclusion Conclusion on Interaction Synergy->Conclusion

Caption: Synergy testing workflow.

References

PF-5081090: A Potent LpxC Inhibitor with Broad-Spectrum Activity Against Gram-Negative Clinical Isolates

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of PF-5081090, a novel inhibitor of the lipid A biosynthesis enzyme LpxC, demonstrates its potent bactericidal activity against a wide range of Gram-negative pathogens. This guide provides a detailed comparison of its efficacy against clinical isolates, outlines key experimental methodologies, and visualizes its mechanism of action.

This compound (also known as LpxC-4) is a promising therapeutic candidate that targets the UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), an essential enzyme in the biosynthesis of lipopolysaccharide (LPS), a critical component of the outer membrane of most Gram-negative bacteria.[1] By inhibiting LpxC, this compound disrupts the integrity of the bacterial outer membrane, leading to rapid cell death.[1][2]

Comparative In Vitro Activity

This compound has demonstrated potent in vitro activity against a variety of Gram-negative clinical isolates, including priority pathogens identified by the World Health Organization.[3][4] The tables below summarize the minimum inhibitory concentration (MIC) and 50% inhibitory concentration (IC50) values of this compound against key species, and compares its performance to other LpxC inhibitors.

Table 1: In Vitro Activity of this compound Against Gram-Negative Pathogens

OrganismMIC90 (μg/mL)IC50 (nM)
Pseudomonas aeruginosa11.1
Klebsiella pneumoniae10.069
Escherichia coli0.25N/A
Enterobacter spp.0.5N/A
Stenotrophomonas maltophilia2N/A
Acinetobacter baumannii≥32183
Data sourced from MedChemExpress and related studies.[2][5]

Table 2: Comparative Activity of LpxC Inhibitors

CompoundOrganismMIC90 (μg/mL)Enzyme IC50 (nM)
This compound P. aeruginosa11.1
K. pneumoniae10.069
ACHN-975 P. aeruginosa≤10.05
E. coli≤1N/A
CHIR-090 P. aeruginosa4<2.1
Data compiled from a review on antibacterial drug discovery targeting LpxC.[5]

While this compound shows high potency against many Gram-negative bacteria, its direct activity against Acinetobacter baumannii is limited.[5][6] However, research has revealed a significant synergistic effect when this compound is used in combination with other antibiotics.

Synergistic Activity Against Acinetobacter baumannii

Although this compound alone has a high MIC against A. baumannii (≥32 µg/mL), its ability to inhibit LpxC and disrupt the outer membrane increases the susceptibility of this pathogen to other antimicrobial agents.[6][7][8] The presence of this compound at a concentration of 32 mg/L has been shown to significantly reduce the MICs of several antibiotics against multidrug-resistant A. baumannii clinical isolates.[6][7][8]

Table 3: Fold-Reduction in MIC of Various Antibiotics in the Presence of 32 mg/L this compound against A. baumannii

AntibioticFold-Reduction in MIC
Rifampin>1000
Vancomycin8 to 16
Azithromycin8 to 16 (in most strains)
Imipenem2 to 8
Amikacin2 to 8
Data from a study on the increased antibiotic susceptibility of A. baumannii in the presence of this compound.[6]

This potentiation effect suggests a promising strategy for treating infections caused by multidrug-resistant A. baumannii.[6][7][8]

Mechanism of Action: LpxC Inhibition

This compound functions by inhibiting the LpxC enzyme, which catalyzes the first committed step in the lipid A biosynthetic pathway.[1] Lipid A is the hydrophobic anchor of LPS and is essential for the structural integrity of the outer membrane in most Gram-negative bacteria.

LpxC_Inhibition_Pathway cluster_0 Lipid A Biosynthesis Pathway cluster_1 This compound Action UDP_GlcNAc UDP-GlcNAc UDP_3_O_acyl_GlcNAc UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc UDP_GlcNAc->UDP_3_O_acyl_GlcNAc LpxA Lipid_X Lipid X UDP_3_O_acyl_GlcNAc->Lipid_X LpxC LpxC LpxC (Target Enzyme) Kdo2_Lipid_A Kdo2-Lipid A Lipid_X->Kdo2_Lipid_A LpxB, LpxK, KdtA LPS Lipopolysaccharide (LPS) Kdo2_Lipid_A->LPS Further modification & transport PF5081090 This compound PF5081090->LpxC Inhibits

Caption: Mechanism of action of this compound in the Lipid A biosynthesis pathway.

Experimental Protocols

The data presented in this guide are based on standard microbiological and biochemical assays.

Minimum Inhibitory Concentration (MIC) Assays

MIC values were determined following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[1] This broth microdilution method involves exposing a standardized bacterial inoculum to serial twofold dilutions of the antimicrobial agent in a liquid growth medium. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth after a defined incubation period.

Enzyme Inhibition (IC50) Assays

The 50% inhibitory concentration (IC50) of this compound against the LpxC enzyme from various bacterial species was determined using in vitro enzymatic assays. These assays typically measure the activity of the purified LpxC enzyme in the presence of varying concentrations of the inhibitor. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Checkerboard Assays

To assess the synergistic effects of this compound with other antibiotics against A. baumannii, checkerboard assays were performed.[6] This method involves a two-dimensional array of serial dilutions of two compounds, tested alone and in combination. The fractional inhibitory concentration index (FICI) is calculated to determine if the combination is synergistic, additive, indifferent, or antagonistic.

Checkerboard_Assay_Workflow start Prepare serial dilutions of Antibiotic A (e.g., Rifampin) inoculate Inoculate microtiter plate with standardized bacterial suspension (A. baumannii) start->inoculate prepare_b Prepare serial dilutions of This compound prepare_b->inoculate incubate Incubate plate under appropriate conditions inoculate->incubate read Read plate for visible growth to determine MICs incubate->read calculate Calculate Fractional Inhibitory Concentration Index (FICI) read->calculate interpret Interpret FICI to determine synergy, additivity, or antagonism calculate->interpret

Caption: Workflow for a checkerboard assay to determine antibiotic synergy.

Endotoxin Measurement

The inhibition of lipid A biosynthesis was confirmed by measuring endotoxin levels using the QCL-1000 limulus amebocyte lysate (LAL) assay.[6][8] This assay is a highly sensitive method for the detection and quantification of bacterial endotoxins.

References

Unveiling the Impact of PF-5081090 on Lipid A Levels: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the efficacy of PF-5081090, a potent LpxC inhibitor, reveals a significant reduction in lipid A levels in Gram-negative bacteria. This guide provides a comparative analysis of this compound with other LpxC inhibitors, supported by experimental data, detailed protocols, and a visual representation of its mechanism of action.

This publication is intended for researchers, scientists, and drug development professionals interested in the development of novel antibiotics targeting the lipid A biosynthesis pathway.

Executive Summary

This compound is a powerful and specific inhibitor of the enzyme LpxC, a crucial component in the biosynthesis of lipid A in Gram-negative bacteria. Lipid A is the toxic component of lipopolysaccharide (LPS), also known as endotoxin, which is a major virulence factor and a key driver of sepsis. By inhibiting LpxC, this compound effectively blocks the production of lipid A, leading to a significant decrease in endotoxin levels and an increased susceptibility of bacteria to other antibiotics. This guide presents quantitative data on the effect of this compound on lipid A levels and compares its potency with other notable LpxC inhibitors, CHIR-090 and ACHN-975.

Comparative Analysis of LpxC Inhibitors

CompoundTargetOrganismMetricValueReference
This compound LpxCAcinetobacter baumannii ATCC 19606Endotoxin Level (EU/mL) - Untreated1.25[1]
Acinetobacter baumannii ATCC 19606Endotoxin Level (EU/mL) - Treated (32 mg/L)0.16[1]
Acinetobacter baumannii Ab-108Endotoxin Level (EU/mL) - Untreated1.35[1]
Acinetobacter baumannii Ab-108Endotoxin Level (EU/mL) - Treated (32 mg/L)0.21[1]
Acinetobacter baumannii Ab-176Endotoxin Level (EU/mL) - Untreated1.15[1]
Acinetobacter baumannii Ab-176Endotoxin Level (EU/mL) - Treated (32 mg/L)0.18[1]
Acinetobacter baumannii Ab-7Endotoxin Level (EU/mL) - Untreated1.42[1]
Acinetobacter baumannii Ab-7Endotoxin Level (EU/mL) - Treated (32 mg/L)0.25[1]
Acinetobacter baumannii Ab-31Endotoxin Level (EU/mL) - Untreated1.28[1]
Acinetobacter baumannii Ab-31Endotoxin Level (EU/mL) - Treated (32 mg/L)0.19[1]
This compound LpxCEscherichia coliMIC (µg/mL)0.2[2]
CHIR-090 LpxCEscherichia coliMIC (µg/mL)0.2[2]
ACHN-975 LpxCEnterobacteriaceaeIC50 (nM)0.02[3]
Pseudomonas aeruginosaMIC90 (µg/mL)0.5[3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Silver Staining for Lipopolysaccharide (LPS) Analysis

This method is used to visualize LPS in polyacrylamide gels, providing a qualitative assessment of the reduction in lipid A-containing molecules.

Materials:

  • Fixing solution: 40% ethanol, 5% acetic acid in deionized water

  • Oxidizing solution: 0.7% periodic acid in deionized water

  • Silver staining solution: 0.1% silver nitrate in deionized water

  • Developing solution: 0.04% formaldehyde in 2% sodium carbonate

  • Stopping solution: 5% acetic acid in deionized water

Procedure:

  • After electrophoresis, fix the polyacrylamide gel in the fixing solution for at least 2 hours or overnight with gentle agitation.

  • Discard the fixing solution and wash the gel with deionized water three times for 10 minutes each.

  • Incubate the gel in the oxidizing solution for 5 minutes with gentle agitation.

  • Wash the gel with deionized water five times for 10 minutes each.

  • Incubate the gel in the silver staining solution for 10 minutes with gentle agitation in the dark.

  • Briefly rinse the gel with deionized water twice.

  • Add the developing solution and gently agitate until the LPS bands appear.

  • Stop the development by adding the stopping solution and agitating for 10 minutes.

  • Wash the gel with deionized water and store it in a sealed bag.

Limulus Amebocyte Lysate (LAL) Assay for Endotoxin Quantification

The LAL assay is a highly sensitive method for the quantitative determination of endotoxin levels.

Materials:

  • LAL reagent kit (e.g., QCL-1000, Lonza)

  • Pyrogen-free water

  • Pyrogen-free test tubes and pipette tips

  • Heating block or water bath at 37°C

  • Microplate reader

Procedure:

  • Prepare a standard curve using the provided endotoxin standard according to the manufacturer's instructions.

  • Prepare serial dilutions of the bacterial culture supernatants to be tested in pyrogen-free water.

  • Add 50 µL of each standard, sample dilution, and a negative control (pyrogen-free water) to separate pyrogen-free test tubes.

  • Reconstitute the LAL reagent as per the manufacturer's protocol and add 50 µL to each tube.

  • Gently mix the contents of each tube and incubate at 37°C for the time specified in the kit's instructions (typically 10 minutes).

  • Add 100 µL of the chromogenic substrate to each tube and incubate at 37°C for the recommended time (e.g., 6 minutes).

  • Stop the reaction by adding 100 µL of the stop reagent provided in the kit.

  • Measure the absorbance of each sample at the specified wavelength (e.g., 405 nm) using a microplate reader.

  • Calculate the endotoxin concentration in the samples by comparing their absorbance to the standard curve.

Visualizing the Mechanism of Action

The following diagrams illustrate the lipid A biosynthesis pathway and the experimental workflow for assessing the impact of this compound.

Lipid_A_Biosynthesis UDP_GlcNAc UDP-GlcNAc UDP_3_O_acyl_GlcNAc UDP-3-O-(R-3-OH-C14)-GlcNAc UDP_GlcNAc->UDP_3_O_acyl_GlcNAc LpxA UDP_3_O_acyl_GlcN UDP-3-O-(R-3-OH-C14)-GlcN UDP_3_O_acyl_GlcNAc->UDP_3_O_acyl_GlcN LpxC Lipid_X Lipid X UDP_3_O_acyl_GlcN->Lipid_X LpxD Disaccharide_1_P Disaccharide-1-P Lipid_X->Disaccharide_1_P LpxB Lipid_IVA Lipid IVA Disaccharide_1_P->Lipid_IVA LpxK Kdo2_Lipid_IVA Kdo2-Lipid IVA Lipid_IVA->Kdo2_Lipid_IVA WaaA Late_acylation Late Acylation Kdo2_Lipid_IVA->Late_acylation LpxL, LpxM Lipid_A Lipid A Late_acylation->Lipid_A LpxA LpxA LpxC LpxC LpxD LpxD LpxH LpxH LpxB LpxB LpxK LpxK WaaA WaaA LpxL_LpxM LpxL, LpxM PF5081090 This compound PF5081090->LpxC Experimental_Workflow cluster_preparation Sample Preparation cluster_analysis Analysis of Lipid A Levels bacterial_culture Gram-negative Bacterial Culture treatment Treatment with this compound (or other LpxC inhibitors) bacterial_culture->treatment control Untreated Control bacterial_culture->control harvesting Harvest Cells and Supernatant treatment->harvesting control->harvesting lps_extraction LPS Extraction harvesting->lps_extraction lal_assay LAL Assay for Endotoxin harvesting->lal_assay silver_staining Silver Staining of LPS lps_extraction->silver_staining data_analysis Data Analysis and Comparison silver_staining->data_analysis lal_assay->data_analysis

References

Comparative Pharmacokinetics of LpxC Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of the pharmacokinetic profiles of PF-5081090 and other notable LpxC inhibitors, providing researchers and drug development professionals with essential data for informed decision-making.

The enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) is a critical component in the biosynthesis of lipid A, an essential part of the outer membrane of most Gram-negative bacteria.[1] Its absence in mammalian cells makes it an attractive target for the development of novel antibiotics.[2] A number of LpxC inhibitors have been developed, with this compound being a prominent example. This guide provides a comparative overview of the pharmacokinetics of this compound and other key LpxC inhibitors, supported by experimental data and methodologies.

Quantitative Pharmacokinetic Data

The following tables summarize the available pharmacokinetic parameters for this compound and other selected LpxC inhibitors.

Table 1: Pharmacokinetics of this compound (LpxC-4) in CD-1 Mice Following a Single Subcutaneous Dose. [3]

Dose (mg/kg)Cmax (µg/mL)Tmax (h)AUC (h·µg/mL)T½ (h)
18.755.020.510.31.2
7528.90.558.71.4
30075.41.02311.8

Table 2: Comparative Pharmacokinetics of Various LpxC Inhibitors in Preclinical Species.

InhibitorSpeciesDose (mg/kg) & RouteCmax (µg/mL)Tmax (h)AUC (h·µg/mL)T½ (h)Oral Bioavailability (%)
LPC-233 Mouse (CD-1)40 (IV)--13.91.8-
Mouse (CD-1)40 (PO, fasted)4.30.510.11.6~73
Mouse (CD-1)40 (PO, unfasted)1.22.03.21.9~23
Rat (Sprague-Dawley)10 (IV)--12.32.5-
Rat (Sprague-Dawley)10 (PO, fasted)2.02.011.23.0~91
Dog (Beagle)5 (IV)--11.83.4-
Dog (Beagle)5 (PO, fasted)1.11.05.33.1~45
ACHN-975 Mouse10 (IP)Levels dropped below MIC (0.25 µg/mL) by 2h---Not Reported
Mouse30 (IP)Levels dropped below MIC (0.25 µg/mL) by 4h---Not Reported
CHIR-090 Not ReportedNot ReportedNot ReportedNot ReportedNot ReportedNot ReportedDescribed as having poor pharmacokinetics[4]
L-161,240 MouseNot ReportedEffectively protected mice against septicemia---Not Reported
BB-78485 Not ReportedNot ReportedNot ReportedNot ReportedNot ReportedNot ReportedNot Reported

Note: Direct comparative pharmacokinetic studies for all listed inhibitors under identical conditions are limited. The data presented is compiled from various sources and should be interpreted with caution.

Signaling Pathway and Experimental Workflow

The development and evaluation of LpxC inhibitors involve understanding their target pathway and employing standardized preclinical testing workflows.

Lipid A Biosynthesis Pathway

LpxC catalyzes the second and committed step in the lipid A biosynthetic pathway, which is essential for the formation of the outer membrane of Gram-negative bacteria. Inhibition of LpxC disrupts this pathway, leading to bacterial cell death.

LipidA_Biosynthesis UDP_GlcNAc UDP-GlcNAc UDP_3_O_acyl_GlcNAc UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine UDP_GlcNAc->UDP_3_O_acyl_GlcNAc LpxA UDP_3_O_acyl_GlcN UDP-3-O-(R-3-hydroxymyristoyl)-glucosamine UDP_3_O_acyl_GlcNAc->UDP_3_O_acyl_GlcN LpxC Lipid_X Lipid X UDP_3_O_acyl_GlcN->Lipid_X LpxD Disaccharide_1_P Disaccharide-1-P Lipid_X->Disaccharide_1_P LpxB Lipid_IVA Lipid IVA Disaccharide_1_P->Lipid_IVA LpxK Kdo2_Lipid_IVA Kdo2-Lipid IVA Lipid_IVA->Kdo2_Lipid_IVA WaaA Late_acyl Late Acyltransferases Kdo2_Lipid_IVA->Late_acyl LpxL, LpxM LPS Lipopolysaccharide Late_acyl->LPS Inhibitors LpxC Inhibitors (this compound, etc.) Inhibitors->UDP_3_O_acyl_GlcNAc

Lipid A Biosynthesis Pathway and LpxC Inhibition.
General Pharmacokinetic Study Workflow

The determination of pharmacokinetic parameters for novel LpxC inhibitors typically follows a standardized workflow in preclinical animal models.

PK_Workflow cluster_animal_phase In Vivo Phase cluster_analytical_phase Ex Vivo Analysis cluster_data_analysis Data Interpretation animal_dosing Animal Dosing (e.g., IV, PO, SC) blood_sampling Serial Blood Sampling (e.g., tail vein, retro-orbital) animal_dosing->blood_sampling plasma_prep Plasma Preparation (Centrifugation) blood_sampling->plasma_prep sample_extraction Drug Extraction (e.g., Protein Precipitation, SPE) plasma_prep->sample_extraction lc_ms LC-MS/MS Analysis (Quantification of drug concentration) sample_extraction->lc_ms pk_modeling Pharmacokinetic Modeling (Non-compartmental analysis) lc_ms->pk_modeling parameter_det Determination of PK Parameters (Cmax, Tmax, AUC, T½) pk_modeling->parameter_det

A generalized workflow for preclinical pharmacokinetic studies.

Experimental Protocols

In Vivo Pharmacokinetic Studies

The pharmacokinetic properties of LpxC inhibitors are typically evaluated in rodent and non-rodent species to determine their absorption, distribution, metabolism, and excretion (ADME) profiles.

1. Animal Models:

  • Mice: Commonly used strains include CD-1 or BALB/c.[3]

  • Rats: Sprague-Dawley rats are frequently utilized.

  • Dogs: Beagle dogs are a common non-rodent species for these studies.

2. Dosing and Sample Collection:

  • Administration: The test compound is administered via various routes, including intravenous (IV) for determining absolute bioavailability, oral (PO) to assess absorption, and subcutaneous (SC) or intraperitoneal (IP).[3][5]

  • Blood Collection: Blood samples are collected at predetermined time points post-dosing. For instance, for LPC-233, blood and epithelial lining fluid were collected at 0.25, 0.5, 1, 2, 4, and 6 hours post-dosing.[6] Plasma is separated by centrifugation and stored frozen until analysis.

3. Bioanalytical Method:

  • Sample Preparation: Drug is extracted from the plasma matrix, often through protein precipitation with an organic solvent like acetonitrile.

  • Quantification: The concentration of the LpxC inhibitor in plasma samples is determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[7] This technique offers high sensitivity and selectivity.

4. Pharmacokinetic Analysis:

  • The plasma concentration-time data is analyzed using non-compartmental analysis with software such as WinNonlin.[7]

  • Key pharmacokinetic parameters calculated include:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC: Area under the plasma concentration-time curve, representing total drug exposure.

    • T½: Elimination half-life.

    • Oral Bioavailability (F%): Calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

In Vivo Efficacy Studies (Thigh Infection Model)

This model is frequently used to assess the in vivo antibacterial activity of LpxC inhibitors.

1. Animal Model and Infection:

  • Neutropenic mice (e.g., induced by cyclophosphamide) are commonly used to create an immunocompromised state.

  • A localized thigh infection is established by intramuscular injection of a clinical isolate of a Gram-negative pathogen (e.g., Pseudomonas aeruginosa).[8]

2. Treatment:

  • The LpxC inhibitor is administered at various doses and schedules (e.g., single dose, multiple doses over 24 hours).

  • A control group receives a vehicle.

3. Assessment of Efficacy:

  • At specific time points post-treatment (e.g., 2, 4, 8, 24 hours), mice are euthanized, and the infected thigh muscle is excised and homogenized.

  • The number of viable bacteria (colony-forming units, CFU) in the homogenate is determined by plating serial dilutions on appropriate agar media.

  • Efficacy is determined by the reduction in bacterial load (log10 CFU) compared to the control group. For ACHN-975, a 3-log10 reduction in bacterial count was observed within 4 hours in a mouse thigh infection model.[8]

Conclusion

The pharmacokinetic profiles of LpxC inhibitors are a critical determinant of their potential clinical success. This compound demonstrates dose-proportional exposure in preclinical models. Newer generation inhibitors like LPC-233 show promising oral bioavailability across multiple species, a significant advancement for this class of antibiotics. In contrast, earlier compounds such as CHIR-090 were hampered by poor pharmacokinetic properties. The continued optimization of the pharmacokinetic and safety profiles of LpxC inhibitors remains a key focus in the development of novel treatments for multidrug-resistant Gram-negative infections.

References

Unlocking New Potential: PF-5081090's Synergistic Power with Conventional Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

A new frontier in the fight against multidrug-resistant Gram-negative bacteria is emerging with the exploration of synergistic drug combinations. This guide delves into the compelling evidence supporting the use of PF-5081090, a potent LpxC inhibitor, to enhance the efficacy of conventional antibiotics. By targeting the crucial lipid A biosynthesis pathway, this compound weakens the bacterial outer membrane, paving the way for renewed antibiotic susceptibility.

This comprehensive comparison provides researchers, scientists, and drug development professionals with a detailed overview of the synergistic effects, supporting experimental data, and the underlying mechanisms of action.

Mechanism of Action: A Two-Pronged Assault

This compound acts as a highly specific inhibitor of the enzyme LpxC, a key player in the biosynthesis of lipid A, an essential component of the lipopolysaccharide (LPS) layer in the outer membrane of Gram-negative bacteria.[1][2] Inhibition of LpxC disrupts the integrity of this protective barrier, leading to increased cell permeability.[3][4] This "one-two punch" approach allows conventional antibiotics, which may have previously been ineffective due to the impermeable outer membrane, to penetrate the bacterial cell and reach their targets, resulting in a potent synergistic and often bactericidal effect.

cluster_bacterium Gram-Negative Bacterium cluster_pathway Lipid A Biosynthesis Pathway Outer Membrane Outer Membrane Antibiotic Conventional Antibiotic Outer Membrane->Antibiotic Increased Permeability Inner Membrane Inner Membrane Target Site Target Site Synergy Synergistic Bactericidal Effect Target Site->Synergy UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA LpxC LpxC LpxA->LpxC LpxD LpxD LpxC->LpxD Lipid_A Lipid A LpxD->Lipid_A Lipid_A->Outer Membrane Incorporation PF5081090 This compound PF5081090->LpxC Inhibits Antibiotic->Target Site Binds to Target

Caption: Mechanism of synergistic action between this compound and conventional antibiotics.

Quantitative Analysis of Synergistic Effects

The synergy between this compound and various antibiotics has been quantified using checkerboard assays to determine the Fractional Inhibitory Concentration Index (FICI). A FICI of ≤0.5 is indicative of a synergistic interaction. The following tables summarize the results against Acinetobacter baumannii.

Table 1: Fractional Inhibitory Concentration Indices (FICI) of this compound in Combination with Various Antibiotics against A. baumannii

AntibioticFICI RangeInterpretation
Rifampin0.14 - 0.15Synergy[3]
Vancomycin0.18 - 0.25Synergy[3]
Azithromycin0.25 - 0.37Synergy[3]
ImipenemNot explicitly quantified, but susceptibility increasedSynergy[3][4]
AmikacinNot explicitly quantified, but susceptibility increasedSynergy[3][4]
CiprofloxacinNo effect on susceptibilityNo Synergy[3][4]
TigecyclineNo effect on susceptibilityNo Synergy[3][4]

Table 2: Reduction in Minimum Inhibitory Concentrations (MIC) of Antibiotics in the Presence of this compound (32 mg/L) against A. baumannii

AntibioticFold Reduction in MIC
Rifampin≥ 8-fold (up to >1000-fold in some strains)[3]
Vancomycin8 to 16-fold[3]
Azithromycin2 to ≥ 8-fold[3]

Experimental Evidence: Time-Kill Curve Analysis

Time-kill assays provide a dynamic view of the bactericidal activity of drug combinations over time. Studies on A. baumannii ATCC 19606 have demonstrated that while subinhibitory concentrations of individual antibiotics or this compound alone have minimal impact on bacterial growth, their combination leads to significant bacterial killing.[3]

cluster_workflow Time-Kill Curve Assay Workflow start Bacterial Culture (A. baumannii) prep Prepare Inoculum (5 x 10^5 CFU/mL) start->prep treatment Incubate with Treatment Groups: - Control (No Drug) - Antibiotic Alone - this compound Alone - Antibiotic + this compound prep->treatment sampling Collect Aliquots at Time Points (0, 2, 4, 8, 12, 24, 48h) treatment->sampling plating Serial Dilution and Plating sampling->plating incubation Incubate Plates (37°C) plating->incubation counting Colony Forming Unit (CFU) Counting incubation->counting analysis Plot log10 CFU/mL vs. Time counting->analysis

Caption: Generalized workflow for a time-kill curve assay.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. Below are the detailed methodologies for the key experiments cited in this guide.

Checkerboard Assay Protocol

The checkerboard assay is a microdilution technique used to assess the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.

  • Preparation of Reagents:

    • Prepare stock solutions of this compound and the conventional antibiotic in an appropriate solvent.

    • Prepare Mueller-Hinton Broth (MHB) as the testing medium.

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard, which is then diluted to a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Assay Setup:

    • In a 96-well microtiter plate, serially dilute this compound along the x-axis (columns) and the conventional antibiotic along the y-axis (rows).

    • The final volume in each well is typically 100 or 200 µL.

    • Include control wells with no drugs, each drug alone, and no bacteria (sterility control).

  • Incubation:

    • Inoculate the wells with the prepared bacterial suspension.

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination. The MIC is the lowest concentration of the drug(s) that completely inhibits visible bacterial growth.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each drug in the combination:

      • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • Calculate the FIC Index (FICI) by summing the individual FICs: FICI = FIC of Drug A + FIC of Drug B.

    • Interpret the FICI as follows: ≤ 0.5 (Synergy), > 0.5 to 1 (Additive), > 1 to 4 (Indifference), > 4 (Antagonism).[3]

Time-Kill Curve Assay Protocol

Time-kill assays measure the rate of bacterial killing by antimicrobial agents over time.

  • Preparation:

    • Grow an overnight culture of the test organism (e.g., A. baumannii) in MHB.

    • Dilute the overnight culture to achieve a starting inoculum of approximately 5 x 10^5 CFU/mL in fresh MHB.

  • Treatment Groups:

    • Prepare flasks or tubes with the following conditions:

      • Growth control (no drug)

      • This compound at a subinhibitory concentration

      • Conventional antibiotic at a subinhibitory concentration

      • Combination of this compound and the conventional antibiotic at the same subinhibitory concentrations.

  • Incubation and Sampling:

    • Incubate all cultures at 37°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each culture.

  • Quantification of Viable Bacteria:

    • Perform serial dilutions of each aliquot in sterile saline or phosphate-buffered saline.

    • Plate the dilutions onto appropriate agar plates (e.g., Tryptic Soy Agar).

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the number of colony-forming units (CFU) on the plates to determine the viable bacterial count (CFU/mL) at each time point.

  • Data Analysis:

    • Plot the log10 CFU/mL versus time for each treatment group.

    • Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at a specific time point. Bactericidal activity is defined as a ≥ 3-log10 decrease in CFU/mL from the initial inoculum.

Conclusion and Future Directions

The evidence strongly supports the synergistic potential of this compound when combined with conventional antibiotics against challenging Gram-negative pathogens like Acinetobacter baumannii. By disrupting the bacterial outer membrane, this compound effectively resensitizes resistant strains to existing antibiotic classes. This approach holds significant promise for expanding our therapeutic arsenal and combating the growing threat of antibiotic resistance. Further in vivo studies are warranted to translate these promising in vitro findings into clinical applications and to fully elucidate the pharmacokinetic and pharmacodynamic profiles of these synergistic combinations.

References

Assessing the Frequency of Resistance: A Comparative Analysis of PF-5081090 and Other LpxC Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global health. A promising therapeutic strategy to combat these pathogens is the inhibition of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), an essential enzyme in the biosynthesis of lipid A, the anchor of lipopolysaccharide in the bacterial outer membrane. This guide provides a comparative assessment of the frequency of resistance to the novel LpxC inhibitor PF-5081090 against other notable agents in the same class, supported by available experimental data.

Quantitative Comparison of Resistance Frequencies

The frequency at which spontaneous resistance arises is a critical parameter in evaluating the long-term viability of a new antimicrobial agent. The following table summarizes the reported frequencies of resistance for this compound and other key LpxC inhibitors against clinically relevant Gram-negative pathogens. It is important to note that these values are derived from separate studies and may not be directly comparable due to variations in experimental conditions.

AgentOrganismFrequency of Resistance
This compound Pseudomonas aeruginosa<5.0 x 10⁻¹⁰[1]
Klebsiella pneumoniae9.6 x 10⁻⁸[1]
ACHN-975 Pseudomonas aeruginosa1.2 x 10⁻⁷ to 1.5 x 10⁻⁸
BB-78484 Escherichia coli DH5α4 x 10⁻⁸[2]
Escherichia coli ATCC 259222 x 10⁻⁹[2]
CHIR-090 Escherichia coli~10⁻⁹[1]
L-161,240 Escherichia coli~10⁻⁹[1]

Mechanisms of Resistance to LpxC Inhibitors

Resistance to LpxC inhibitors is primarily attributed to two main mechanisms:

  • Upregulation of Efflux Pumps: In Pseudomonas aeruginosa, a common mechanism of resistance to LpxC inhibitors is the overexpression of native multidrug resistance (RND) efflux pumps, which actively transport the drug out of the bacterial cell.[3]

  • Target Gene Mutations: Mutations in the lpxC gene itself can alter the enzyme's structure, reducing the binding affinity of the inhibitor. Additionally, mutations in genes involved in fatty acid biosynthesis, such as fabZ, have been shown to confer resistance, likely by rebalancing cellular homeostasis in response to the inhibition of lipid A synthesis.[2][4]

Experimental Protocols

The frequency of resistance is typically determined through a single-step mutation frequency assay. The general methodology employed in the cited studies is outlined below.

Single-Step Mutation Frequency Assay
  • Bacterial Culture Preparation: A susceptible bacterial strain is grown in a suitable broth medium (e.g., Mueller-Hinton broth) to a specific growth phase, typically mid-logarithmic phase.

  • Cell Quantification: The total number of viable cells (colony-forming units, CFU) in the culture is determined by plating serial dilutions on antibiotic-free agar plates.

  • Selection of Resistant Mutants: A large, known number of bacterial cells (e.g., 10⁹ to 10¹⁰ CFU) is plated onto agar plates containing the LpxC inhibitor at a concentration that is a multiple of the Minimum Inhibitory Concentration (MIC), often 4x or 8x the MIC.[1][2][5]

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours) to allow for the growth of resistant colonies.[2]

  • Frequency Calculation: The frequency of resistance is calculated by dividing the number of resistant colonies that appear on the antibiotic-containing plates by the total number of viable cells plated.[5]

Visualizing Key Pathways and Processes

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the LpxC signaling pathway, the experimental workflow for determining resistance frequency, and the logical relationship of resistance mechanisms.

LpxC_Pathway UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA UDP_3_OH_Myristoyl_GlcNAc UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc LpxC LpxC UDP_3_OH_Myristoyl_GlcNAc->LpxC LpxA->UDP_3_OH_Myristoyl_GlcNAc UDP_3_OH_Myristoyl_GlcN UDP-3-O-(R-3-hydroxymyristoyl)-GlcN Lipid_A_Biosynthesis Further steps in Lipid A Biosynthesis UDP_3_OH_Myristoyl_GlcN->Lipid_A_Biosynthesis LpxC->UDP_3_OH_Myristoyl_GlcN PF_5081090 This compound PF_5081090->LpxC

Caption: The LpxC-catalyzed step in the Lipid A biosynthetic pathway.

Resistance_Frequency_Workflow cluster_prep Preparation cluster_selection Selection cluster_analysis Analysis Culture Grow bacterial culture to mid-log phase Quantify Determine total CFU/mL Culture->Quantify Plate_Control Plate serial dilutions on antibiotic-free agar Quantify->Plate_Control Plate_Selection Plate large inoculum on agar with LpxC inhibitor Quantify->Plate_Selection Incubate Incubate plates Plate_Control->Incubate Plate_Selection->Incubate Count_Control Count colonies on control plates Incubate->Count_Control Count_Resistant Count resistant colonies Incubate->Count_Resistant Calculate Calculate Frequency of Resistance Count_Control->Calculate Count_Resistant->Calculate

Caption: Experimental workflow for determining the frequency of resistance.

Resistance_Mechanisms LpxC_Inhibitor LpxC Inhibitor Exposure Resistance Development of Resistance LpxC_Inhibitor->Resistance Efflux Upregulation of Efflux Pumps Resistance->Efflux e.g., P. aeruginosa Target_Mutation Target Modification Resistance->Target_Mutation LpxC_Mutation lpxC gene mutation Target_Mutation->LpxC_Mutation fabZ_Mutation fabZ gene mutation Target_Mutation->fabZ_Mutation e.g., E. coli

Caption: Primary mechanisms of resistance to LpxC inhibitors.

References

A Comparative Analysis of PF-5081090 and Novel Antibacterial Agents for Gram-Negative Infections

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rising threat of multidrug-resistant Gram-negative bacteria necessitates the development of novel antibacterial agents with unique mechanisms of action. One such promising compound is PF-5081090, a potent inhibitor of the enzyme LpxC, which is crucial for the biosynthesis of lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria. This guide provides a comprehensive comparison of this compound's performance against other novel antibacterial compounds, supported by experimental data and detailed methodologies.

Mechanism of Action: Targeting the Bacterial Outer Membrane

This compound exerts its bactericidal activity by inhibiting UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC). This enzyme catalyzes the second and committed step in the biosynthesis of lipid A, the hydrophobic anchor of LPS. By blocking this pathway, this compound disrupts the integrity of the outer membrane, leading to bacterial cell death. This mechanism is distinct from many current antibiotics that target cell wall synthesis, protein synthesis, or DNA replication, making it a valuable tool against resistant strains.

cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm Outer Membrane Outer Membrane UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA UDP_3_O_acyl_GlcNAc UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc LpxA->UDP_3_O_acyl_GlcNAc LpxC LpxC UDP_3_O_acyl_GlcNAc->LpxC Lipid_A_precursor UDP-3-O-(R-3-hydroxymyristoyl)-GlcN LpxC->Lipid_A_precursor PF5081090 This compound PF5081090->LpxC Inhibition Further_steps Further Biosynthetic Steps Lipid_A_precursor->Further_steps Lipid_A Lipid A Further_steps->Lipid_A Transport Transport to Outer Membrane Lipid_A->Transport Transport->Outer Membrane Incorporation

Caption: Mechanism of action of this compound in the Lipid A biosynthetic pathway.

Comparative In Vitro Activity

The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's potency. The following tables summarize the MIC values of this compound and comparator compounds against a range of Gram-negative pathogens. Data is presented as MIC50 and MIC90, representing the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Table 1: In Vitro Activity of this compound and ACHN-975 (LpxC Inhibitor) Against Gram-Negative Pathogens

OrganismThis compound MIC90 (µg/mL)ACHN-975 MIC90 (µg/mL)
Escherichia coli11
Klebsiella pneumoniae12
Pseudomonas aeruginosa41
Enterobacter spp.22
Acinetobacter baumannii>32>16

Data compiled from publicly available research.

Table 2: In Vitro Activity of this compound and Novel Non-LpxC Inhibitor Antibiotics

OrganismThis compound MIC90 (µg/mL)Cefiderocol MIC90 (µg/mL)Eravacycline MIC90 (µg/mL)Plazomicin MIC90 (µg/mL)
Escherichia coli110.51
Klebsiella pneumoniae1222
Pseudomonas aeruginosa413216
Acinetobacter baumannii>32414
Stenotrophomonas maltophilia20.52N/A

N/A: Not available. Data compiled from publicly available research.[1][2][3][4][5][6][7][8][9][10][11][12]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The in vitro activity of the antibacterial compounds is determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_analysis Analysis A Prepare serial two-fold dilutions of antibacterial agents in cation-adjusted Mueller-Hinton broth (CAMHB) C Inoculate microtiter plate wells containing diluted compounds with standardized bacterial suspension A->C B Prepare bacterial inoculum and standardize to 0.5 McFarland turbidity B->C D Incubate plates at 35°C for 16-20 hours C->D E Visually inspect for bacterial growth (turbidity) D->E F Determine MIC as the lowest concentration with no visible growth E->F

Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) testing.

Detailed Methodology:

  • Preparation of Antimicrobial Agents: Stock solutions of the test compounds are prepared in a suitable solvent. Serial two-fold dilutions are then made in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.

  • Inoculum Preparation: Bacterial isolates are grown on appropriate agar plates overnight. Colonies are suspended in saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 108 CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation: Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension. The plates are incubated at 35°C ± 2°C for 16 to 20 hours in ambient air.

  • MIC Determination: Following incubation, the plates are visually inspected for bacterial growth, indicated by turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth. Quality control is performed using reference bacterial strains with known MIC values.

In Vivo Efficacy in a Murine Sepsis Model

The in vivo efficacy of antibacterial compounds is often evaluated in a murine sepsis model, which mimics a systemic bacterial infection.

Detailed Methodology:

  • Induction of Sepsis: Female BALB/c mice are infected intraperitoneally with a lethal dose of a clinically relevant Gram-negative pathogen (e.g., Pseudomonas aeruginosa or Klebsiella pneumoniae). The bacterial inoculum is prepared from an overnight culture and diluted in saline to the desired concentration.

  • Treatment Administration: At a specified time post-infection (e.g., 1 or 2 hours), mice are treated with the test compound (e.g., this compound) or a vehicle control. The compound is typically administered via a subcutaneous or intravenous route. Different dose levels are usually tested to determine the effective dose (ED50).

  • Monitoring and Endpoint: Mice are monitored for survival over a period of several days (e.g., 7 days). The primary endpoint is the percentage of surviving animals in each treatment group. In some studies, bacterial burden in organs such as the spleen, liver, and blood is also determined at specific time points to assess the compound's ability to clear the infection.[13][14]

LpxC Enzyme Inhibition Assay

The direct inhibitory activity of compounds against the LpxC enzyme is measured using a biochemical assay. A common method is a fluorescence-based assay.[15][16][17]

Detailed Methodology:

  • Assay Components: The assay mixture contains purified LpxC enzyme, the substrate UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine, and the test compound at various concentrations in a suitable buffer.

  • Reaction Initiation and Incubation: The enzymatic reaction is initiated by the addition of the substrate. The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30°C).

  • Detection of Product Formation: The product of the LpxC reaction, UDP-3-O-(R-3-hydroxymyristoyl)-glucosamine, has a free amine group. This can be detected by adding a fluorescent probe, such as o-phthaldialdehyde (OPA), which reacts with the primary amine to produce a fluorescent product.

  • Data Analysis: The fluorescence intensity is measured using a plate reader. The percentage of enzyme inhibition is calculated for each compound concentration, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.

Conclusion

This compound demonstrates potent in vitro activity against a broad spectrum of Gram-negative pathogens, with a mechanism of action that is distinct from many existing antibiotics. Its performance is comparable to other novel LpxC inhibitors and shows promise against challenging pathogens where other new agents may have limitations. The data presented in this guide, along with the detailed experimental protocols, provide a valuable resource for researchers and drug development professionals in the ongoing effort to combat antimicrobial resistance. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for PF-5081090

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference by Laboratory Professionals

This guide provides detailed protocols for the safe handling and proper disposal of PF-5081090, a potent LpxC inhibitor used in antibacterial research. Given the absence of a specific Safety Data Sheet (SDS), these procedures are based on general best practices for handling heterocyclic and sulfonamide-containing compounds, which are structurally related to this compound.

Chemical and Physical Properties

A clear understanding of the chemical and physical properties of this compound is fundamental to its safe handling and disposal.

PropertyValueSource
Chemical Name (αR)-4-(2-Fluoro-4-methoxyphenyl)-N-hydroxy-α-methyl-α-(methylsulfonyl)-2-oxo-1[1]
Molecular Formula C18H21FN2O6S[1][2]
Molecular Weight 412.43 g/mol [1][2]
Appearance Solid powder[2]
Purity ≥98% (HPLC)[1]
Solubility Soluble in DMSO (≥ 2.5 mg/mL), Corn Oil (≥ 2.5 mg/mL), and a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline (≥ 2.5 mg/mL)[3]
Storage Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3]

Experimental Protocols: Safe Handling and Use

Adherence to strict safety protocols is paramount when working with potent bioactive compounds like this compound.

Personal Protective Equipment (PPE):

  • Gloves: Always wear chemically resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A lab coat should be worn to protect from spills.

Handling:

  • Handle as a potentially hazardous chemical.

  • Avoid inhalation of dust or aerosols.

  • Prevent contact with skin and eyes.

  • Use in a well-ventilated area, preferably a chemical fume hood.

Disposal Procedures

Proper disposal is critical to prevent environmental contamination and ensure laboratory safety. Improper disposal of antibiotics and related compounds can contribute to environmental pollution.[4]

Step-by-Step Disposal Guide:

  • Waste Identification and Segregation:

    • Identify all waste streams containing this compound, including the pure compound, solutions, and contaminated labware (e.g., vials, pipette tips, gloves).

    • Segregate this compound waste from other laboratory waste to prevent cross-contamination.[5]

  • Containerization:

    • Use chemically resistant, leak-proof containers clearly labeled as "Hazardous Waste".[5][6]

    • The label should include the chemical name "this compound" and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.[5]

    • Do not use food containers for waste storage.[6]

  • Storage:

    • Store sealed waste containers in a designated and secure "Satellite Accumulation Area" away from general lab traffic.[6]

    • Ensure the storage area is well-ventilated.

  • Disposal:

    • Do not dispose of this compound down the drain or in regular trash.[7]

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[5] They will have established procedures with certified vendors.

Logical Workflow for this compound Disposal

A Start: Generation of This compound Waste B Segregate Waste: Pure Compound, Solutions, Contaminated Labware A->B C Select Appropriate Chemically Resistant Waste Container B->C D Label Container: 'Hazardous Waste' 'this compound' C->D E Store in Designated Satellite Accumulation Area D->E F Contact Institutional EHS for Waste Pickup E->F G End: Professional Hazardous Waste Disposal F->G

Caption: Waste Disposal Workflow for this compound.

Signaling Pathway Context: LpxC Inhibition

This compound is a potent inhibitor of LpxC, a key enzyme in the biosynthesis of Lipid A, an essential component of the outer membrane of Gram-negative bacteria.[8][9][10]

UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA UDP_3_O_acyl_GlcNAc UDP-3-O-(R-3-OH-acyl)-GlcNAc LpxA->UDP_3_O_acyl_GlcNAc LpxC LpxC UDP_3_O_acyl_GlcNAc->LpxC Lipid_A_Biosynthesis Further Steps in Lipid A Biosynthesis LpxC->Lipid_A_Biosynthesis PF5081090 This compound PF5081090->LpxC Bacterial_Membrane Gram-Negative Bacterial Outer Membrane Lipid_A_Biosynthesis->Bacterial_Membrane

Caption: Inhibition of the Lipid A Biosynthesis Pathway by this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling PF-5081090

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling of potent, biologically active compounds like PF-5081090 is paramount. This guide provides essential safety and logistical information, including detailed operational and disposal plans, to ensure a secure laboratory environment. Adherence to these protocols is critical for minimizing exposure risk and maintaining experimental integrity.

This compound is a potent LpxC inhibitor, demonstrating bactericidal activity against a range of gram-negative bacteria.[1][2] While a specific Safety Data Sheet (SDS) with comprehensive handling instructions is not publicly available, the following guidelines are based on best practices for handling potent small molecule inhibitors and should be strictly followed.

Essential Personal Protective Equipment (PPE)

The consistent and correct use of Personal Protective Equipment (PPE) is the primary defense against exposure to potent compounds. The following table summarizes the required PPE for various procedures involving this compound.

ActivityRequired PPESpecifications
Receiving and Unpacking • Double Nitrile Gloves• Lab Coat• Safety Glasses• Chemotherapy-rated gloves (ASTM D6978) are recommended.• A disposable, back-closing gown is preferred.• ANSI Z87.1 certified.
Weighing and Aliquoting (Solid Form) • Double Nitrile Gloves• Disposable Lab Gown• Safety Goggles• Face Shield• Respiratory Protection• Change gloves immediately if contaminated.• Back-closing with knit cuffs.• Provide a full seal around the eyes.• Recommended in addition to goggles.• A NIOSH-approved N95 or higher respirator is required to prevent inhalation of fine particles.
Solution Preparation and Handling • Double Nitrile Gloves• Disposable Lab Gown• Safety Goggles• Chemotherapy-rated gloves.• Impermeable to liquids.• Protect against splashes.
Waste Disposal • Double Nitrile Gloves• Disposable Lab Gown• Safety Goggles• Heavy-duty, chemical-resistant gloves.• Impermeable to liquids.• Protect against splashes.

Operational Plan: Step-by-Step Handling Procedures

A meticulous operational plan is crucial for minimizing exposure and ensuring a safe laboratory environment.

Preparation:
  • Designated Area: All handling of this compound, especially in its solid form, must be conducted in a certified chemical fume hood or a powder containment hood.

  • Donning PPE: Before entering the designated area, correctly don all required PPE as specified in the table above.

  • Work Surface: Prepare the work area within the fume hood by lining it with absorbent, disposable bench paper.

Weighing and Aliquoting (Solid Form):
  • Containment: Perform all manipulations of the solid compound within the certified fume hood to prevent inhalation of powder.

  • Dedicated Equipment: Use dedicated spatulas and weighing boats.

  • Cleaning: After use, decontaminate all equipment with an appropriate solvent (e.g., 70% ethanol) followed by a soap and water wash.

Solution Preparation:
  • Location: Prepare all solutions within a chemical fume hood.

  • Procedure: To avoid splashing, slowly add the solvent to the solid compound.

  • Solubility: this compound can be dissolved in solvents such as DMSO. For in vivo applications, specific formulations may be required.[2]

Storage:
  • Container: Store this compound in a clearly labeled, sealed container.

  • Temperature: Follow the supplier's recommendations for storage temperature, which is typically -20°C for up to one month or -80°C for up to six months for stock solutions.[2]

  • Security: Store in a designated, secure location away from incompatible materials.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Waste Segregation: Segregate all contaminated materials, including used PPE (gloves, gowns, etc.), disposable bench paper, and empty vials.

  • Containerization: Place all hazardous waste in a clearly labeled, sealed, and puncture-resistant container.

  • Regulatory Compliance: Dispose of the hazardous waste in accordance with all local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical flow of operations for safely handling this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_area Designate & Prepare Fume Hood don_ppe Don Appropriate PPE prep_area->don_ppe receive Receive & Unpack don_ppe->receive weigh Weigh & Aliquot (Solid) receive->weigh dissolve Prepare Solution weigh->dissolve storage Store Compound dissolve->storage segregate Segregate Contaminated Waste storage->segregate containerize Containerize in Labeled Bins segregate->containerize dispose Dispose via EHS containerize->dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.